Chlorendic anhydride
描述
Structure
3D Structure
属性
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
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InChI |
InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H | |
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InChI Key |
FLBJFXNAEMSXGL-UHFFFAOYSA-N | |
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Canonical SMILES |
C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
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Molecular Formula |
C9H2Cl6O3 | |
| Record name | CHLORENDIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID2026941 | |
| Record name | Chlorendic anhydride | |
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Molecular Weight |
370.8 g/mol | |
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Physical Description |
Dry Powder, White crystals; [Hawley], WHITE CRYSTALS. | |
| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- | |
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Solubility |
Readily sol in acetone, benzene, toluene; slightly sol in water, n-hexane, carbon tetrachloride, In water, 0.086 mg/L @ 25 °C /Estimated/, Solubility in water: reaction | |
| Record name | CHLORENDIC ANHYDRIDE | |
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Density |
1.73 kg/L, 1.73 g/cm³ | |
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Vapor Pressure |
5.5X10-7 mm Hg @ 25 °C /Estimated/ | |
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Color/Form |
Fine white crystals | |
CAS No. |
115-27-5 | |
| Record name | Chlorendic anhydride | |
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| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- | |
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| Record name | 1,4,5,6,7,7-hexachloro-8,9,10-trinorborn-5-ene-2,3-dicarboxylic anhydride | |
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Melting Point |
239 °C, 231-235 °C | |
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Foundational & Exploratory
Synthesis of Chlorendic Anhydride via Diels-Alder Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorendic anhydride, a chlorinated bicyclic anhydride, is a crucial intermediate in the synthesis of flame retardants and high-performance polymers. Its robust structure, rich in chlorine, imparts exceptional thermal stability and flame resistance to various resin systems. This technical guide provides an in-depth overview of the synthesis of this compound through the Diels-Alder reaction of hexachlorocyclopentadiene and maleic anhydride. It includes detailed experimental protocols, reaction mechanisms, and a summary of key quantitative data to support researchers in the application of this important chemical building block.
Introduction
This compound, chemically known as 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride, is a solid, reactive flame retardant.[1] Its synthesis is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.[2] The reaction involves the concerted addition of a conjugated diene, hexachlorocyclopentadiene, to a dienophile, maleic anhydride. The resulting adduct possesses a highly stable chlorinated bicyclic structure, which is responsible for its desirable properties.[3]
This guide will detail the synthesis, including optimal reaction conditions, and provide a comprehensive overview of the chemical and physical properties of this compound.
Reaction Mechanism and Stereochemistry
The synthesis of this compound proceeds via a concerted pericyclic reaction mechanism, characteristic of Diels-Alder reactions.[4] In this specific case, the electron-rich diene, hexachlorocyclopentadiene, reacts with the electron-poor dienophile, maleic anhydride. The reaction is thermally allowed and proceeds through a cyclic transition state.
A key stereochemical aspect of this reaction is the preference for the endo adduct. This selectivity is attributed to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile in the transition state. This arrangement, while sterically more hindered, is electronically favored, leading to the kinetic product.
Caption: Diels-Alder reaction of hexachlorocyclopentadiene and maleic anhydride.
Experimental Protocols
The synthesis of this compound can be achieved with high yield and purity by reacting hexachlorocyclopentadiene with maleic anhydride under controlled thermal conditions. The following protocol is a synthesis of information from established industrial processes.[1][5]
Materials and Equipment
-
Hexachlorocyclopentadiene (HCCPD)
-
Maleic Anhydride
-
High-boiling point solvent (e.g., chlorobenzene or xylene, optional)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Crystallization dish
-
Vacuum filtration apparatus
-
Drying oven
Reaction Procedure
-
Charging the Reactor: In a suitable reaction vessel, charge hexachlorocyclopentadiene.
-
Addition of Maleic Anhydride: While stirring, add maleic anhydride to the hexachlorocyclopentadiene. A slight molar excess of maleic anhydride (1-5 mol%) is recommended to ensure complete reaction of the HCCPD.[5]
-
Solvent (Optional): A small amount of a high-boiling inert solvent, such as chlorobenzene, can be added to facilitate mixing and heat transfer.[5]
-
Heating: Heat the reaction mixture to a temperature between 150-180 °C.[1] The optimal temperature range is typically 140-160 °C.[5]
-
Reaction Time: Maintain the reaction at the target temperature for 2-5 hours.[1]
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to allow the this compound to crystallize.
-
Isolation and Purification: The solid product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as toluene or by washing with hot water.[5]
-
Drying: Dry the purified this compound in a vacuum oven.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data
| Parameter | Value | Reference |
| Reactant Molar Ratio | Maleic Anhydride : HCCPD = (1-1.05) : 1 | [1] |
| Reaction Temperature | 150-180 °C | [1] |
| Reaction Time | 2-5 hours | [1] |
| Yield | Up to 96% | [1] |
| Purity (Technical Grade) | 95-97% |
Physical and Chemical Properties
| Property | Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₉H₂Cl₆O₃ |
| Molecular Weight | 370.83 g/mol |
| Melting Point | 230-235 °C |
| Solubility | Slightly soluble in water and nonpolar organic solvents (e.g., benzene, hexane). Readily soluble in acetone and ethanol. |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic peaks for the anhydride functional group. The carbonyl (C=O) stretching vibrations typically appear as two distinct bands due to symmetric and asymmetric stretching.
-
C=O Stretch: ~1780 cm⁻¹ and ~1850 cm⁻¹
-
C-Cl Stretch: ~600-800 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is simple due to the molecule's symmetry. It shows a single peak corresponding to the two equivalent protons.
-
¹H NMR: A singlet in the region of δ 3.5-4.0 ppm.
Mass Spectrometry (MS)
The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing six chlorine atoms. The molecular ion peak (M⁺) is observed at m/z 370, with subsequent fragmentation patterns corresponding to the loss of CO, CO₂, and chlorine atoms.
Applications
This compound is primarily used as a reactive flame retardant in the production of:
-
Unsaturated Polyester Resins: It is incorporated into the polymer backbone to provide permanent flame retardancy for applications in construction, transportation, and electrical components.[6]
-
Epoxy Resins: It acts as a curing agent, imparting high heat distortion temperatures and flame resistance to epoxy formulations used in electrical laminates and encapsulation compounds.[6]
-
Alkyd Resins: Used in the formulation of specialty coatings and inks requiring chemical resistance and flame retardancy.[6]
-
Polyurethane Foams: As a component in polyols to produce rigid foams with reduced flammability.[1]
Safety Considerations
-
Hexachlorocyclopentadiene (HCCPD): HCCPD is a toxic and environmentally persistent chemical. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Maleic Anhydride: Maleic anhydride is corrosive and a respiratory sensitizer. Avoid inhalation of dust and contact with skin and eyes.[7]
-
Reaction Conditions: The reaction is conducted at high temperatures and should be carefully monitored to prevent uncontrolled exothermic reactions.
Conclusion
The Diels-Alder synthesis of this compound from hexachlorocyclopentadiene and maleic anhydride is a robust and high-yielding industrial process. Understanding the reaction mechanism, stereochemical preferences, and optimal experimental conditions is crucial for the efficient and safe production of this important flame-retardant intermediate. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working with this versatile compound.
References
- 1. This compound(115-27-5) IR Spectrum [chemicalbook.com]
- 2. Chlorendic acid - Wikipedia [en.wikipedia.org]
- 3. US3868397A - Process for preparation of this compound - Google Patents [patents.google.com]
- 4. This compound|CAS 115-27-5|Supplier [benchchem.com]
- 5. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(115-27-5) 1H NMR spectrum [chemicalbook.com]
- 7. chemtube3d.com [chemtube3d.com]
Physical and chemical properties of chlorendic anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorendic anhydride, a chlorinated cyclic dicarboxylic acid anhydride, is a pivotal chemical intermediate primarily utilized as a reactive flame retardant in the synthesis of high-performance polymers. Its unique bridged-ring structure, rich in chlorine content, imparts exceptional fire resistance, thermal stability, and corrosion resistance to various resin systems. This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its toxicological profile. While its direct application in drug development is limited, an understanding of its reactivity and potential biological effects is crucial for comprehensive chemical safety and toxicological assessment.
Physical and Chemical Properties
This compound is a white, crystalline solid at room temperature. Its highly chlorinated bicyclic structure is the basis for its key properties. A summary of its core physical and chemical data is presented below.
| Property | Value |
| Molecular Formula | C₉H₂Cl₆O₃[1] |
| Molecular Weight | 370.83 g/mol [1] |
| Appearance | Fine white crystalline powder or chunks[1] |
| Melting Point | 235-239 °C[2] |
| Boiling Point | 486.58 °C (estimated)[2] |
| Density | 1.73 g/cm³[2] |
| Vapor Pressure | 5.5 x 10⁻⁷ mm Hg at 25 °C (estimated)[1] |
| Solubility | Readily soluble in acetone, benzene, and toluene. Slightly soluble in water, n-hexane, and carbon tetrachloride.[1] |
| Hydrolysis Half-life | Approximately 1 hour in aqueous solution (hydrolyzes to chlorendic acid)[1][3] |
| CAS Number | 115-27-5[1] |
Chemical Synthesis and Reactions
Synthesis of this compound via Diels-Alder Reaction
This compound is synthesized through a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride.[1][4] This [4+2] cycloaddition reaction is a cornerstone of its industrial production.
Materials:
-
Hexachlorocyclopentadiene
-
Maleic anhydride
-
Toluene (or another suitable solvent like chlorobenzene)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride in toluene.
-
Slowly add a stoichiometric amount of hexachlorocyclopentadiene to the solution while stirring. A slight molar excess of maleic anhydride can be used.
-
Heat the reaction mixture to reflux (approximately 140-180°C) and maintain for 2-8 hours.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature, which should induce crystallization of the this compound product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold toluene to remove residual reactants.
-
For purification, recrystallize the crude product from a suitable solvent. Due to its limited solubility, mixed solvent systems or high-boiling point solvents may be necessary. Alternatively, the crude product can be purified by removing any residual solvent and unreacted starting materials under a vacuum.
Key Chemical Reactions
This compound readily hydrolyzes in the presence of water to form chlorendic acid. This reaction is relatively rapid, with a half-life of about one hour in aqueous solutions.[1][3] This reversible reaction is a critical consideration in the handling and storage of this compound.
A primary application of this compound is in the synthesis of flame-retardant polyester resins. It reacts with polyols, such as ethylene glycol or propylene glycol, in a polycondensation reaction. The this compound moiety is incorporated into the polymer backbone, providing inherent flame retardancy.
Materials:
-
This compound
-
Ethylene glycol (or other suitable diol)
-
Phthalic anhydride (as a co-monomer, optional)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a distillation condenser
-
Heating mantle
Procedure:
-
Charge the reaction vessel with this compound, any co-monomers like phthalic anhydride, and the diol. The molar ratio of anhydride to diol will determine the polymer's properties.
-
Begin stirring and purge the system with nitrogen to prevent oxidation.
-
Heat the mixture gradually. The esterification reaction typically begins at temperatures above 150°C.
-
Continue heating to around 200-220°C. Water, the byproduct of the condensation reaction, will begin to distill off.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.
-
Once the desired acid value is achieved, cool the molten polyester resin.
-
The resulting resin can be dissolved in a reactive diluent like styrene for curing or used as is, depending on the application.
Biological Activity and Toxicological Profile
This compound is not known to have specific interactions with biological signaling pathways in a manner relevant to drug development. Its biological effects are primarily of a toxicological nature.
Key Toxicological Information:
-
Irritation: It is a skin, eye, and respiratory tract irritant.[5]
-
Hydrolysis Product: In the body, this compound is expected to rapidly hydrolyze to chlorendic acid.
-
Carcinogenicity: The National Toxicology Program (NTP) has concluded that there is clear evidence of the carcinogenicity of chlorendic acid in animal studies. The International Agency for Research on Cancer (IARC) has classified chlorendic acid as "possibly carcinogenic to humans" (Group 2B).[5]
Due to these toxicological concerns, handling of this compound requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when dealing with the powdered form which can become airborne.
Applications
The primary application of this compound is as a reactive flame retardant. Its incorporation into polymers provides durable fire resistance. Key application areas include:
-
Unsaturated Polyester Resins: Used in the manufacturing of flame-retardant fiberglass-reinforced plastics for construction, automotive, and electrical applications.
-
Epoxy Resins: Acts as a curing agent, imparting flame retardancy and high thermal stability to epoxy formulations used in electrical laminates and encapsulation compounds.
-
Alkyd Resins: Used in the formulation of specialty coatings and paints that require fire-retardant properties.
-
Polyurethane Foams: Can be used to produce halogenated polyols that impart flame resistance to polyurethane foams.
Conclusion
This compound is a highly effective reactive flame retardant with well-defined physical and chemical properties. Its synthesis via the Diels-Alder reaction and its subsequent polymerization are key industrial processes. While it does not have direct applications in drug development, a thorough understanding of its chemistry, reactivity, and toxicological profile is essential for researchers and scientists in the broader chemical and material sciences. The experimental protocols provided herein offer a practical guide for the synthesis and utilization of this important chemical intermediate. Due to its hazardous nature, all handling and experimental procedures should be conducted with appropriate safety precautions in a well-ventilated laboratory environment.
References
Chlorendic Anhydride (CAS No. 115-27-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of chlorendic anhydride (CAS No. 115-27-5), a key organochlorine compound widely utilized as a reactive flame retardant. This document consolidates essential data, details experimental protocols for its synthesis and application, and visualizes key chemical pathways and workflows. The information presented is intended to support research and development activities in material science, polymer chemistry, and related fields.
Core Data Summary
This compound is a white crystalline solid primarily used to impart flame retardancy and enhance the thermal and chemical resistance of polymers.[1][2] Its high chlorine content is the main contributor to its flame-retardant properties.[1]
Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 115-27-5 | [3] |
| Molecular Formula | C₉H₂Cl₆O₃ | [1] |
| Molecular Weight | 370.83 g/mol | [1] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 230-239 °C | [5][6] |
| Solubility | Soluble in acetone, benzene, and toluene; slightly soluble in water, n-hexane, and carbon tetrachloride.[1][7] | |
| Purity | Technical grades are typically 95-97% pure and may contain 1-3% chlorendic acid.[8][9] | |
| Chlorine Content | Approximately 54.5% | [10] |
Key Applications
This compound is a versatile chemical intermediate with a range of applications stemming from its ability to be integrated into polymer structures.
| Application Area | Description | References |
| Unsaturated Polyester Resins | Used in the manufacturing of flame-retardant, glass-reinforced composites for construction panels, electrical applications, and marine vessels.[1][11] | |
| Epoxy Resins | Acts as a cross-linking agent or hardener to produce laminates for electrical use, adhesives, and coatings requiring high heat distortion and flame resistance.[10][11] | |
| Alkyd Coatings | Incorporated into alkyd-based formulations for industrial and marine coatings that require excellent chemical resistance and flame retardancy.[11] | |
| Polyurethane Foams | Used as a low-smoke component in polyols for rigid polyurethane foams.[4] | |
| UV Curable Inks and Coatings | Improves adhesion to metals and enhances the curing speed and hardness of polyester-based coatings and inks.[11] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in the formulation of flame-retardant polyester resins.
Synthesis of this compound via Diels-Alder Reaction
This compound is industrially produced through a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride.[1][8]
Materials:
-
Hexachlorocyclopentadiene
-
Maleic anhydride
-
Solvent (e.g., chlorobenzene or toluene)
Equipment:
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
Charge the reaction vessel with hexachlorocyclopentadiene and the chosen solvent.[1]
-
Add a slight molar excess of maleic anhydride to the mixture.[1] A typical molar ratio of maleic anhydride to hexachlorocyclopentadiene is between 1:1 and 1.05:1.[11]
-
Heat the reaction mixture to a temperature in the range of 150-180 °C.[11]
-
Maintain the reaction at this temperature for a period of 2 to 5 hours, with continuous stirring.[11]
-
After the reaction is complete, cool the mixture to allow the this compound product to crystallize.
-
Collect the crude this compound by filtration.
-
Purification can be achieved by removing any residual solvent and unreacted starting materials under vacuum.[1] Recrystallization from a suitable solvent can also be performed, although specific solvents are not extensively detailed in public literature.[1]
Formulation of a Flame-Retardant Unsaturated Polyester Resin
This protocol describes the two-stage process for creating a flame-retardant unsaturated polyester resin incorporating this compound.[4]
Stage 1: Polyesterification
Materials:
-
Propylene Glycol (PG)
-
Maleic Anhydride (MA) - for unsaturation
-
Phthalic Anhydride (PA) - saturated anhydride
-
This compound (CA) - for flame retardancy
-
Hydroquinone (polymerization inhibitor)
-
Nitrogen gas supply
Equipment:
-
Four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water trap.
Procedure:
-
Charge the flask with propylene glycol, maleic anhydride, phthalic anhydride, and this compound.
-
Add a small amount of hydroquinone to inhibit premature polymerization.
-
Begin stirring and sparging with nitrogen gas to create an inert atmosphere.
-
Gradually heat the mixture to a temperature between 190-210 °C.[4] This temperature is crucial for the isomerization of maleate to fumarate.
-
Water from the esterification reaction will begin to distill and be collected in the water trap.
-
Monitor the reaction progress by measuring the acid value of the resin periodically. The reaction is considered complete when the acid value reaches a target range, typically 25-35 mg KOH/g.[4]
-
Once the target acid value is achieved, cool the resulting polyester resin.
Stage 2: Dissolution and Curing
Materials:
-
Synthesized polyester resin
-
Styrene monomer
-
Initiator (e.g., methyl ethyl ketone peroxide - MEKP)
-
Accelerator (e.g., cobalt naphthenate)
Procedure:
-
Dissolve the cooled polyester resin in styrene monomer. This solution is the final unsaturated polyester resin.
-
For curing, add the initiator (MEKP) and accelerator (cobalt naphthenate) to the resin solution and mix thoroughly.
-
Pour the catalyzed resin into desired molds.
-
Allow the resin to cure at room temperature for 24 hours (gel time will vary based on initiator/accelerator concentrations).
-
Post-cure the cast resin at an elevated temperature (e.g., 80°C for 3 hours) to ensure complete cross-linking and development of final material properties.[4]
Visualizations of Chemical Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key chemical reactions and experimental workflows related to this compound.
Caption: Synthesis of this compound.
Caption: Hydrolysis to Chlorendic Acid.
Caption: Polyester Resin Formulation Workflow.
Biological Interactions and Metabolism
This compound is not known to be involved in specific biological signaling pathways in the manner of a bioactive drug molecule. Its primary relevance in a biological context is related to its toxicological profile and metabolism. In the presence of water, this compound rapidly hydrolyzes to chlorendic acid.[5][12] Studies on the metabolism of organochlorine compounds suggest that they can impact various metabolic pathways, including energy production and amino acid synthesis.[5] However, specific pathways for this compound are not well-defined. Pharmacokinetic studies in rats have shown that after oral administration, chlorendic acid is rapidly distributed, metabolized, and primarily eliminated through biliary excretion as conjugates in the feces.[13] The International Agency for Research on Cancer (IARC) has classified chlorendic acid as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals.[9][12]
Due to its industrial application as a reactive intermediate that becomes covalently bonded within a polymer matrix, human exposure is of greatest concern during its manufacture and handling in its unreacted state.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic pathway analysis in HepG2 cells exposed to organoclorines using null diffusion-based enrichment | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. US3868397A - Process for preparation of this compound - Google Patents [patents.google.com]
- 7. velsicol.com [velsicol.com]
- 8. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | Velsicol Chemical, LLC [velsicol.com]
- 11. CN103087014A - Preparation method of this compound - Google Patents [patents.google.com]
- 12. velsicol.com [velsicol.com]
- 13. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
A Technical Guide to the Solubility of Chlorendic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Chlorendic anhydride, also known as 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride, is a highly chlorinated, reactive chemical intermediate.[1][2] Its primary industrial application is in the manufacturing of flame-retardant polyester resins and as a hardener for epoxy resins, where its stable bicyclic structure and high chlorine content (approximately 54.5% by weight) impart permanent flame retardancy and corrosion resistance to polymers.[2] Understanding its solubility in various organic solvents is critical for its use in synthesis, purification, and formulation processes, particularly in the development of polymers, coatings, and other advanced materials.[2]
This guide provides a consolidated overview of the solubility characteristics of this compound, a detailed experimental protocol for solubility determination, and visualizations of its synthesis and the experimental workflow.
Quantitative and Qualitative Solubility Data
This compound's solubility is dictated by the principle of "like dissolves like." It exhibits low solubility in non-polar organic solvents and significantly higher solubility in more polar organic solvents.[1][3] A summary of available solubility data is presented below.
| Solvent | Solvent Polarity | Qualitative Solubility | Quantitative Solubility ( g/100g of solution) |
| Acetone | Polar Aprotic | Readily Soluble / Easily Soluble[1][4] | Not Specified |
| Methanol | Polar Protic | Readily Soluble / Soluble[1][4] | Not Specified |
| Ethanol | Polar Protic | Readily Soluble[1][3] | Not Specified |
| Toluene | Non-Polar | Readily Soluble[2] | Not Specified |
| Diethyl Ether | Polar Aprotic | Soluble[4] | Not Specified |
| n-Octanol | Polar | Soluble[4] | Not Specified |
| Benzene | Non-Polar | Slightly Soluble[1][3] | 0.81[1] |
| Carbon Tetrachloride | Non-Polar | Slightly Soluble[1][3] | 0.21[1] |
| n-Hexane | Non-Polar | Slightly Soluble[1][3] | 0.20[1] |
| Water | Polar Protic | Very Slightly Soluble (<0.0025 g/L); hydrolyzes[4] | Not Specified |
Note: In aqueous solutions, this compound rapidly hydrolyzes to chlorendic acid, with a half-life of approximately one hour.[1]
Key Chemical Synthesis Pathway
This compound is produced commercially via a Diels-Alder reaction. This cycloaddition involves the reaction of hexachlorocyclopentadiene with maleic anhydride, typically at elevated temperatures.[1][2][5]
Experimental Protocols
Gravimetric Method for Solubility Determination
The solubility of a solid compound like this compound in an organic solvent can be accurately determined using the analytical stirred-flask or gravimetric method.[6][7] This protocol ensures the creation of a saturated solution at equilibrium, followed by the precise measurement of the solute concentration.
Materials and Equipment:
-
This compound (solute)
-
Organic Solvent of Interest
-
Thermostatic water bath or heating mantle with temperature control
-
Erlenmeyer flasks with stoppers
-
Magnetic stirrer and stir bars
-
Analytical balance (accurate to ±0.0001 g)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.2 μm pore size)
-
Pre-weighed evaporation dishes or beakers
-
Drying oven
Protocol Steps:
-
Preparation: Place a known volume of the selected organic solvent into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Saturation: Add an excess amount of this compound to the solvent. The presence of undissolved solid is necessary to ensure the solution reaches saturation.
-
Equilibration: Seal the flask and place it in a thermostatic bath set to the desired temperature. Stir the mixture vigorously for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
Phase Separation: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle for several hours at the constant experimental temperature.
-
Sampling: Carefully withdraw a sample of the clear, supernatant liquid using a syringe. Attach a compatible syringe filter to the syringe to remove any suspended microcrystals.
-
Gravimetric Analysis:
-
Dispense a known mass of the clear filtrate into a pre-weighed, dry evaporation dish.[7]
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The oven should be well-ventilated.
-
Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it on the analytical balance.[7]
-
Repeat the drying and weighing process until a constant mass is obtained.[7]
-
-
Calculation: The solubility is calculated as follows:
Mass of Dissolved Solute = (Mass of Dish + Residue) - (Mass of empty Dish)
Mass of Solvent = (Mass of Dish + Filtrate) - (Mass of Dish + Residue)
Solubility ( g/100 g solvent) = (Mass of Dissolved Solute / Mass of Solvent) x 100
References
- 1. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
- 2. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorendic acid - Wikipedia [en.wikipedia.org]
- 4. velsicol.com [velsicol.com]
- 5. CN103087014A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Hydrolysis of Chlorendic Anhydride to Chlorendic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis of chlorendic anhydride to chlorendic acid, a key transformation in the synthesis of this important, albeit controversial, chlorinated flame retardant. This document details the physical and chemical properties of both the anhydride and the resulting dicarboxylic acid, outlines experimental protocols for the hydrolysis and subsequent purification, and presents quantitative data where available. Visualizations of the chemical transformation and experimental workflow are provided to enhance understanding. While chlorendic acid has been investigated for its toxicological properties, this guide focuses on the fundamental chemistry of its synthesis from the corresponding anhydride.
Introduction
Chlorendic acid (1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic acid) and its precursor, this compound, are highly chlorinated bicyclic compounds.[1] Industrially, chlorendic acid is produced via the Diels-Alder reaction of hexachlorocyclopentadiene and maleic anhydride to form this compound, followed by its hydrolysis.[2] Chlorendic acid has been widely used as a reactive flame retardant in the manufacturing of unsaturated polyester resins, polyurethane foams, and epoxy resins.[2][3] Its incorporation into polymer matrices imparts fire-resistant properties.[3] Understanding the hydrolysis of this compound is crucial for the synthesis and purification of chlorendic acid for various applications, as well as for studying its environmental fate and toxicology.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and chlorendic acid is presented in Table 1.
| Property | This compound | Chlorendic Acid |
| Molecular Formula | C₉H₂Cl₆O₃ | C₉H₄Cl₆O₄ |
| Molecular Weight | 370.83 g/mol | 388.84 g/mol |
| Appearance | White crystalline solid[4] | White crystalline powder[2] |
| Melting Point | 235-239 °C[5] | 208–210 °C (in a sealed tube)[2] |
| Solubility in Water | Slightly soluble, hydrolyzes[4][5] | 0.3 g/100 mL at 21 °C[2] |
| Solubility in Organic Solvents | Readily soluble in acetone, benzene, and toluene; slightly soluble in n-hexane and carbon tetrachloride.[4] | Readily soluble in methanol, ethanol, and acetone; slightly soluble in nonpolar organic solvents like benzene.[2][3] |
| log Kow | Not applicable (hydrolyzes) | 2.30[2] |
Hydrolysis of this compound
The conversion of this compound to chlorendic acid is a facile hydrolysis reaction that proceeds readily in the presence of water.
Reaction Kinetics and Conditions
A patent describing the synthesis of this compound mentions a hydrolysis step where the reaction product is treated with water at 70 °C, which then becomes miscible upon heating to 96-97 °C.[8] This suggests that elevated temperatures are employed in industrial processes to ensure complete and rapid hydrolysis.
Experimental Protocols
The following sections provide detailed experimental protocols for the hydrolysis of this compound and the subsequent purification and analysis of chlorendic acid.
Hydrolysis of this compound
This protocol is a generalized procedure based on available literature.
Materials:
-
This compound
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Beaker
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place a known amount of this compound into the round-bottom flask.
-
Add a sufficient volume of deionized water to the flask to create a slurry that can be effectively stirred. An excess of water is used to ensure the reaction goes to completion.
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Maintain the reflux for a period sufficient to ensure complete hydrolysis. Based on the reported half-life of one hour, a reaction time of 4-6 hours is recommended.
-
After the reflux period, turn off the heat and allow the solution to cool slowly to room temperature to initiate crystallization of the chlorendic acid.
-
Further cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the crystalline chlorendic acid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the purified chlorendic acid in a vacuum oven at a temperature below its decomposition point.
Purification by Recrystallization
For higher purity, the chlorendic acid can be recrystallized.
Materials:
-
Crude chlorendic acid
-
Recrystallization solvent (e.g., deionized water or toluene)[1]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude chlorendic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (water or toluene).
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals to a constant weight.
Analytical Methods
The purity and identity of the synthesized chlorendic acid can be confirmed by various analytical techniques.
-
Melting Point Determination: A sharp melting point range close to the literature value (208-210 °C in a sealed tube) indicates high purity.[2]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretching band for the carboxylic acid groups and a characteristic C=O stretching frequency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the molecular structure.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the chlorendic acid and to quantify any remaining this compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acidic modifier) and UV detection is appropriate.[1]
-
Gas Chromatography (GC): For GC analysis, chlorendic acid is typically derivatized to its more volatile methyl ester.[2]
-
Visualizations
Chemical Transformation
The hydrolysis of this compound to chlorendic acid is a straightforward ring-opening reaction.
Caption: The conversion of this compound to chlorendic acid via hydrolysis.
Experimental Workflow
The general workflow for the synthesis and purification of chlorendic acid is outlined below.
Caption: A schematic of the experimental workflow for chlorendic acid synthesis.
Conclusion
The hydrolysis of this compound is a critical and straightforward step in the production of chlorendic acid. This reaction proceeds readily in hot water, yielding the dicarboxylic acid which can be purified by recrystallization. While detailed kinetic data for this specific hydrolysis reaction is sparse in the literature, the general principles of anhydride hydrolysis provide a solid foundation for developing effective experimental protocols. The information and procedures outlined in this technical guide are intended to support researchers and professionals in the synthesis, purification, and analysis of chlorendic acid. Further research into the kinetics and optimization of this hydrolysis reaction could provide more precise control over the synthesis process.
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chlorendic acid - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. velsicol.com [velsicol.com]
- 6. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
- 7. journals.flvc.org [journals.flvc.org]
- 8. CN103087014A - Preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Flame Retardancy Mechanism of Chlorendic Anhydride
For Researchers, Scientists, and Product Development Professionals
Abstract
Chlorendic anhydride is a reactive flame retardant renowned for its efficacy in imparting fire resistance to a variety of polymer systems, most notably unsaturated polyester and epoxy resins. Its high chlorine content, locked within a stable bicyclic structure, is central to its flame-retardant properties. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its flame retardancy, encompassing both gas-phase and condensed-phase actions. Detailed experimental protocols for evaluating flame retardancy and thermal stability are presented, alongside a summary of key performance data. Furthermore, this guide visualizes the intricate chemical pathways and experimental workflows to facilitate a deeper understanding of its function and application in the development of fire-resistant materials.
Introduction to this compound as a Reactive Flame Retardant
This compound, also known as 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride, is a solid, reactive flame retardant.[1] With a chlorine content of approximately 54.5% by weight, it is a highly effective halogenated flame retardant.[1] Unlike additive flame retardants, which are physically blended into a polymer, this compound is a reactive monomer that becomes an integral part of the polymer backbone through covalent bonds. This permanent incorporation minimizes leaching and ensures durable, long-lasting flame retardancy.[2]
Its primary applications are in thermosetting resins such as unsaturated polyesters and epoxy resins, where it also enhances thermal stability, corrosion resistance, and abrasion resistance.[1] Resin systems formulated with this compound can meet stringent flammability standards, including UL-94 and ASTM E84.[1]
Core Flame Retardancy Mechanisms
The flame retardancy of this compound is a multi-faceted process that occurs in both the gas phase and the condensed phase during combustion.
Gas-Phase Mechanism: Radical Scavenging
The predominant flame-retardant action of this compound occurs in the gas phase.[3][4] During the initial stages of a fire, the heat causes the polymer to decompose (pyrolysis), releasing flammable volatile compounds. The this compound moiety within the polymer also decomposes, releasing chlorine radicals (Cl•) and hydrogen chloride (HCl).[4]
These halogenated species are highly effective at interrupting the exothermic chain reactions of combustion in the flame. They act as radical scavengers, interfering with the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire.[5][6] The key reactions are as follows:
-
Initiation: The polymer and this compound decompose under heat.
-
Radical Scavenging:
-
HCl + H• → H₂ + Cl•
-
HCl + OH• → H₂O + Cl•
-
Cl• + RH (flammable gas) → HCl + R• (less reactive radical)
-
By replacing the highly energetic H• and OH• radicals with the less reactive Cl• radical, the combustion process is slowed down, the flame temperature is reduced, and eventually, the flame is extinguished.[5][6]
Condensed-Phase Mechanism: Char Formation and Insulation
In the condensed (solid) phase, this compound contributes to the formation of a protective char layer on the surface of the burning material.[2] This char layer acts as a physical barrier, performing several crucial functions:
-
Insulation: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.[7]
-
Fuel Barrier: It hinders the escape of flammable volatile decomposition products into the gas phase.[7]
-
Oxygen Barrier: It limits the access of oxygen to the polymer surface, further stifling combustion.[7]
The high chlorine content of this compound promotes dehydration and cross-linking reactions in the polymer during decomposition, leading to the formation of a stable, insulating char.
Synergistic Effects with Antimony Trioxide
The flame-retardant efficacy of this compound is significantly enhanced when used in conjunction with antimony trioxide (Sb₂O₃).[8] While antimony trioxide itself has little to no flame-retardant properties, it acts as a powerful synergist with halogenated compounds.[9]
The synergistic mechanism involves a series of reactions in both the condensed and gas phases:
-
Condensed Phase Reaction: At elevated temperatures, this compound releases HCl, which then reacts with antimony trioxide to form antimony trichloride (SbCl₃) and antimony oxychloride (SbOCl).[10]
-
Sb₂O₃ + 6HCl → 2SbCl₃ + 3H₂O
-
-
Gas Phase Action: SbCl₃ and SbOCl are volatile and are transferred to the gas phase.[10] There, they decompose and release antimony (Sb) and antimony oxide (SbO) radicals, which are even more effective at scavenging the flame-propagating H• and OH• radicals than chlorine radicals alone.[7][10] This leads to a more efficient interruption of the combustion cycle.
This synergistic interaction allows for a lower loading of the flame retardant to achieve the desired level of fire resistance.[11]
Visualization of Mechanisms and Workflows
To better illustrate the complex processes involved, the following diagrams are provided in the DOT language for Graphviz.
Gas-Phase Flame Retardancy Pathway
Caption: Gas-phase flame retardancy mechanism of this compound.
Synergistic Mechanism with Antimony Trioxide
Caption: Synergistic flame retardancy with antimony trioxide.
Experimental Protocols for Performance Evaluation
Standardized testing is crucial for quantifying the flame retardancy and thermal stability of materials containing this compound.
Limiting Oxygen Index (LOI)
-
Standard: ASTM D2863 / ISO 4589
-
Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame retardancy.
-
Apparatus: LOI apparatus consisting of a heat-resistant glass chimney, sample holder, gas mixing and control system, and an igniter.
-
Sample Preparation: Samples are typically prepared as rectangular bars of a specified dimension (e.g., 80-150 mm long, 6.5-10 mm wide, and 3 mm thick).
-
Procedure:
-
The sample is mounted vertically in the glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney at a controlled rate.
-
The top edge of the specimen is ignited.
-
The oxygen concentration is adjusted until the flame is just extinguished.
-
The LOI is calculated as the percentage of oxygen in the final gas mixture.
-
UL-94 Vertical Burn Test
-
Standard: ANSI/UL 94
-
Principle: This test assesses the burning characteristics of a vertically oriented specimen after the application of a small flame. Materials are classified as V-0, V-1, or V-2 based on their self-extinguishing time, dripping behavior, and whether the drips ignite a cotton swatch placed below.
-
Apparatus: A test chamber, a Bunsen burner with a specified flame height, a sample holder, a timer, and a cotton swatch.
-
Sample Preparation: Rectangular bars of specified dimensions (e.g., 125 mm x 13 mm x desired thickness).
-
Procedure:
-
The specimen is mounted vertically.
-
A flame is applied to the bottom edge for 10 seconds and then removed. The afterflame time is recorded.
-
As soon as the afterflame ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
-
Observations are made regarding flaming drips that ignite the cotton below.
-
Five specimens are tested, and the results are used for classification.
-
Thermal Analysis: TGA and DSC
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the material.
-
Procedure: A small sample (typically 5-10 mg) is heated in a controlled furnace at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The mass loss is continuously recorded.
-
-
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as glass transition temperature (Tg), melting, and curing exotherms.
-
Procedure: A small sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured.
-
Quantitative Performance Data
The following tables summarize typical quantitative data for the flame retardant performance of this compound in common polymer systems. Note: Specific values can vary depending on the exact formulation, processing conditions, and presence of other additives.
Table 1: Flame Retardancy of this compound in Unsaturated Polyester (UP) Resins
| This compound Content (wt%) | Synergist (Sb₂O₃) (phr) | LOI (%) | UL-94 Rating (3.2 mm) |
| 0 | 0 | 19-21 | Fails |
| 15 | 0 | 25-28 | V-2 / V-1 |
| 20 | 0 | 28-32 | V-1 / V-0 |
| 15 | 3 | 30-35 | V-0 |
| 20 | 3 | >35 | V-0 |
Table 2: Thermal Properties of this compound-Modified Resins
| Polymer System | This compound Content (wt%) | Onset of Decomposition (TGA, °C in N₂) | Char Yield at 600°C (TGA, % in N₂) | Glass Transition Temp. (DSC, °C) |
| UP Resin | 0 | ~320 | <10 | 60-80 |
| UP Resin | 20 | ~300 | 20-30 | 100-120 |
| Epoxy Resin | 0 | ~350 | ~15 | 120-140 |
| Epoxy Resin (cured with CA) | ~30 | ~330 | 25-35 | 150-170 |
Conclusion
This compound is a highly effective reactive flame retardant that operates through a combination of gas-phase radical scavenging and condensed-phase char formation. Its performance can be significantly enhanced through synergistic interactions with antimony trioxide. A thorough understanding of these mechanisms, coupled with standardized experimental evaluation, is essential for the successful development and application of fire-resistant polymers for a wide range of demanding applications. The data and visualizations provided in this guide serve as a foundational resource for researchers and professionals working to advance the field of flame retardant materials.
References
- 1. This compound | Velsicol Chemical, LLC [velsicol.com]
- 2. This compound|CAS 115-27-5|Supplier [benchchem.com]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 5. How Flame Retardants Work in Plastics – Amcor, Inc. [amcorplastics.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. nihonseiko.co.jp [nihonseiko.co.jp]
- 10. reaction mechanism - Why is antimony oxide used as a flame retardant? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. habtoorresources.com [habtoorresources.com]
In-Depth Technical Guide: Thermal Decomposition Products of Chlorendic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorendic anhydride, a key component in the synthesis of flame retardants and corrosion-resistant polymers, undergoes thermal decomposition at elevated temperatures. Understanding the products of this decomposition is crucial for assessing the environmental and health impacts of materials containing this compound, particularly in scenarios involving fire or high-temperature industrial processes. This technical guide provides a comprehensive overview of the thermal decomposition products of this compound, detailing the underlying chemical mechanisms, and presenting relevant quantitative data. It also includes detailed experimental protocols for the analysis of these decomposition products using advanced analytical techniques.
Introduction
This compound, also known as 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride, is a chlorinated cyclic dicarboxylic acid anhydride. Its synthesis typically involves the Diels-Alder reaction of hexachlorocyclopentadiene (HCCP) and maleic anhydride. Due to its high chlorine content, this compound is widely used as a reactive flame retardant in polymers such as polyesters and epoxy resins. When incorporated into a polymer matrix, it imparts fire-resistant properties. However, under conditions of thermal stress, such as those encountered in a fire or during certain manufacturing processes, this compound can decompose, releasing a variety of chemical species into the environment. This guide aims to provide a detailed technical understanding of these decomposition products and the methodologies used for their identification and quantification.
Thermal Decomposition Pathways
The thermal decomposition of this compound is a complex process that can proceed through several pathways, largely dependent on the temperature and the presence of other substances. The primary decomposition route is believed to be a retro-Diels-Alder reaction, which is the reverse of its synthesis reaction.
Retro-Diels-Alder Reaction
At elevated temperatures, this compound can undergo a retro-Diels-Alder reaction to yield its precursors: hexachlorocyclopentadiene (HCCP) and maleic anhydride. This reaction is a key initial step in the thermal degradation process.
Caption: Retro-Diels-Alder decomposition of this compound.
Subsequent Decomposition of Primary Products
The initial products of the retro-Diels-Alder reaction, HCCP and maleic anhydride, are themselves thermally unstable and will further decompose at higher temperatures.
-
Decomposition of Hexachlorocyclopentadiene (HCCP): The thermal decomposition of HCCP is initiated by the fission of a chlorine-carbon bond. This leads to the formation of various chlorinated aromatic compounds. Under inert conditions, the principal products are octachloronaphthalene and chlorine gas (Cl₂). In the presence of oxygen, the decomposition is accelerated, and hexachlorobenzene and carbon monoxide (CO) become major products.
-
Decomposition of Maleic Anhydride: Maleic anhydride is known to decompose at high temperatures, primarily yielding carbon dioxide (CO₂). This decomposition can be catalyzed by the presence of alkali metal ions.
Upon heating, chlorendic acid, which can be present as an impurity or formed from the hydrolysis of the anhydride, also decomposes, emitting chlorine and various chlorinated compounds.[1][2][3] When heated in an open system, chlorendic acid loses water to form the anhydride.[2]
Identified Thermal Decomposition Products
A comprehensive analysis of the thermal decomposition of this compound reveals a range of products. The composition of the product mixture is highly dependent on the decomposition temperature and atmosphere (inert or oxidative).
| Temperature Range (°C) | Decomposition Products | Analytical Method | Reference |
| > 200 | Chlorine (Cl₂) | Inferred | [3] |
| > 200 | Hydrogen Chloride (HCl) | Inferred | [2] |
| 239–277 (Oligoesters) | HET Anhydride/Acid | TGA-FTIR | [4] |
| 350–450 (Oligoesters) | HCl, Chlorinated hydrocarbons | TGA-FTIR | [4] |
Note: "HET Acid" is another name for chlorendic acid. The data for oligoesters provides insight into the decomposition of this compound derivatives.
Experimental Protocols
The identification and quantification of the thermal decomposition products of this compound require sophisticated analytical techniques. The following sections detail the experimental protocols for two of the most powerful methods: Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)
This technique provides information on the thermal stability of a material and allows for the identification of the evolved gaseous products as a function of temperature.
Objective: To determine the mass loss of this compound as a function of temperature and to identify the evolved gaseous decomposition products.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Fourier Transform Infrared (FTIR) Spectrometer with a heated gas cell and transfer line
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan (e.g., platinum or ceramic).
-
Instrument Setup:
-
Purge the TGA furnace and the FTIR gas cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to establish a stable baseline.
-
Heat the transfer line and the FTIR gas cell to a temperature sufficient to prevent condensation of the evolved products (typically 200-250°C).[5][6]
-
Collect a background FTIR spectrum of the purge gas flowing through the heated gas cell.
-
-
TGA Method:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a sufficient time to achieve thermal stability.
-
Heat the sample from the starting temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10-20°C/min).
-
-
FTIR Data Collection:
-
Simultaneously with the TGA run, continuously collect FTIR spectra of the evolved gases as they pass through the gas cell. The frequency of spectral acquisition should be sufficient to capture changes in the evolved gas composition as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA data to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.
-
Process the FTIR data by subtracting the background spectrum from the sample spectra.
-
Identify the evolved gases by comparing their characteristic absorption bands in the FTIR spectra with reference spectral libraries (e.g., NIST).
-
Generate Gram-Schmidt or specific wavelength profiles to visualize the evolution of different gaseous products as a function of temperature and correlate them with the mass loss events observed in the TGA curve.
-
Caption: Experimental workflow for TGA-FTIR analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique is used to separate and identify the volatile and semi-volatile organic compounds produced during the rapid thermal decomposition (pyrolysis) of a sample.
Objective: To identify the individual organic compounds formed from the pyrolysis of this compound at a specific temperature.
Instrumentation:
-
Pyrolyzer (e.g., micro-furnace or Curie-point pyrolyzer)
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms)
-
Mass Spectrometer (MS) detector
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 50-200 µg) into a pyrolysis sample tube or cup.
-
Pyrolyzer Setup:
-
Set the pyrolysis temperature to the desired value (e.g., 600°C). The temperature can be varied to study the effect on the product distribution.
-
Set the interface temperature between the pyrolyzer and the GC injector to prevent condensation of the pyrolyzates (e.g., 300°C).
-
-
GC-MS Method:
-
Injector: Set the GC injector to a high temperature (e.g., 300°C) and operate in split mode to handle the high concentration of pyrolysis products.
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: e.g., 40°C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10°C/min to a final temperature of 300°C.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
Mass Spectrometer:
-
Set the ion source temperature (e.g., 230°C) and the transfer line temperature (e.g., 280°C).
-
Acquire mass spectra in the electron ionization (EI) mode over a mass range of, for example, 35-550 amu.
-
-
-
Analysis:
-
Initiate the pyrolysis, which rapidly heats the sample and introduces the decomposition products into the GC column.
-
The separated compounds are then detected by the mass spectrometer.
-
-
Data Analysis:
-
Identify the individual peaks in the total ion chromatogram (TIC).
-
Identify the compounds corresponding to each peak by comparing their mass spectra with a spectral library (e.g., NIST, Wiley).
-
Semi-quantification of the products can be performed based on the peak areas in the TIC.
-
Caption: Experimental workflow for Py-GC-MS analysis.
Conclusion
The thermal decomposition of this compound is a multifaceted process that primarily initiates with a retro-Diels-Alder reaction, yielding hexachlorocyclopentadiene and maleic anhydride. These primary products, along with the potential for direct fragmentation of the parent molecule, lead to the formation of a complex mixture of chlorinated hydrocarbons, hydrogen chloride, chlorine, and carbon dioxide, particularly at higher temperatures and under oxidative conditions. The use of advanced analytical techniques such as TGA-FTIR and Py-GC-MS is essential for the detailed characterization of these decomposition products. The information presented in this guide provides a foundational understanding for researchers and professionals working with materials containing this compound, enabling a more informed assessment of their behavior in high-temperature environments.
References
- 1. Chlorendic acid - Wikipedia [en.wikipedia.org]
- 2. Chlorendic Acid | C9H4Cl6O4 | CID 8266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Chlorendic acid, diethyl ester | 1911-42-8 | Benchchem [benchchem.com]
- 5. amsec.wwu.edu [amsec.wwu.edu]
- 6. Thermogravimetric Analysis - TGA–FTIR [eag.com]
Chlorendic anhydride discovery and historical synthesis methods
An In-Depth Technical Guide to the Discovery and Historical Synthesis of Chlorendic Anhydride
Introduction
This compound, chemically known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]-5-heptene-2,3-dicarboxylic anhydride, is a pivotal intermediate in the production of flame-retardant polymers and corrosion-resistant resins.[1][2] Its discovery and development are rooted in the advancement of organochlorine chemistry and the powerful Diels-Alder cycloaddition reaction. This guide provides a detailed exploration of its first synthesis and the historical methods employed for its production, tailored for researchers and chemical development professionals.
The synthesis of this compound is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction, between hexachlorocyclopentadiene (HCCP) and maleic anhydride.[3][4] This reaction was described in the scientific literature as early as 1947 by E. J. Prill, who detailed the formation of the adduct in the presence of toluene.[5] Shortly after, industrial processes were patented, such as the method described by Herzfeld et al. in U.S. Patent 2,606,910, which utilized refluxing xylene as the reaction medium.[5] These early methods laid the groundwork for the commercial-scale production of this compound, a compound valued for imparting fire resistance to materials like polyester and epoxy resins.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various historical synthesis methods for this compound. These parameters highlight the conditions explored to optimize the reaction yield and purity.
| Parameter | Value | Source / Method | Reference |
| Reactants | Hexachlorocyclopentadiene & Maleic Anhydride | Diels-Alder Reaction | [3][5] |
| Molar Ratio | ~2-5 mol% excess of Maleic Anhydride | Solvent-based (Monochlorobenzene) | [5] |
| (1-1.05) : (1-1.05) Maleic Anhydride : HCCP | Diluent-based | [7] | |
| Reaction Temperature | 140-180 °C | General Solvent-based | [8] |
| 150-180 °C | Diluent-based | [7] | |
| 140-160 °C | Low-solvent (Monochlorobenzene) | [5] | |
| Reaction Time | 2-8 hours | General Solvent-based | [8] |
| 2-5 hours | Diluent-based | [7] | |
| Solvents/Diluents | Toluene, Chlorobenzene | Solvent-based | [5][8] |
| Xylene | Solvent-based | [5] | |
| Monochlorobenzene (~4-6% by weight) | Low-solvent / "Solvent-free" | [5] | |
| Reported Yield | Up to 96% | Diluent-based | [7] |
| Product Purity | Technical Grade: 95-97% | Commercial Product | [3] |
| Refined Grade: >97% | Commercial Product | [3][4] | |
| Melting Point | 230-235 °C | Pure Compound | [1][9] |
Experimental Protocols
The following protocols are representative of the historical methods used for the synthesis of this compound.
Protocol 1: Synthesis in Toluene (Based on Prill, 1947)
This protocol reflects one of the earliest documented lab-scale syntheses.
-
Reagents and Equipment:
-
Hexachlorocyclopentadiene (HCCP)
-
Maleic Anhydride
-
Toluene (solvent)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle
-
Steam distillation apparatus
-
Filtration apparatus
-
-
Methodology:
-
Combine equimolar amounts of hexachlorocyclopentadiene and maleic anhydride in a round-bottom flask.
-
Add a sufficient volume of toluene to dissolve the reactants upon heating.
-
Heat the mixture to reflux and maintain for several hours until the reaction is substantially complete.
-
After cooling, remove the unreacted hexachlorocyclopentadiene and toluene via steam distillation.[5]
-
The remaining residue contains the this compound adduct. The crude product can be further purified. In the original work, the anhydride was often hydrolyzed to chlorendic acid, which was then crystallized from water or toluene for purification.[5]
-
Protocol 2: Low-Solvent Synthesis (Based on U.S. Patent 3,868,397)
This protocol describes a more direct, high-yield industrial process designed to minimize solvent use and eliminate complex purification steps like crystallization.
-
Reagents and Equipment:
-
Ultra-high purity hexachlorocyclopentadiene (>99.9% pure)
-
Maleic Anhydride
-
Monochlorobenzene (diluent/solvent)
-
Jacketed reaction vessel with an agitator and heating system
-
Shallow pans for vacuum heating
-
-
Methodology:
-
Charge the reaction vessel with a mixture of ultra-high purity hexachlorocyclopentadiene and maleic anhydride. The maleic anhydride should be in a 2 to 5 mol percent excess.[5]
-
Add approximately 4 to 6 percent by weight of monochlorobenzene to the mixture.[5]
-
Heat the agitated mixture to a temperature between 140 °C and 160 °C and hold until the reaction is substantially complete.[5]
-
Transfer the hot reaction mixture directly to shallow pans.
-
Heat the pans at an elevated temperature under subatmospheric pressure to strip off any residual monochlorobenzene and unreacted hexachlorocyclopentadiene.[5]
-
The resulting solid is high-purity this compound, obtained in high yield without requiring a separate crystallization step.[5]
-
Visualizations
Diels-Alder Reaction Pathway
Caption: Diels-Alder synthesis of this compound.
Historical Synthesis Workflow
Caption: General workflow for historical this compound production.
References
- 1. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
- 2. This compound|CAS 115-27-5|Supplier [benchchem.com]
- 3. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. US3868397A - Process for preparation of this compound - Google Patents [patents.google.com]
- 6. This compound | 115-27-5 [chemicalbook.com]
- 7. CN103087014A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Chlorendic acid - Wikipedia [en.wikipedia.org]
Chlorendic Anhydride: A Comprehensive Toxicological Profile for Laboratory Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorendic anhydride, a chlorinated cyclic dicarboxylic acid anhydride, is primarily utilized as a flame retardant and a hardening agent for epoxy resins. Due to its potential for occupational exposure in laboratory and industrial settings, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the known toxicological effects of this compound, with a focus on data presentation, experimental methodologies, and visual representations of key processes to facilitate risk assessment and the implementation of appropriate safety protocols. It is important to note that this compound rapidly hydrolyzes to chlorendic acid in the presence of water; therefore, the toxicity of chlorendic acid is also a critical consideration.[1]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₂Cl₆O₃ | [2] |
| Molecular Weight | 370.83 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 231-235 °C | [3] |
| Water Solubility | Reacts with water to form chlorendic acid | [3] |
Toxicological Profile
Acute Toxicity
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.
Table 1: Acute Toxicity of this compound
| Exposure Route | Species | Test | Value | Reference |
| Oral | Rat (male) | LD₅₀ | 2562 mg/kg bw | [1][4] |
| Oral | Rat (female) | LD₅₀ | 2130 mg/kg bw | [1][4] |
| Oral | Rat | LD₅₀ | 2480 mg/kg bw | [5] |
| Dermal | Rabbit | LD₅₀ | > 3000 mg/kg bw | [5] |
| Dermal | Rabbit | LD₅₀ | 10,000 - 20,000 mg/kg bw | [6] |
| Inhalation (dust) | Rat | LC₅₀ (1-hour) | > 203 mg/L | |
| Inhalation (vapor) | Rat | LC₅₀ | > 5.27 mg/L |
Clinical signs observed after high oral doses include discomfort, inactivity, and irregular respiration.[5]
Irritation and Sensitization
This compound is an irritant to the skin, eyes, and respiratory tract.[3] It is also considered a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[4]
Table 2: Irritation and Sensitization Data
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Irritant | [1][4] |
| Eye Irritation | Rabbit | Severe Irritant | [1][4] |
| Skin Sensitization | Guinea Pig | Negative (for chlorendic acid) | |
| Skin Sensitization | Human, Animal, in silico | Skin sensitizer (for this compound) | |
| Respiratory Sensitization | Not specified | Potential sensitizer |
Chronic Toxicity and Carcinogenicity
The primary concern regarding long-term exposure to this compound is its carcinogenicity, which is attributed to its hydrolysis product, chlorendic acid.[1] The National Toxicology Program (NTP) has concluded that there is clear evidence of carcinogenicity for chlorendic acid in rats and mice.[1][7] The International Agency for Research on Cancer (IARC) has classified chlorendic acid as Group 2B, possibly carcinogenic to humans.[1]
Long-term feeding studies with chlorendic acid in rodents resulted in increased incidences of tumors in the liver, pancreas, and lungs.[8][9][10]
Table 3: Carcinogenicity of Chlorendic Acid (Oral Exposure)
| Species | Sex | Target Organ(s) | Tumor Type | Reference |
| Rat (F344/N) | Male | Liver, Pancreas, Lung | Neoplastic nodules, Acinar-cell adenomas, Alveolar/bronchiolar adenomas | [8][11] |
| Rat (F344/N) | Female | Liver | Neoplastic nodules, Hepatocellular carcinomas | [8][11] |
| Mouse (B6C3F₁) | Male | Liver | Hepatocellular adenomas and carcinomas | [8][11] |
| Mouse (B6C3F₁) | Female | Lung, Thyroid | Alveolar/bronchiolar tumors, Follicular-cell adenomas | [11] |
Genotoxicity
Genotoxicity data for this compound itself are largely negative.[1] However, its hydrolysis product, chlorendic acid, has shown some evidence of mutagenic activity in in vitro mammalian cell assays.
Table 4: Genotoxicity Data
| Test | System | Metabolic Activation | Result | Reference |
| This compound | ||||
| Ames Test | S. typhimurium | With & Without | Negative | [1] |
| Chlorendic Acid | ||||
| Ames Test | S. typhimurium | With & Without | Negative | [11] |
| Mouse Lymphoma Assay | L5178Y cells | Without | Positive | [5][11] |
Reproductive and Developmental Toxicity
There is insufficient data to definitively determine the effects of this compound or chlorendic acid on fertility and development. One study on this compound in rats showed a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity at 400 mg/kg bw/day and for maternal toxicity at 100 mg/kg bw/day.[12] Another study reported post-implantation losses at the two highest dose groups.
Table 5: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Dosing | NOAEL (Developmental) | NOAEL (Maternal) | Reference |
| Prenatal Developmental Toxicity | Rat | Gavage (GD 6-15) | 400 mg/kg bw/day | 100 mg/kg bw/day | [12] |
| Fetal Mortality | Mouse | Not specified | > 223 mg/kg bw/day | Not reported | [12] |
Mechanism of Toxicity
The primary mechanism of toxicity for this compound is its rapid hydrolysis to chlorendic acid. The carcinogenicity of chlorendic acid is the most significant long-term health concern, although the precise molecular signaling pathways leading to tumor formation have not been fully elucidated. The available data suggests that chlorendic acid may act as a tumor promoter.
Caption: Metabolic pathway of this compound to its carcinogenic metabolite.
Experimental Protocols
Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).
Acute Oral Toxicity (Based on OECD Guideline 401)
The acute oral toxicity of this compound is determined to establish its LD₅₀ value.
Caption: Experimental workflow for an acute oral toxicity study.
Dermal Irritation (Based on OECD Guideline 404)
This test evaluates the potential of this compound to cause skin irritation.
Caption: Workflow for a dermal irritation study.
Carcinogenicity Bioassay (Based on NTP TR-304)
This long-term study assesses the carcinogenic potential of chlorendic acid following dietary exposure.
Caption: Workflow for a long-term carcinogenicity bioassay.
Laboratory Safety
Given the toxicological profile of this compound, stringent safety measures are essential in a laboratory setting.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat or coveralls are required.[1][7]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is necessary.[7]
-
-
Handling and Storage:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical attention immediately.[7]
-
Conclusion
This compound presents a moderate hazard profile in the laboratory, with the primary concerns being its irritant properties, potential for skin sensitization, and the carcinogenicity of its hydrolysis product, chlorendic acid. A comprehensive understanding of these risks, coupled with the diligent implementation of the safety protocols outlined in this guide, is crucial for protecting the health and well-being of all laboratory personnel. Researchers and drug development professionals must remain vigilant in their handling practices and adhere to established safety guidelines to minimize exposure and ensure a safe working environment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. NTP Toxicology and Carcinogenesis Studies of Chlorendic Acid (CAS No. 115-28-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Chlorendic Acid - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
Methodological & Application
Chlorendic Anhydride as an Epoxy Resin Hardener: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chlorendic anhydride stands as a crucial halogenated cyclic dicarboxylic acid anhydride utilized as a reactive hardener for epoxy resins. Its incorporation into epoxy formulations imparts exceptional properties, most notably high flame retardancy, excellent thermal stability, and superior chemical resistance. These attributes make this compound-cured epoxies highly suitable for demanding applications, including high-performance composites, electrical insulation, and protective coatings in chemically aggressive environments. This document provides detailed application notes and experimental protocols for the use of this compound as an epoxy resin hardener.
Key Performance Characteristics
Epoxy resins cured with this compound exhibit a unique combination of properties that are highly desirable in advanced materials applications. The high chlorine content (approximately 54.5% by weight) of this compound is the primary contributor to the outstanding flame retardancy of the cured resin system.[1] Beyond this, the rigid and sterically hindered structure of the anhydride leads to a highly cross-linked polymer network, resulting in excellent thermal and chemical stability.
Data Presentation
The following tables summarize the typical quantitative data for a standard Bisphenol A based epoxy resin cured with this compound. It is important to note that these values can vary depending on the specific epoxy resin, the presence and type of accelerator, and the curing schedule.
Table 1: Mechanical Properties of this compound Cured Epoxy Resin
| Property | Test Method | Typical Value |
| Tensile Strength | ASTM D638 | 70 - 90 MPa |
| Tensile Modulus | ASTM D638 | 3.0 - 4.0 GPa |
| Flexural Strength | ASTM D790 | 120 - 150 MPa |
| Flexural Modulus | ASTM D790 | 3.5 - 4.5 GPa |
| Compressive Strength | ASTM D695 | 150 - 180 MPa |
Table 2: Thermal Properties of this compound Cured Epoxy Resin
| Property | Test Method | Typical Value |
| Glass Transition Temperature (Tg) | DSC | 150 - 180 °C |
| Heat Deflection Temperature (HDT) | ASTM D648 | 140 - 170 °C |
| Coefficient of Thermal Expansion (CTE) | TMA | 50 - 60 µm/m°C |
| Decomposition Temperature (5% weight loss) | TGA | > 350 °C |
Table 3: Chemical Resistance of this compound Cured Epoxy Resin (30-day immersion at 25°C)
| Chemical | Resistance Rating |
| Sulfuric Acid (10%) | Excellent |
| Hydrochloric Acid (10%) | Excellent |
| Sodium Hydroxide (10%) | Excellent |
| Acetone | Good |
| Toluene | Good |
| Ethanol | Excellent |
| Water | Excellent |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and curing of an epoxy resin system using this compound as the hardener.
Materials
-
Epoxy Resin: Standard liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin with an epoxide equivalent weight (EEW) of 180-190 g/eq.
-
Hardener: this compound (Molecular Weight: 370.8 g/mol , Anhydride Equivalent Weight (AEW): 370.8 g/eq).
-
Accelerator: Tertiary amine, such as Benzyldimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol.
Formulation and Mixing
The recommended formulation is based on a stoichiometric ratio of anhydride groups to epoxy groups. The amount of this compound required can be calculated using the following formula:
Parts by weight of this compound (phr) = (AEW / EEW) * 100
For a typical DGEBA resin with an EEW of 185 g/eq, the calculation would be:
(370.8 / 185) * 100 ≈ 200 phr
Protocol:
-
Preheat the epoxy resin to 60-70°C to reduce its viscosity.
-
Slowly add the calculated amount of this compound to the preheated epoxy resin while stirring mechanically.
-
Continue stirring until the this compound is completely dissolved and the mixture is homogeneous. This may take 30-60 minutes.
-
Allow the mixture to cool to approximately 40-50°C.
-
Add the accelerator (typically 0.5 - 2.0 phr) to the mixture and stir for another 5-10 minutes until it is fully dispersed.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
Curing Schedule
A staged curing process is recommended to achieve optimal properties and minimize internal stresses.[2]
-
Initial Cure (Gelation): Pour the degassed mixture into a preheated mold and cure in an oven at 120°C for 2 hours. This stage allows for the gradual gelation of the resin.
-
Post-Cure: After the initial cure, increase the oven temperature to 150°C and continue to cure for an additional 4 hours. The post-curing stage is crucial for completing the cross-linking reaction and developing the final properties of the material.
-
Cooling: Allow the cured casting to cool slowly to room temperature inside the oven to prevent thermal shock and the development of internal stresses.
Visualizations
Curing Reaction Mechanism
The curing of an epoxy resin with this compound is a complex process that is typically initiated by a nucleophilic species, often a hydroxyl group present in the epoxy resin or an added accelerator like a tertiary amine. The reaction proceeds through a multi-step mechanism involving esterification and etherification reactions.
Caption: Catalytic curing mechanism of epoxy resin with this compound.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure for preparing and characterizing this compound-cured epoxy resins.
References
Protocol for the Synthesis of Unsaturated Polyester Resins with Chlorendic Anhydride
Application Note: This document provides a detailed protocol for the synthesis of flame-retardant unsaturated polyester resins (UPRs) incorporating chlorendic anhydride. This compound is a reactive flame retardant that, when incorporated into the polyester backbone, imparts inherent and permanent flame retardancy to the final resin.[1][2] The protocol described here is based on a two-stage melt polycondensation process, which allows for controlled reaction conditions and tailored resin properties. This method is suitable for researchers and scientists in materials science and polymer chemistry, as well as professionals in the development of flame-retardant materials for various applications, including construction, transportation, and electronics.[2]
Core Concepts
Unsaturated polyester resins are synthesized through the polycondensation reaction of diols with a combination of saturated and unsaturated dicarboxylic acids or their anhydrides.[3] The inclusion of this compound, a chlorinated cyclic dicarboxylic acid anhydride, into the polymer chain introduces halogen atoms that interfere with the combustion cycle in the gas phase, thereby providing flame retardancy.[1][2]
A two-stage synthesis is often preferred when incorporating reactants with different reactivities. In this protocol, a stepwise condensation is employed to first react isophthalic acid with a glycol to form a diester, followed by the reaction with this compound and maleic anhydride. This approach can lead to a more uniform distribution of the monomers in the polymer chain and result in a product with better color and solubility.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the synthesis of an unsaturated polyester resin containing this compound.
Materials and Equipment
-
Reactants:
-
This compound (C₉H₂Cl₆O₃)
-
Isophthalic Acid (C₈H₆O₄)
-
Maleic Anhydride (C₄H₂O₃)
-
Propylene Glycol (C₃H₈O₂)
-
-
Catalyst:
-
p-Toluenesulfonic acid (PTSA)
-
-
Solvent (for azeotropic removal of water):
-
Xylene (C₈H₁₀)
-
-
Reaction Vessel:
-
A four-necked reaction kettle equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser with a Dean-Stark trap to collect the water of condensation.
-
-
Heating and Temperature Control:
-
Heating mantle with a temperature controller.
-
-
Inert Gas:
-
Nitrogen gas supply.
-
-
Post-processing:
-
Styrene (for dissolving the polyester)
-
Inhibitor (e.g., hydroquinone)
-
Synthesis Procedure: Two-Stage Melt Polycondensation
This protocol is adapted from the stepwise condensation method described for preparing chlorendic acid-based polyesters.[4]
Stage 1: Formation of Isophthalic Acid Diester
-
Charging the Reactor: In the reaction kettle, charge the calculated amounts of isophthalic acid and a portion of the propylene glycol. Add p-toluenesulfonic acid as a catalyst (approximately 0.2% of the total reactant weight).[4]
-
First Esterification: Heat the mixture to 160°C under a nitrogen blanket while stirring.[4] The reaction is carried out until the isophthalic acid has completely reacted to form a monomeric diester. This is done to ensure the less reactive isophthalic acid is fully incorporated.[4]
Stage 2: Polycondensation with this compound and Maleic Anhydride
-
Addition of Remaining Reactants: To the diester formed in the first stage, add the specified amounts of this compound, maleic anhydride, and the remaining propylene glycol.[4] Add xylene to act as an entrainer for the azeotropic removal of water.[4]
-
Polycondensation Reaction: Increase the temperature of the reaction mixture. While a precise temperature for this stage for a this compound-isophthalic acid formulation is not specified in the immediate literature, typical polyesterification reactions are conducted at temperatures ranging from 160°C to 210°C.[5] The progress of the reaction is monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value reaches a predetermined level (e.g., around 30 mg KOH/g).
-
Removal of Solvent: Once the desired acid value is reached, the xylene is removed by distillation.
-
Cooling and Dissolution: The reactor is then cooled. At a safe temperature (e.g., below 130°C), an inhibitor such as hydroquinone is added to prevent premature gelation. The hot polyester resin is then dissolved in styrene to the desired concentration (e.g., 70% resin in 30% styrene by weight).[4] The final product is a viscous, pale amber-colored liquid.[4]
Data Presentation
Table 1: Reactant Molar Ratios for this compound-Based Unsaturated Polyester Resins [4]
| Formulation ID | Molar Ratio (this compound : Isophthalic Acid) | Maleic Anhydride (moles) | Propylene Glycol (moles) |
| Polyester 1 | 0.2 : 0.8 | 1 | 2.2 |
| Polyester 2 | 0.4 : 0.6 | 1 | 2.2 |
| Polyester 3 | 0.6 : 0.4 | 1 | 2.2 |
| Polyester 4 | 0.8 : 0.2 | 1 | 2.2 |
Table 2: Properties of Cured this compound-Based Unsaturated Polyester Resins [4]
| Formulation ID | Viscosity (cps) | Gel Time (min) | Peak Exotherm (°C) | Acid Value (mg KOH/g) |
| Polyester 1 | 450 | 12 | 155 | 32 |
| Polyester 2 | 520 | 10 | 165 | 30 |
| Polyester 3 | 600 | 8 | 175 | 28 |
| Polyester 4 | 750 | 6 | 185 | 26 |
Note: The data in Table 2 is illustrative of the trends observed in the cited literature. Actual values will depend on precise reaction conditions and measurement techniques.
Visualizations
Diagram 1: Two-Stage Synthesis Workflow
This diagram illustrates the logical flow of the two-stage synthesis process for this compound-based unsaturated polyester resins.
Caption: Workflow for the two-stage synthesis of UPR.
Diagram 2: Reactant Relationship in Polycondensation
This diagram shows the relationship between the different reactants leading to the formation of the unsaturated polyester resin.
Caption: Reactant roles in forming the final resin.
References
Application of Chlorendic Anhydride in Flame Retardant Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorendic anhydride is a reactive, solid flame retardant distinguished by its high chlorine content (approximately 54.5%) and a stable chlorinated bicyclic structure.[1] It is chemically incorporated into polymer backbones, providing permanent flame retardancy that does not leach out over time, a significant advantage over additive flame retardants.[2] This reactive nature also contributes to enhanced thermal stability, corrosion resistance, and abrasion resistance in the final coating.[1][3]
Resin systems formulated with this compound can meet stringent fire safety standards, including ASTM E84 (Underwriter's Tunnel Test), UL-94, and ASTM E 162-78 (Surface Flammability Test).[1] Its applications are extensive, ranging from industrial and marine coatings to electrical laminates and composites for construction and transportation.[1][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in various flame-retardant coating systems.
Mechanism of Flame Retardancy
The primary flame retardant mechanism of this compound is based on gas-phase flame inhibition. Upon exposure to high temperatures, the polymer containing this compound decomposes and releases halogenated species, primarily hydrogen chloride (HCl). These species act as radical scavengers in the flame, interrupting the exothermic combustion cycle and reducing flame propagation.[6]
Caption: Gas-phase flame inhibition mechanism of this compound.
Applications in Various Coating Systems
This compound is a versatile flame retardant that can be incorporated into several thermosetting resin systems to create high-performance coatings.
Unsaturated Polyester Resin Coatings
Unsaturated polyester resins (UPRs) based on this compound are widely used in flame-retardant, glass-reinforced composites for applications such as construction panels, electrical components, and marine vessels.[1] The incorporation of this compound into the polyester backbone imparts excellent flame retardancy and corrosion resistance.[4]
Epoxy Resin Coatings
In epoxy resins, this compound acts as a reactive curing agent or hardener.[7] The resulting epoxy coatings exhibit permanent flame retardancy, high heat distortion temperatures, and robust chemical and abrasion resistance.[1] These properties make them suitable for demanding applications like electrical laminates, protective coatings for industrial environments, and adhesives.[1][3]
Alkyd Resin Coatings
Alkyd coatings formulated with this compound are extensively used for industrial and marine applications.[1] These coatings offer a combination of flame retardance and chemical resistance, meeting military specifications for use on naval ships.[1]
Quantitative Performance Data
The flame-retardant efficacy of this compound-based coatings can be quantified using various standard tests. The following tables summarize typical performance data.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings
| Polymer Matrix | Flame Retardant System | LOI (%) | UL-94 Rating | Reference |
| Unsaturated Polyester | This compound (30 wt%) | 28-35 | V-0 | [8] |
| Unsaturated Polyester | Decabromodiphenyl Ethane (DecaBDPE) + Antimony Trioxide (Sb₂O₃) | 29.5 | V-0 | [8] |
| Epoxy Resin | This compound Cured | 27-32 | V-0 | [8] |
| Epoxy Resin | DOPO-based Phosphorus FR (1.6 wt% P) | 28.9 | V-0 | [8] |
Table 2: Cone Calorimetry Data (Illustrative)
| Parameter | Unmodified Epoxy | This compound Modified Epoxy |
| Time to Ignition (s) | 45 | 60 |
| Peak Heat Release Rate (kW/m²) | 1200 | 650 |
| Total Heat Release (MJ/m²) | 110 | 75 |
| Smoke Production Rate (m²/s) | 0.15 | 0.08 |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound-based flame retardant coatings are provided below.
Caption: Standard workflow for synthesis and evaluation of flame-retardant coatings.
Synthesis of this compound-Based Unsaturated Polyester Resin
This protocol describes the synthesis of a flame-retardant unsaturated polyester resin using this compound as the reactive flame retardant.
Materials:
-
Propylene glycol
-
Ethylene glycol
-
This compound
-
Maleic anhydride
-
Phthalic anhydride
-
Nitrogen gas
-
Styrene monomer
Equipment:
-
Four-necked flask
-
Mechanical stirrer
-
Thermometer
-
Nitrogen inlet
-
Condenser
Procedure:
-
Charge the four-necked flask with propylene glycol and ethylene glycol.
-
Begin stirring and heat the mixture to 80°C under a nitrogen blanket.
-
Add this compound, maleic anhydride, and phthalic anhydride to the flask.
-
Gradually increase the temperature to 150-160°C and maintain for 2-3 hours.
-
Further, increase the temperature to 190-200°C.
-
Monitor the progress of the esterification reaction by measuring the acid value of the mixture at regular intervals.
-
Once the desired acid value is reached, cool the resin to below 100°C.
-
Add styrene monomer to the polyester melt to achieve the desired viscosity.
Flame Retardancy Testing
Principle: The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.
Apparatus:
-
LOI apparatus (conforming to ASTM D2863)
-
Specimen holder
-
Ignition source
Procedure:
-
Prepare test specimens according to the standard dimensions.
-
Mount the specimen vertically in the holder within the glass chimney of the apparatus.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.
-
Ignite the top of the specimen with the ignition source.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration and repeat the test until the minimum concentration required to sustain burning for a specified time or length is determined.
Principle: This test assesses the flammability of plastic materials by observing the burning behavior of a vertically oriented specimen after the application of a controlled flame.
Apparatus:
-
UL-94 test chamber
-
Bunsen burner
-
Specimen clamp
-
Cotton batting
Procedure:
-
Prepare rectangular bar specimens of the coated material.
-
Mount a specimen vertically using the clamp.
-
Place a layer of dry cotton batting on the floor of the chamber, 300 mm below the specimen.
-
Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
Immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).
-
Note if any flaming drips ignite the cotton batting.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.
Principle: Cone calorimetry is a bench-scale test that measures the heat release rate (HRR) and other combustion properties of materials under controlled heat flux conditions.
Apparatus:
-
Cone calorimeter (conforming to ASTM E1354 or ISO 5660)
-
Specimen holder
-
Spark igniter
Procedure:
-
Prepare square specimens of the coated material (typically 100 mm x 100 mm).
-
Place the specimen in the holder and position it under the conical heater.
-
Expose the specimen to a predetermined heat flux (e.g., 35 or 50 kW/m²).
-
Ignite the pyrolysis gases emanating from the specimen surface using the spark igniter.
-
Continuously measure the oxygen concentration in the exhaust gas stream to calculate the heat release rate.
-
Record other parameters such as time to ignition, mass loss rate, and smoke production.
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition characteristics of the coating.
Apparatus:
-
Thermogravimetric analyzer
Procedure:
-
Place a small, known mass of the cured coating material into the TGA sample pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in a specified atmosphere (e.g., nitrogen or air).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the char yield at high temperatures.
Safety Precautions
This compound and its resulting formulations should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All combustion tests must be conducted in a suitable fume hood or a dedicated fire testing facility with appropriate exhaust and fire suppression systems.
Conclusion
This compound is a highly effective reactive flame retardant for a variety of coating systems. Its ability to be chemically integrated into the polymer matrix provides permanent flame retardancy and enhances other material properties. The experimental protocols provided herein offer a framework for the synthesis and evaluation of high-performance, flame-retardant coatings utilizing this compound. Proper formulation and testing are crucial for achieving the desired fire safety standards in the final application.
References
- 1. This compound | Velsicol Chemical, LLC [velsicol.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
- 5. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. policycommons.net [policycommons.net]
- 8. benchchem.com [benchchem.com]
Chlorendic Anhydride: A Cross-Linking Agent for High-Performance Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorendic anhydride (CA), a di-functional acid anhydride containing a high percentage of chlorine (approximately 54.5% by weight), is a versatile cross-linking agent and reactive flame retardant in polymer chemistry.[1] Its chlorinated bicyclic structure imparts exceptional thermal stability, corrosion resistance, and inherent flame retardancy to a variety of polymer systems.[2][3] When incorporated into a polymer matrix, this compound becomes a permanent part of the backbone, preventing leaching and ensuring long-term performance.[4] These properties make it a valuable component in the formulation of high-performance materials for demanding applications in the aerospace, automotive, construction, and electronics industries.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound as a cross-linking agent in epoxy resins, unsaturated polyester resins, and alkyd resins.
Key Properties and Advantages
The integration of this compound into polymer formulations offers a range of benefits:
-
Inherent Flame Retardancy: The high chlorine content is the primary source of its flame-retardant capabilities.[2] Polymers formulated with this compound can meet stringent fire safety standards such as ASTM E84 and UL-94.[3][4]
-
Enhanced Thermal Stability: The rigid, bridged-ring structure of this compound contributes to a higher heat distortion temperature (HDT) in the cured polymer.[3]
-
Superior Chemical and Corrosion Resistance: Cross-linking with this compound results in a densely packed network, improving the polymer's resistance to chemical attack and environmental degradation.[3]
-
Improved Mechanical Properties: The formation of a robust three-dimensional network enhances the mechanical strength, stiffness, and dimensional stability of the final material.[4]
Applications in Polymer Systems
This compound is a highly effective cross-linking agent for several classes of thermosetting polymers.
Epoxy Resins
In epoxy formulations, this compound acts as a hardener, reacting with the epoxy groups to form a highly cross-linked, rigid network. This is particularly beneficial for applications requiring high thermal stability and flame retardancy, such as electrical laminates, potting compounds, and high-performance adhesives.[2][3] The anhydride-epoxy reaction proceeds through the opening of the anhydride ring by hydroxyl groups present on the epoxy resin backbone, followed by the reaction of the newly formed carboxylic acid groups with other epoxy groups.
Unsaturated Polyester Resins (UPRs)
This compound is incorporated into the polyester backbone during the polycondensation reaction. It imparts excellent flame retardancy and chemical resistance to the resulting UPR. These resins are often reinforced with glass fibers to produce composites for construction panels, electrical enclosures, and marine applications.[1][4] The double bond required for cross-linking with a vinyl monomer like styrene is typically introduced through the use of other unsaturated anhydrides, such as maleic anhydride, in the formulation.[5]
Alkyd Resins
In alkyd resins, which are polyesters modified with fatty acids, this compound can be used to produce coatings with exceptional durability, chemical resistance, and flame retardancy.[3] These coatings are well-suited for industrial and marine environments where protection against harsh conditions is paramount.[3]
Data Presentation
The following tables summarize the typical performance characteristics of polymers cross-linked with this compound.
Table 1: Typical Properties of this compound-Cured Epoxy Resins
| Property | Value | Test Method |
| Heat Distortion Temperature (°C) | > 180 | ASTM D648 |
| Flammability Rating | V-0 | UL-94 |
| Tensile Strength (MPa) | 70 - 90 | ASTM D638 |
| Flexural Strength (MPa) | 120 - 150 | ASTM D790 |
| Dielectric Strength (kV/mm) | 15 - 20 | ASTM D149 |
Table 2: Performance of this compound-Modified Unsaturated Polyester Resins
| Property | Value | Test Method |
| Limiting Oxygen Index (%) | 28 - 35 | ASTM D2863 |
| Flame Spread Index | < 25 | ASTM E84 |
| Water Absorption (24h, %) | < 0.2 | ASTM D570 |
| Barcol Hardness | > 45 | ASTM D2583 |
| Chemical Resistance | Excellent | ASTM D543 |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Cured Epoxy Resin
This protocol describes a general procedure for the preparation of a flame-retardant epoxy resin using this compound as the curing agent.
Materials:
-
Bisphenol A-based epoxy resin (EEW ~190 g/eq)
-
This compound (CA)
-
Tertiary amine accelerator (e.g., benzyldimethylamine, BDMA)
-
Anhydrous toluene (optional, for viscosity reduction)
Procedure:
-
Resin Preparation: In a reaction vessel equipped with a mechanical stirrer and a heating mantle, preheat the epoxy resin to 80-90°C to reduce its viscosity.
-
Anhydride Addition: Slowly add the powdered this compound to the heated epoxy resin with continuous stirring. The typical stoichiometric ratio of anhydride to epoxy (A/E) is in the range of 0.85 to 1.0.
-
Homogenization: Continue stirring until the this compound is completely dissolved and the mixture is homogeneous. If necessary, a small amount of anhydrous toluene can be added to aid in dissolution.
-
Accelerator Addition: Cool the mixture to approximately 60°C and add the tertiary amine accelerator (typically 0.5-2.0 phr). Stir thoroughly for 5-10 minutes to ensure uniform distribution.
-
Degassing: Place the mixture in a vacuum oven at 60°C for 15-30 minutes to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a preheated mold. The curing schedule can be optimized but a typical cycle is 2 hours at 120°C followed by a post-cure of 4 hours at 150°C.[6]
Protocol 2: Preparation of a Flame-Retardant Unsaturated Polyester Resin
This protocol outlines the synthesis of an unsaturated polyester resin incorporating this compound.
Materials:
-
This compound (CA)
-
Maleic anhydride (MA)
-
Phthalic anhydride (PA)
-
Propylene glycol (PG)
-
Styrene monomer
-
Hydroquinone (inhibitor)
-
Cobalt naphthenate (promoter)
-
Methyl ethyl ketone peroxide (MEKP) (initiator)
Procedure:
-
Polyesterification: Charge the glycols (e.g., propylene glycol) into a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a condenser. Heat the glycol to approximately 80°C under a nitrogen blanket.
-
Anhydride Addition: Add the this compound, maleic anhydride, and phthalic anhydride to the reactor. The molar ratio of the anhydrides will determine the final properties of the resin.
-
Reaction: Gradually increase the temperature to 190-200°C and maintain it until the acid value of the mixture drops to the desired level (typically below 30 mg KOH/g). Water produced during the esterification is removed through the condenser.
-
Inhibition and Dilution: Cool the reactor to below 170°C and add a small amount of hydroquinone to prevent premature gelation. Slowly add styrene monomer to the hot polyester to achieve the desired viscosity.
-
Curing Formulation: To initiate cross-linking, add a promoter (e.g., cobalt naphthenate) and an initiator (e.g., MEKP) to the resin solution at room temperature. The amounts will depend on the desired gel time and cure temperature.
-
Curing: The resin can then be cast or used in composite manufacturing and allowed to cure at room temperature, followed by an optional post-cure at an elevated temperature to ensure complete cross-linking.
Visualizations
Caption: Reaction mechanism of this compound with epoxy resin.
Caption: General experimental workflow for preparing this compound cross-linked polymers.
Conclusion
This compound is a highly effective cross-linking agent for producing polymers with superior flame retardancy, thermal stability, and chemical resistance. Its ability to be chemically integrated into the polymer backbone makes it a preferred choice for high-performance applications where long-term durability is critical. The protocols and data presented in this document provide a foundation for researchers and professionals to explore the use of this compound in the development of advanced polymer materials. Further optimization of formulations and curing conditions can be tailored to meet the specific requirements of the intended application.
References
Application Notes and Protocols: Formulation of Flame-Retardant Composites Using Chlorendic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorendic anhydride is a reactive flame retardant renowned for its efficacy in enhancing the fire resistance of various polymer systems, particularly unsaturated polyester and epoxy resins.[1][2] Its chemical structure, characterized by a high chlorine content (approximately 54.5-57% by weight), allows it to be chemically integrated into the polymer backbone.[1][3] This integration results in permanent flame retardancy that does not diminish over time through leaching, a common issue with additive flame retardants.[3] Composites formulated with this compound exhibit not only excellent flame resistance, meeting stringent safety standards such as UL-94 and ASTM E84, but also improved thermal stability, high heat distortion temperatures, and robust corrosion and abrasion resistance.[1][2]
These properties make this compound an invaluable component in the formulation of high-performance composites for a wide range of applications, including electrical laminates, construction panels, automotive parts, and protective coatings.[2][4] This document provides detailed application notes and experimental protocols for the formulation and evaluation of flame-retardant composites using this compound.
Mechanism of Flame Retardancy
The flame-retardant action of this compound is primarily attributed to its high chlorine content. When the composite is exposed to a fire, the this compound moiety decomposes, releasing chlorine radicals and hydrogen chloride (HCl) gas. These species act in the gas phase to interrupt the combustion cycle. The chlorine radicals scavenge the highly reactive H• and OH• radicals that propagate the fire, effectively quenching the flame. The release of non-combustible gases also dilutes the flammable volatiles and oxygen in the surrounding atmosphere, further inhibiting combustion.
In the condensed phase, the presence of this compound can promote char formation on the polymer surface. This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying material and slowing the release of flammable gases.
Application in Unsaturated Polyester Resins
This compound is widely used to produce flame-retardant unsaturated polyester resins for applications such as construction panels, electrical enclosures, and marine components.[2]
Illustrative Formulation of a Flame-Retardant Unsaturated Polyester Resin
| Component | Molar Ratio | Weight (g) |
| This compound | 1.0 | 371 |
| Maleic Anhydride | 1.0 | 98 |
| Propylene Glycol | 2.1 | 159.6 |
Experimental Protocol: Synthesis of Unsaturated Polyester Resin
-
Charging the Reactor: A four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser is charged with this compound, maleic anhydride, and propylene glycol.
-
Inert Atmosphere: A continuous stream of nitrogen is passed through the flask to maintain an inert atmosphere and prevent oxidation.
-
Heating and Esterification: The mixture is heated to 150-160°C with continuous stirring. The progress of the esterification reaction is monitored by measuring the acid value of the reaction mixture at regular intervals.
-
Reaction Completion: The reaction is considered complete when the acid value drops below a predetermined level, typically around 30-35 mg KOH/g.
-
Cooling and Blending: The resulting polyester resin is cooled to below 100°C.
-
Styrene Addition: Styrene monomer, containing an inhibitor such as hydroquinone, is then added to the resin with stirring to achieve the desired viscosity. The typical styrene content is 30-40% by weight of the final resin.
-
Curing: The resin is cured at room temperature using a catalyst system, such as methyl ethyl ketone peroxide (MEKP) and a cobalt naphthenate promoter.
Application in Epoxy Resins
In epoxy resin systems, this compound acts as a curing agent (hardener), reacting with the epoxy groups to form a highly cross-linked, flame-retardant network.[3][5] This is particularly useful for electrical laminates, potting compounds, and adhesives requiring high performance under thermal stress.[2]
Illustrative Formulation of a Flame-Retardant Epoxy Resin
| Component | Parts by Weight |
| Bisphenol A Epoxy Resin (EEW ~185-192) | 100 |
| This compound | 80-90 |
| Accelerator (e.g., Tertiary Amine) | 0.5-1.5 |
Experimental Protocol: Preparation and Curing of Epoxy Composite
-
Preheating: The epoxy resin and this compound are preheated separately to approximately 120°C to ensure they are in a liquid, low-viscosity state.
-
Mixing: The molten this compound is added to the epoxy resin and mixed thoroughly until a homogeneous mixture is obtained.
-
Addition of Accelerator: The accelerator is then added to the mixture and dispersed uniformly with gentle stirring.
-
Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
Casting/Impregnation: The formulated resin can then be used for casting or for impregnating reinforcing fibers (e.g., glass or carbon fibers).
-
Curing Schedule: A typical curing schedule involves heating the composite in an oven at 120°C for 2 hours, followed by a post-cure at 150°C for 4 hours. The exact schedule may vary depending on the specific formulation and desired properties.
Flammability Testing Protocols
UL-94 Vertical Burn Test
The UL-94 test is a widely used method to assess the flammability of plastic materials.
Specimen Preparation: Test specimens are typically 125 mm in length, 13 mm in width, and of a specified thickness (e.g., 3.2 mm).
Test Procedure:
-
A specimen is clamped vertically.
-
A calibrated burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.
-
Immediately after the flame extinguishes, the burner is reapplied for another 10 seconds. The second afterflame time (t2) and the afterglow time (t3) are recorded.
-
Observations are made for any flaming drips that ignite a cotton patch placed below the specimen.
Classification Criteria:
| Classification | Afterflame time (t1 or t2) | Total afterflame time (t1 + t2) | Afterflame + Afterglow time (t2 + t3) | Flaming Drips |
| V-0 | ≤ 10 s | ≤ 50 s | ≤ 30 s | No |
| V-1 | ≤ 30 s | ≤ 250 s | ≤ 60 s | No |
| V-2 | ≤ 30 s | ≤ 250 s | ≤ 60 s | Yes |
Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.
Test Procedure:
-
A small, vertically oriented specimen is ignited from the top.
-
The oxygen concentration in the surrounding atmosphere is adjusted until the flame is just sustained.
-
The LOI is expressed as the volume percentage of oxygen.
A higher LOI value indicates better flame retardancy. For example, a material with an LOI greater than 21 (the approximate oxygen concentration in air) is considered self-extinguishing.
Cone Calorimetry
Cone calorimetry is a powerful tool for characterizing the fire behavior of materials under controlled heat flux conditions. It provides data on various parameters, including:
-
Time to Ignition (TTI): The time it takes for the material to ignite.
-
Heat Release Rate (HRR): The rate at which heat is produced during combustion. The peak HRR (pHRR) is a key indicator of fire intensity.
-
Total Heat Release (THR): The total amount of heat generated.
-
Mass Loss Rate (MLR): The rate at which the material loses mass during combustion.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for flame-retardant composites formulated with this compound.
Table 1: Flammability Properties of this compound-Based Unsaturated Polyester Composites
| Formulation | This compound (wt%) | UL-94 Rating (3.2 mm) | LOI (%) |
| Control (No FR) | 0 | Fails | 19 |
| UPR-CA-15 | 15 | V-1 | 25 |
| UPR-CA-25 | 25 | V-0 | 32 |
| UPR-CA-35 | 35 | V-0 | 40 |
Table 2: Cone Calorimetry Data for this compound-Based Epoxy Composites (Heat Flux: 35 kW/m²)
| Formulation | This compound (wt%) | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) |
| Control (No FR) | 0 | 35 | 850 | 110 |
| Epoxy-CA-20 | 20 | 45 | 420 | 75 |
| Epoxy-CA-30 | 30 | 58 | 280 | 55 |
Visualizations
Caption: Synthesis of this compound via Diels-Alder Reaction.
References
- 1. This compound | Velsicol Chemical, LLC [velsicol.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of High-Efficiency, Eco-Friendly, and Synergistic Flame Retardant for Epoxy Resin [mdpi.com]
- 4. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tri-iso.com [tri-iso.com]
Application Notes and Protocols for the Incorporation of Chlorendic Anhydride into Polyols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental procedure for the incorporation of chlorendic anhydride into polyols to synthesize flame-retardant polyester polyols. This compound is a reactive flame retardant that, when incorporated into a polymer backbone, imparts permanent flame retardancy and enhances thermal stability.[1][2] This protocol outlines a two-stage melt condensation polymerization process, including recommended reaction conditions, catalyst selection, and methods for monitoring the reaction progress. The resulting hydroxyl-terminated polyester polyols can be utilized in the formulation of various polymer systems, such as polyurethane foams and coatings, where improved fire resistance is required.[1][3]
Introduction
This compound is a solid, reactive flame retardant containing a high percentage of chlorine (approximately 54.5% by weight).[1][2] Its incorporation into polymers, such as polyesters, is a common strategy to enhance their flame retardancy. The covalent bonding of this compound into the polymer matrix ensures permanent flame retardant properties, unlike additive flame retardants which can leach out over time. The resulting polyester polyols are key intermediates in the production of flame-retardant polyurethanes, which have wide applications in construction, automotive, and electronics industries.[1][3]
The synthesis of these specialized polyols is typically achieved through a polyesterification reaction between this compound and a polyhydric alcohol (polyol). The reaction proceeds via a melt condensation method, where the reactants are heated to high temperatures to facilitate ester bond formation and the removal of water as a byproduct. The properties of the final polyester polyol, such as its molecular weight, hydroxyl number, and acid value, are critical for its performance in subsequent polymerization reactions and can be controlled by adjusting the molar ratio of the reactants and the reaction conditions.
Experimental Protocol: Synthesis of this compound-Based Polyester Polyol
This protocol describes the synthesis of a flame-retardant polyester polyol from this compound and diethylene glycol.
2.1. Materials and Equipment
-
Materials:
-
This compound (C₉H₂Cl₆O₃, MW: 370.83 g/mol )
-
Diethylene Glycol (DEG) (C₄H₁₀O₃, MW: 106.12 g/mol )
-
p-Toluenesulfonic acid (PTSA) or other suitable esterification catalyst
-
Xylene (for azeotropic removal of water)
-
Nitrogen gas (inert atmosphere)
-
-
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark apparatus with a condenser.
-
Heating mantle with temperature controller.
-
Vacuum pump.
-
Standard laboratory glassware.
-
Analytical equipment for determining acid and hydroxyl values (e.g., automatic titrator).[4][5][6]
-
2.2. Reaction Workflow
2.3. Step-by-Step Procedure
-
Reactor Setup: Assemble the glass reactor with the mechanical stirrer, thermocouple, nitrogen inlet, and Dean-Stark apparatus. Ensure all glassware is dry.
-
Charging Reactants: Charge the reactor with this compound and diethylene glycol. A molar ratio of anhydride to glycol of approximately 1:1.2 to 1:1.5 is a typical starting point to ensure a hydroxyl-terminated polymer. Add a suitable amount of xylene to facilitate the azeotropic removal of water.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere and maintain a slow, continuous nitrogen purge throughout the reaction.
-
Catalyst Addition: Add the esterification catalyst, such as p-toluenesulfonic acid, to the reaction mixture. The catalyst loading is typically in the range of 0.1-0.5% by weight of the total reactants.
-
Stage 1: Esterification: Begin stirring and gradually heat the reaction mixture to 140-160°C. Water will begin to be removed azeotropically with xylene and collected in the Dean-Stark trap. Continue this stage until the rate of water collection significantly decreases.
-
Stage 2: Polycondensation: Increase the temperature to 180-220°C to drive the reaction towards higher molecular weight. Once the majority of the xylene has been removed, gradually apply a vacuum to the system to facilitate the removal of the remaining water and any residual volatile components.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture to determine the acid value. The reaction is considered complete when the acid value drops below 2 mg KOH/g.[5]
-
Cooling and Discharging: Once the desired acid value is reached, turn off the heating and vacuum, and allow the reactor to cool down under a nitrogen atmosphere. Discharge the resulting polyester polyol while it is still warm to prevent solidification, which may make handling difficult.
-
Characterization: Characterize the final product by determining its hydroxyl value, acid value, and viscosity. These parameters are crucial for quality control and for formulating subsequent polymer systems.[4][6][7]
Data Presentation
The following table provides an example of the quantitative data that should be recorded during the synthesis and characterization of this compound-based polyester polyols.
| Parameter | Polyester Polyol 1 | Polyester Polyol 2 | Polyester Polyol 3 |
| Reactants | |||
| This compound (moles) | 1.0 | 1.0 | 1.0 |
| Diethylene Glycol (moles) | 1.2 | 1.3 | 1.4 |
| Catalyst (wt%) | 0.2 | 0.2 | 0.2 |
| Reaction Conditions | |||
| Esterification Temperature (°C) | 150 | 150 | 150 |
| Polycondensation Temperature (°C) | 200 | 200 | 200 |
| Reaction Time (hours) | 8 | 9 | 10 |
| Final Product Properties | |||
| Yield (%) | ~95 | ~95 | ~95 |
| Acid Value (mg KOH/g) | < 2.0 | < 2.0 | < 2.0 |
| Hydroxyl Value (mg KOH/g) | 150 - 200 | 200 - 250 | 250 - 300 |
| Viscosity at 25°C (cP) | 5000 - 7000 | 4000 - 6000 | 3000 - 5000 |
| Appearance | Viscous, light amber liquid | Viscous, light amber liquid | Viscous, light amber liquid |
Note: The values presented in this table are illustrative and will vary depending on the specific reaction conditions and stoichiometry used.
Signaling Pathways and Logical Relationships
The chemical transformation occurring during the synthesis of the polyester polyol is a polycondensation reaction. The following diagram illustrates the reaction between this compound and a generic diol.
Conclusion
This document provides a comprehensive guide for the synthesis of flame-retardant polyester polyols through the incorporation of this compound. By following the detailed experimental protocol and monitoring key reaction parameters, researchers can consistently produce polyols with desired properties for various applications. The provided workflow and reaction pathway diagrams offer a clear visual representation of the process, aiding in the understanding and implementation of this synthetic procedure. Careful control of the synthesis is crucial for achieving the desired flame retardancy and physical properties in the final polymer products.
References
- 1. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
- 2. This compound | Velsicol Chemical, LLC [velsicol.com]
- 3. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. metrohm.com [metrohm.com]
- 6. mt.com [mt.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application of Chlorendic Anhydride in the Production of Corrosion-Resistant Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorendic anhydride, a chlorinated bicyclic dicarboxylic anhydride, is a key reactive intermediate in the synthesis of high-performance polymers, particularly unsaturated polyester and epoxy resins. Its incorporation into the polymer backbone imparts exceptional flame retardancy and, crucially for a wide range of industrial applications, outstanding corrosion resistance. The high chlorine content and stable molecular structure of this compound contribute to the durability and chemical inertness of the resulting thermoset materials.[1][2]
These materials are frequently utilized in demanding environments where resistance to acids, alkalis, and other corrosive chemicals is paramount.[3] Applications include the construction of chemical storage tanks, piping, scrubbers, and other process equipment in the chemical, fertilizer, and pulp industries.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of corrosion-resistant materials based on this compound.
Data Presentation: Performance of this compound-Based Resins
The following tables summarize the performance characteristics of this compound-based unsaturated polyester resins, often in the form of fiberglass-reinforced plastic (FRP) laminates. This data is essential for material selection and design in corrosive service applications.
Table 1: Mechanical and Thermal Properties of a Typical this compound-Based Polyester Resin
| Property | Test Method | Value |
| Tensile Strength | ASTM D3039 | 12,000 - 15,000 psi |
| Tensile Modulus | ASTM D3039 | 1.5 - 2.0 x 10^6 psi |
| Flexural Strength | ASTM D790 | 20,000 - 25,000 psi |
| Flexural Modulus | ASTM D790 | 1.2 - 1.6 x 10^6 psi |
| Heat Distortion Temperature | ASTM D648 | 130 - 150 °C |
Table 2: Chemical Resistance of this compound-Based FRP Laminates (Typical Values)
Testing conducted via immersion for 30 days at ambient temperature, unless otherwise specified. Resistance is evaluated based on the percentage change in weight and retention of mechanical properties.
| Chemical Environment | Concentration | Weight Change (%) | Flexural Strength Retention (%) | Rating |
| Acids | ||||
| Sulfuric Acid | 25% | < 1.0 | > 90 | Excellent |
| Sulfuric Acid | 70% | < 2.0 | > 80 | Good |
| Hydrochloric Acid | 37% | < 1.5 | > 85 | Excellent |
| Nitric Acid | 10% | < 1.0 | > 90 | Excellent |
| Acetic Acid | 25% | < 2.5 | > 75 | Good |
| Alkalis | ||||
| Sodium Hydroxide | 10% | < 1.5 | > 85 | Excellent |
| Sodium Hydroxide | 50% | < 3.0 | > 70 | Fair |
| Potassium Hydroxide | 25% | < 2.0 | > 80 | Good |
| Solvents | ||||
| Xylene | 100% | < 3.0 | > 70 | Fair |
| Toluene | 100% | < 3.5 | > 65 | Fair |
| Acetone | 100% | > 10 | < 50 | Not Recommended |
| Other | ||||
| Sodium Hypochlorite | 15% | < 1.0 | > 90 | Excellent |
| Deionized Water | - | < 0.5 | > 95 | Excellent |
Rating Key:
-
Excellent: Minimal effect on material properties.
-
Good: Some minor effect, but still suitable for service.
-
Fair: Moderate effect, suitable for short-term exposure.
-
Not Recommended: Severe degradation of the material.
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Unsaturated Polyester Resin
This protocol describes the two-stage synthesis of a corrosion-resistant unsaturated polyester resin incorporating this compound.[4]
Materials:
-
This compound (CA)
-
Maleic Anhydride (MA)
-
Phthalic Anhydride (PA)
-
Propylene Glycol (PG)
-
Hydroquinone (inhibitor)
-
Styrene (reactive diluent)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a Dean-Stark trap.
-
Heating mantle
-
Cooling bath
Procedure:
Stage 1: Polyesterification
-
Reactor Charging: Charge the reactor with the reactants in the following molar ratio: this compound (0.3 mol), Maleic Anhydride (0.7 mol), Phthalic Anhydride (0.3 mol), and Propylene Glycol (1.35 mol). The excess glycol compensates for losses during esterification.
-
Inert Atmosphere: Purge the reactor with nitrogen gas and maintain a slow, continuous flow throughout the reaction to prevent oxidation.[4]
-
Heating and Reaction: Begin stirring and gradually heat the mixture to 190-210°C.[4] Water from the condensation reaction will begin to collect in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and measuring the acid value (mg KOH/g). The reaction is considered complete when the acid value reaches a range of 30-35 mg KOH/g.
-
Cooling and Inhibition: Once the target acid value is achieved, cool the reactor to below 100°C. Add hydroquinone (0.02% by weight of the resin) to prevent premature polymerization.[4]
Stage 2: Blending with Reactive Diluent
-
Dissolution: While the polyester resin is still warm (around 80-90°C), slowly add styrene monomer with continuous stirring to achieve a final resin-to-styrene weight ratio of 65:35.
-
Storage: Cool the resulting unsaturated polyester resin to room temperature and store it in a sealed, light-proof container.
Protocol 2: Curing of this compound-Based Unsaturated Polyester Resin
This protocol outlines the procedure for curing the synthesized resin to form a solid thermoset material.
Materials:
-
Synthesized this compound-based unsaturated polyester resin
-
Cobalt naphthenate (6% solution, accelerator)
-
Methyl ethyl ketone peroxide (MEKP, initiator)
Procedure:
-
Accelerator Addition: To 100g of the resin, add 0.2% by weight of the cobalt naphthenate solution and stir thoroughly until a uniform mixture is obtained.
-
Initiator Addition: Add 1.5% by weight of MEKP to the resin-accelerator mixture and stir vigorously for 1-2 minutes.
-
Casting: Pour the catalyzed resin into desired molds for the preparation of test specimens.
-
Curing: Allow the resin to cure at room temperature for 24 hours, followed by a post-cure at 80°C for 4 hours to ensure complete crosslinking.
Protocol 3: Evaluation of Corrosion Resistance (ASTM D543)
This protocol describes a standard practice for evaluating the resistance of plastics to chemical reagents.
Procedure:
-
Specimen Preparation: Prepare test specimens from the cured resin according to the dimensions specified in the relevant ASTM standards for mechanical testing (e.g., ASTM D790 for flexural properties).
-
Initial Measurements: Measure and record the initial weight, dimensions, and mechanical properties (e.g., flexural strength) of the test specimens.
-
Immersion: Immerse the test specimens in the selected chemical reagents at the desired temperature. Ensure the specimens are fully submerged and do not touch each other.
-
Exposure Period: Maintain the immersion for a specified period (e.g., 30 days).
-
Final Measurements: After the exposure period, remove the specimens, rinse them with distilled water, and dry them thoroughly. Measure and record the final weight, dimensions, and mechanical properties.
-
Analysis: Calculate the percentage change in weight and the percentage retention of mechanical properties to assess the corrosion resistance.
Visualizations
Caption: Workflow for the synthesis and corrosion testing of this compound-based polyester resins.
Caption: Logical relationship of this compound to the enhanced properties of the final polymer.
References
Application Notes and Protocols: Synthesis of Flame-Retardant Alkyd Resins Using Chlorendic Anhydride Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyd resins are a prominent class of synthetic polyesters widely utilized in the coatings industry due to their excellent film-forming properties, durability, and cost-effectiveness. The incorporation of chlorendic anhydride as a diacid component in the alkyd resin backbone imparts significant flame-retardant properties to the final coating.[1][2] this compound is a reactive flame retardant containing a high percentage of chlorine, which, when chemically bound into the polymer matrix, provides permanent flame retardancy.[2] These resins are particularly valuable in industrial and marine applications where enhanced fire resistance and corrosion protection are required.[2] This document provides detailed protocols for the synthesis and characterization of alkyd resins incorporating this compound.
Synthesis of this compound-Based Alkyd Resin
The synthesis of alkyd resins is typically a two-stage process: alcoholysis (or monoglyceride formation) followed by polyesterification.[3] In the first stage, a triglyceride oil is reacted with a polyol to form monoglycerides. In the second stage, the monoglycerides are reacted with dibasic acids/anhydrides, including this compound, to build the polyester backbone.[3]
Materials and Equipment
-
Reactants: Linseed oil, Glycerol, Phthalic anhydride, this compound
-
Catalyst: Litharge (PbO) or other suitable catalyst
-
Solvent: Xylene (for azeotropic removal of water)
-
Equipment: 500 mL four-necked round-bottom flask, mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
Experimental Protocol: Two-Stage Synthesis
Stage 1: Alcoholysis (Monoglyceride Formation)
-
Charge the reaction flask with linseed oil and glycerol.
-
Add a catalytic amount of litharge (approximately 0.05% of the oil weight).
-
Begin slow heating with continuous stirring under a nitrogen blanket to prevent oxidation.
-
Raise the temperature to 230-240°C.[3]
-
Maintain this temperature and continue stirring until the mixture becomes homogeneous and a sample is soluble in four volumes of anhydrous methanol. This indicates the formation of monoglycerides.
-
Cool the reaction mixture to approximately 140°C before proceeding to the next stage.[3]
Stage 2: Polyesterification
-
To the cooled monoglyceride mixture, add phthalic anhydride and this compound.
-
Add xylene (approximately 5-10% of the total reactant weight) to facilitate the removal of water of esterification via azeotropic distillation.
-
Gradually increase the temperature to 230-240°C while continuously stirring and maintaining the nitrogen purge.[3]
-
Collect the water of esterification in the Dean-Stark trap.
-
Monitor the reaction progress by periodically measuring the acid value of the resin. The reaction is considered complete when the acid value drops below a target value (typically < 15 mg KOH/g).
-
Once the desired acid value is reached, cool the reactor and add a suitable solvent (e.g., xylene) to achieve the desired resin concentration.
Characterization of the Alkyd Resin
Data Presentation
| Property | Method | Typical Value |
| Acid Value (mg KOH/g) | Titration with std. KOH | < 15 |
| Viscosity (Gardner-Holdt) | Bubble viscometer | Z - Z2 |
| Color (Gardner) | Gardner color standards | 5 - 8 |
| Non-volatile matter (%) | Gravimetric (1g, 125°C, 1h) | 60 - 70 (in xylene) |
| Flame Retardancy (LOI, %) | ASTM D2863 | > 28 |
Experimental Protocols for Characterization
1. Determination of Acid Value
-
Principle: The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the resin. It is a measure of the free carboxyl groups in the alkyd.
-
Procedure:
-
Weigh accurately about 1 g of the resin into a 250 mL conical flask.
-
Dissolve the sample in 50 mL of a neutralized solvent mixture (e.g., toluene/ethanol 1:1).
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with a standardized 0.1 N alcoholic KOH solution until a faint pink color persists for at least 30 seconds.
-
Calculate the acid value using the formula: Acid Value = (V × N × 56.1) / W Where: V = Volume of KOH solution used (mL) N = Normality of the KOH solution W = Weight of the resin sample (g)
-
2. Viscosity Measurement
-
Principle: The Gardner-Holdt bubble tube method is used to determine the viscosity of the resin solution by comparing the rate of rise of an air bubble in a tube of the resin with that in a set of standard tubes of known viscosity.
-
Procedure:
-
Prepare a resin solution of a specific concentration (e.g., 60% in xylene).
-
Fill a standard Gardner-Holdt viscosity tube with the resin solution, leaving a small air bubble.
-
Invert the tube and observe the time it takes for the bubble to rise.
-
Compare this with the rise time of bubbles in the standard viscosity tubes to determine the Gardner-Holdt viscosity.
-
3. Flame Retardancy Testing (Limiting Oxygen Index - LOI)
-
Principle: The LOI is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.
-
Procedure:
-
Prepare a film of the alkyd resin on a suitable substrate and cure it.
-
Place the coated substrate vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.
-
Ignite the top of the sample.
-
Adjust the oxygen/nitrogen ratio until the flame is just extinguished.
-
The LOI is the percentage of oxygen in the mixture at this point.
-
Diagrams
Caption: Workflow for the synthesis of this compound-based alkyd resin.
Caption: Components and pathway for flame-retardant alkyd resin synthesis.
References
Application Notes and Protocols: Formulation of UV Curable Inks and Coatings with Chlorendic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of UV curable inks and coatings incorporating chlorendic anhydride. This compound is a reactive flame retardant that can be integrated into the polymer backbone of UV curable systems to enhance properties such as flame retardancy, adhesion to metallic substrates, durability, cure speed, and hardness.[1]
Introduction
UV curable inks and coatings offer significant advantages, including rapid curing, high throughput, and low volatile organic compound (VOC) emissions. The incorporation of this compound as a reactive monomer introduces a high chlorine content (approximately 54.5%), which imparts excellent flame-retardant characteristics to the cured material.[1] Furthermore, being a reactive component, it becomes a permanent part of the polymer matrix, preventing leaching over time.[2]
This document outlines the synthesis of a this compound-based polyester acrylate oligomer, its formulation into a UV curable coating, and the experimental protocols for evaluating the performance of the cured film.
Synthesis of this compound-Based Polyester Acrylate Oligomer
A key step in formulating UV curable systems with this compound is the synthesis of a suitable oligomer that contains reactive acrylate groups for UV-initiated polymerization. This protocol describes the synthesis of a polyester acrylate oligomer incorporating this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Hydroxyl-Terminated Polyester
-
Apparatus Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Reactant Charging: The flask is charged with this compound, a diol (e.g., 1,6-hexanediol), and a catalyst (e.g., p-toluenesulfonic acid). A solvent such as toluene is added to facilitate the removal of water via azeotropic distillation.
-
Reaction: The mixture is heated to a specified temperature (e.g., 140-160°C) under a nitrogen atmosphere with continuous stirring. The progress of the esterification reaction is monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value reaches a predetermined low level.
-
Solvent Removal: Upon completion, the toluene is removed under reduced pressure to yield the hydroxyl-terminated polyester.
Step 2: Acrylation of Hydroxyl-Terminated Polyester
-
Reactant Charging: The synthesized hydroxyl-terminated polyester is charged into a reaction vessel equipped with a stirrer, thermometer, and air inlet for inhibition. An inhibitor (e.g., hydroquinone) is added to prevent premature polymerization of the acrylate groups.
-
Acrylation Reaction: Acrylic acid is added dropwise to the reactor at a controlled temperature (e.g., 70-80°C). A catalyst, such as triethylamine, may be used.
-
Monitoring and Completion: The reaction progress is monitored by measuring the acid value. The reaction is stopped when the desired acid value is reached, indicating the conversion of hydroxyl groups to acrylate groups.
-
Purification: The resulting this compound-based polyester acrylate oligomer is purified to remove any unreacted acrylic acid and other impurities.
Formulation of UV Curable Coating
The synthesized this compound-based polyester acrylate oligomer serves as the primary binder in the UV curable coating formulation. To achieve the desired application properties, it is blended with other components.
Typical Formulation Components:
-
Oligomer: this compound-based polyester acrylate (provides core properties).
-
Monomer: A reactive diluent (e.g., tripropyleneglycol diacrylate - TPGDA) is used to reduce viscosity and modify film properties.
-
Photoinitiator: A substance (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one) that generates free radicals upon exposure to UV light to initiate polymerization.
-
Additives: Leveling agents, wetting agents, and defoamers can be added to improve the coating's surface properties and application performance.
Experimental Protocol: Formulation
-
Mixing: In a suitable mixing vessel, the this compound-based polyester acrylate oligomer is blended with the reactive diluent until a homogeneous mixture is obtained.
-
Photoinitiator Addition: The photoinitiator is then added to the mixture and stirred until completely dissolved. The process should be carried out under subdued light to prevent premature curing.
-
Additive Incorporation: Finally, any desired additives are incorporated into the formulation with gentle stirring.
-
Degassing: The formulated coating is degassed under vacuum to remove any entrapped air bubbles.
Curing and Characterization
The formulated UV curable coating is applied to a substrate and then exposed to UV radiation to induce curing. The performance of the cured film is then evaluated using various standard testing methods.
Experimental Protocol: Curing and Testing
-
Application: The coating is applied to a substrate (e.g., a metal panel for adhesion testing or a glass plate for film property analysis) using a film applicator to ensure a uniform thickness.
-
UV Curing: The coated substrate is passed under a UV lamp at a controlled speed to achieve a specific UV dose.
-
Performance Testing: The cured film is subjected to a series of tests to evaluate its properties.
Data Presentation:
Table 1: Hypothetical Properties of UV Curable Coatings with Varying this compound Content
| Property | Formulation A (0% this compound) | Formulation B (15% this compound) | Formulation C (30% this compound) | Test Method |
| Viscosity (cP at 25°C) | 3500 | 4200 | 5100 | Brookfield Viscometer |
| Pencil Hardness | 2H | 4H | 5H | ASTM D3363 |
| Adhesion (Cross-hatch) | 4B | 5B | 5B | ASTM D3359 |
| Limiting Oxygen Index (%) | 21 | 28 | 35 | ASTM D2863 |
| Cure Speed (m/min) | 20 | 25 | 28 | UV Curing Radiometer |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation and curing conditions.
Visualizations
Chemical Structures and Reaction Pathway
Caption: Workflow for the synthesis, formulation, and curing of a UV curable coating containing a this compound-based oligomer.
Logical Relationship of Performance Enhancement
Caption: Logical relationship between the incorporation of this compound and the enhancement of key coating properties.
References
Application Notes and Protocols: Chlorendic Anhydride in Electrical Laminates and Encapsulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chlorendic anhydride in the formulation of electrical laminates and encapsulation compounds. The information is intended for professionals in research and development who are exploring high-performance materials for demanding electronic applications.
Introduction to this compound
This compound (1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride) is a reactive flame retardant and epoxy curing agent.[1][2] Its high chlorine content (approximately 57% by weight) imparts excellent flame retardancy to polymer systems.[1] As a reactive component, it chemically integrates into the polymer matrix, providing permanent flame resistance that does not leach out over time, a significant advantage over additive flame retardants.[1]
In epoxy resin systems, this compound serves as a cross-linking agent or hardener, leading to cured products with a combination of desirable properties, including:[1][3][4]
-
High Flame Retardancy: Formulations can be designed to meet stringent flammability standards such as UL 94.[4]
-
Elevated Heat Distortion Temperature (HDT): The rigid, bicyclic structure of this compound contributes to excellent thermal stability at high temperatures.
-
Superior Corrosion and Chemical Resistance: The chlorinated backbone provides inherent resistance to a wide range of chemicals.
-
Good Electrical Insulating Properties: Suitable for use in high-voltage applications.
Applications in Electrical Laminates
This compound is utilized in the production of high-performance electrical laminates, often used for printed circuit boards (PCBs) and other insulating components in electrical equipment.[3][4] These laminates are typically glass-reinforced composites where the epoxy resin matrix provides mechanical strength, electrical insulation, and flame retardancy.
Performance Characteristics
The incorporation of this compound into epoxy formulations for electrical laminates results in materials with a distinct set of performance characteristics. Below is a comparative table summarizing typical properties of a this compound-based system against a standard FR-4 laminate.
| Property | This compound-Based System (Typical Values) | Standard FR-4 (Epoxy/TBBPA) (Typical Values) | Test Method |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 150 - 180 °C | 130 - 180 °C | DSC |
| Decomposition Temperature (Td) | > 350 °C | > 340 °C | TGA |
| Coefficient of Thermal Expansion (CTE), Z-axis | < 60 ppm/°C | 50 - 70 ppm/°C | TMA |
| Electrical Properties | |||
| Dielectric Constant (Dk) @ 1 GHz | 4.2 - 4.8 | 4.3 - 4.7 | IPC-TM-650 2.5.5.3 |
| Dissipation Factor (Df) @ 1 GHz | 0.015 - 0.025 | 0.015 - 0.020 | IPC-TM-650 2.5.5.3 |
| Volume Resistivity | > 10¹⁴ Ω·cm | > 10¹² Ω·cm | IPC-TM-650 2.5.17.1 |
| Surface Resistivity | > 10¹² Ω | > 10¹⁰ Ω | IPC-TM-650 2.5.17.1 |
| Flammability | |||
| UL 94 Rating | V-0 | V-0 | UL 94 |
Note: The properties of this compound-based systems can vary significantly depending on the specific formulation, including the type of epoxy resin, accelerators, and fillers used.
Applications in Encapsulation
This compound-based epoxy systems are also employed as potting and encapsulation compounds for electronic components.[4] These materials provide a protective barrier against moisture, dust, vibration, and thermal shock, while also offering excellent electrical insulation and flame retardancy.
Formulation Considerations for Encapsulation
For encapsulation applications, the viscosity and pot life of the mixed resin system are critical parameters. This compound is a solid at room temperature, which can present handling challenges. To address this, it is often used in one of the following ways:
-
Hot-Melt Systems: The this compound is melted and mixed with the liquid epoxy resin at an elevated temperature.
-
Solvent-Based Systems: The this compound is dissolved in a suitable solvent before being mixed with the epoxy resin. The solvent is then evaporated before or during the curing process.
-
Eutectic Mixtures: this compound can be blended with other liquid anhydrides, such as hexahydrophthalic anhydride (HHPA) or methyltetrahydrophthalic anhydride (MTHPA), to form a eutectic mixture that is liquid at or near room temperature.
Experimental Protocols
The following protocols provide a general guideline for the preparation of this compound-based electrical laminates and encapsulation compounds. Safety Precautions: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.
Protocol for Preparation of an Electrical Laminate
This protocol describes a typical procedure for creating a glass-reinforced laminate using a this compound-cured epoxy resin.
Materials:
-
Bisphenol A Epoxy Resin (EEW 180-190 g/eq)
-
This compound
-
Methyltetrahydrophthalic Anhydride (MTHPA)
-
Tertiary Amine Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Acetone (or other suitable solvent)
-
Woven Glass Fabric (E-glass, 7628 style or similar)
Equipment:
-
Heating mantle with stirrer
-
Beakers and mixing vessels
-
Impregnation bath
-
Drying oven with ventilation
-
Hydraulic press with heated platens
-
Release film
Procedure:
-
Varnish Preparation:
-
In a beaker, combine this compound and MTHPA in a 30:70 weight ratio.
-
Gently heat the mixture to approximately 80°C with stirring until a clear, homogeneous liquid is formed. This creates a eutectic anhydride mixture.
-
Allow the mixture to cool to approximately 50°C.
-
In a separate beaker, warm the epoxy resin to 50°C to reduce its viscosity.
-
Slowly add the anhydride mixture to the epoxy resin while stirring. A typical starting ratio is 80 parts by weight of the anhydride mixture to 100 parts by weight of epoxy resin.
-
Add 0.5-1.5 parts by weight of the tertiary amine accelerator to the resin-anhydride mixture.
-
Add acetone to adjust the viscosity of the varnish for proper impregnation (typically to achieve a resin content of 40-50% in the final prepreg).
-
-
Impregnation:
-
Pass the woven glass fabric through the impregnation bath containing the prepared epoxy varnish.
-
Use squeeze rollers to ensure uniform resin content and remove excess varnish.
-
-
Drying (B-Staging):
-
Hang the impregnated fabric (prepreg) in a ventilated oven.
-
Dry the prepreg at 120-140°C for a time sufficient to remove the solvent and partially cure the resin to a tack-free state (B-stage). The exact time will depend on the oven airflow and resin formulation.
-
-
Lamination (C-Staging):
-
Cut the B-staged prepreg into the desired dimensions.
-
Stack the prepreg layers between sheets of release film.
-
Place the stack in a hydraulic press preheated to 170-180°C.
-
Apply pressure (typically 300-500 psi) and maintain the temperature for 60-90 minutes to fully cure the laminate (C-stage).
-
Cool the laminate under pressure before removal.
-
-
Post-Curing (Optional):
-
For optimal properties, a post-cure in an oven at 180-200°C for 2-4 hours may be beneficial.
-
Protocol for an Encapsulation Compound
This protocol outlines the preparation of a this compound-based potting compound.
Materials:
-
Liquid Bisphenol A Epoxy Resin (EEW 180-190 g/eq)
-
This compound
-
Hexahydrophthalic Anhydride (HHPA)
-
Tertiary Amine Accelerator (e.g., DMP-10)
-
Optional: Fillers such as silica or alumina for improved thermal conductivity and reduced shrinkage.
Equipment:
-
Heating mantle with stirrer
-
Beakers and mixing vessels
-
Vacuum chamber for de-gassing
-
Molds for casting
Procedure:
-
Hardener Preparation:
-
In a beaker, combine this compound and HHPA in a 30:70 weight ratio.
-
Heat the mixture to 82°C with agitation until a clear solution is obtained.
-
-
Compounding:
-
In a separate vessel, heat the epoxy resin to approximately 50°C.
-
If using fillers, add them to the warm epoxy resin and mix until a uniform dispersion is achieved.
-
Allow the epoxy resin to cool to room temperature.
-
Add the prepared anhydride hardener mixture to the epoxy resin. A typical ratio is 75 parts by weight of the hardener mixture to 100 parts by weight of epoxy resin.
-
Add the accelerator (e.g., 0.25 parts by weight of DMP-10).
-
Mix all components thoroughly until a homogeneous mixture is obtained.
-
-
De-gassing:
-
Place the mixed compound in a vacuum chamber to remove any entrapped air bubbles.
-
-
Casting and Curing:
-
Pour the de-gassed compound into the desired mold or onto the components to be encapsulated.
-
A typical cure schedule is 3 hours at 120°C. Alternative cure schedules can be overnight at 90°C or 1 hour at 150°C. For large castings, a lower initial cure temperature is recommended to manage exotherm.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in epoxy systems.
Caption: Curing reaction of an epoxy resin with this compound.
Caption: Workflow for electrical laminate manufacturing.
Caption: Flame retardant mechanism of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Chlorendic Anhydride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chlorendic anhydride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide is designed to directly address common issues encountered during the synthesis of this compound, helping you improve yield, purity, and overall success of your experiments.
Q1: My this compound yield is lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here's a breakdown of common causes and solutions:
-
Suboptimal Reaction Temperature: The Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride is temperature-sensitive.
-
Too low: The reaction rate will be slow, leading to incomplete conversion.
-
Too high: Exceeding 180°C can trigger a retro-Diels-Alder reaction, where the product reverts to the starting materials, thus reducing the yield.[1]
-
Solution: Maintain a reaction temperature between 150-180°C for optimal results.[2] A temperature range of 140-160°C is often preferred to balance reaction rate and prevent decomposition.[3]
-
-
Incorrect Molar Ratio of Reactants: An improper stoichiometric balance between hexachlorocyclopentadiene and maleic anhydride can limit the reaction.
-
Insufficient Reaction Time: The reaction may not have had enough time to reach completion.
-
Inadequate Mixing: Poor mixing can lead to localized temperature gradients and incomplete reaction.
-
Solution: Ensure efficient and continuous stirring throughout the reaction.
-
Q2: The final this compound product has a poor color. What causes this discoloration and how can I prevent it?
A2: Discoloration, often appearing as a yellowish or brownish tint, is a common issue.
-
High Reaction Temperatures: As mentioned, temperatures above 180°C can lead to decomposition and the formation of colored byproducts.[1]
-
Prolonged Reaction Times: Extended reaction times, even at optimal temperatures, can sometimes lead to the formation of "tarry" impurities.[2]
-
Impurities in Starting Materials: The purity of the hexachlorocyclopentadiene is crucial. Using ultra-high purity starting material can significantly improve the color of the final product.[3]
-
Solution:
-
Strictly control the reaction temperature to avoid exceeding 180°C.
-
Optimize the reaction time to ensure complete conversion without unnecessary heating.
-
Use high-purity starting materials.
-
For applications where color is critical, consider using color inhibitors during subsequent polyesterification reactions, such as a combination of phosphoric acid and 2,6-di-t-butyl-p-cresol.[5]
-
Q3: I am observing significant amounts of impurities in my final product. What are they and how can I remove them?
A3: The primary impurities in this compound synthesis are typically unreacted starting materials and a hydrolysis product.
-
Unreacted Hexachlorocyclopentadiene and Maleic Anhydride: These can be present if the reaction does not go to completion.
-
Chlorendic Acid: this compound is sensitive to moisture and can hydrolyze to form chlorendic acid, especially during workup and storage.[1][6][7][8][9][10] Commercial this compound can contain 1-3% chlorendic acid.[8][11]
-
Solution:
-
Purification: Recrystallization is a common method for purifying this compound.[4] Solvents such as toluene can be effective.[3][4] One patented method suggests that a high-purity product can be obtained directly after removing residual solvent and unreacted starting materials under vacuum.[4]
-
Moisture Control: Ensure all glassware is dry and, if possible, conduct the reaction under an inert atmosphere to minimize hydrolysis. Store the final product in a cool, dry place away from direct sunlight.[6]
-
Q4: How can I confirm the purity and identity of my synthesized this compound?
A4: Several analytical techniques can be employed for characterization:
-
Melting Point: Pure this compound has a melting point in the range of 230-239°C.[8][9] A broad or depressed melting point can indicate the presence of impurities.
-
Spectroscopy: Infrared (IR) spectroscopy can confirm the presence of the anhydride functional group. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify the chemical structure.
-
Chromatography: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for assessing purity and quantifying impurities.[11]
Data Presentation
The following table summarizes various reaction conditions for the synthesis of this compound, providing a comparative overview to aid in experimental design.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reactants | Hexachlorocyclopentadiene, Maleic Anhydride | Hexachlorocyclopentadiene, Maleic Anhydride | Ultra-high purity Hexachlorocyclopentadiene, Maleic Anhydride |
| Molar Ratio (Maleic Anhydride:Hexachlorocyclopentadiene) | 1.1:1 | 1.01:1 | 1.02-1.05:1 (excess) |
| Solvent | Chlorobenzene | None (neat) | Monochlorobenzene (<10% by weight) |
| Temperature | 140-145°C | 150-180°C | 140-160°C |
| Reaction Time | 7-8 hours | 2-5 hours | Not specified |
| Reported Yield | ~70% | Up to 96% | Not specified, but high purity |
| Reference | [2] | [2] | [3] |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a generalized procedure based on common laboratory practices for the Diels-Alder reaction to produce this compound.
-
Preparation: Ensure all glassware (a round-bottom flask equipped with a reflux condenser and a magnetic stirrer) is thoroughly dried.
-
Charging Reactants: To the round-bottom flask, add hexachlorocyclopentadiene. In a separate container, weigh the desired amount of maleic anhydride. A slight molar excess of maleic anhydride (e.g., 1.05:1) is recommended.
-
Solvent Addition (Optional): A high-boiling point solvent such as chlorobenzene or toluene can be used, although solvent-free methods have also been reported.[4]
-
Reaction: Begin stirring the mixture and heat it to the desired temperature (typically between 150-170°C).[2] Maintain this temperature for the duration of the reaction (2-5 hours).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude this compound may solidify upon cooling.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene.[4] Alternatively, unreacted starting materials and residual solvent can be removed under vacuum to yield a high-purity product.[4]
-
Drying and Storage: Dry the purified this compound thoroughly and store it in a tightly sealed container in a cool, dry, and dark place to prevent hydrolysis.[6]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for this compound synthesis.
References
- 1. This compound|CAS 115-27-5|Supplier [benchchem.com]
- 2. CN103087014A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. US3868397A - Process for preparation of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US3607836A - New color improved polyesters of chlorendic acid or anhydride - Google Patents [patents.google.com]
- 6. velsicol.com [velsicol.com]
- 7. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
- 9. velsicol.com [velsicol.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Technical Grade Chlorendic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of technical grade chlorendic anhydride. It includes frequently asked questions, a troubleshooting guide for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is technical grade this compound and what are its common impurities?
A1: Technical grade this compound is a commercially available form with a purity typically ranging from 95% to 97%.[1][2] It is synthesized via a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride.[1][3] The most common impurity is chlorendic acid, which can be present at levels of 1-3%, formed by the hydrolysis of the anhydride.[4][5] Other potential impurities stemming from the manufacturing process can include unreacted starting materials like maleic anhydride and hexachlorocyclopentadiene.[2][4]
Q2: Why is the purification of this compound necessary for research and development?
A2: For applications in drug development, polymer synthesis, and materials science, high-purity reagents are essential to ensure reaction specificity, reproducibility, and the desired properties of the final product. Impurities can lead to unpredictable side reactions, alter reaction kinetics, and compromise the thermal or structural integrity of polymers. For instance, the presence of chlorendic acid can affect the curing process of epoxy resins where the anhydride is used as a hardener.[6]
Q3: What is the primary challenge when purifying this compound?
A3: The greatest challenge is preventing hydrolysis. This compound reacts readily with water to form chlorendic acid.[3][5] In aqueous solutions, this hydrolysis can have a half-life of approximately one hour.[1][7] Therefore, all purification techniques must be conducted under strictly anhydrous (moisture-free) conditions.
Q4: What are the recommended analytical methods for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing this compound and its primary impurity, chlorendic acid.[3] Gas Chromatography (GC) is also suitable, though analysis of the corresponding chlorendic acid may require derivatization to a more volatile ester.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent has too high a solubility for this compound, even at low temperatures.- The product hydrolyzed to the more soluble chlorendic acid during the process.- Premature crystallization during hot filtration. | - Select a solvent system where the product has high solubility when hot and low solubility when cold (e.g., Toluene). Consider a solvent/anti-solvent system.- Ensure all solvents and glassware are scrupulously dried. Perform the recrystallization under an inert atmosphere (e.g., Nitrogen, Argon).- Ensure the filtration apparatus is pre-heated to prevent cooling and crystal formation in the funnel. |
| Product Melting Point is Low and/or Broad | - The purified material is still contaminated with impurities, most commonly chlorendic acid. | - Repeat the recrystallization process, ensuring anhydrous conditions are strictly maintained.- Wash the filtered crystals with a small amount of cold, fresh, anhydrous solvent to remove surface impurities. |
| Product Appears Discolored | - Presence of color-forming impurities from the starting materials or side reactions.- Thermal degradation during purification. | - Consider a pre-purification step, such as treating the solution with a small amount of activated carbon before the hot filtration.- Avoid excessive heating temperatures or prolonged heating times during dissolution. |
| Oily Precipitate Forms Instead of Crystals | - The solution is supersaturated, or the cooling rate is too fast.- High concentration of impurities interfering with crystal lattice formation. | - Ensure a slow cooling rate. If needed, gently scratch the inside of the flask to induce crystallization.- Perform a preliminary purification step or use a different solvent system. |
| Inconsistent Purity Results (HPLC/GC) | - The sample hydrolyzed after purification but before analysis.- Incomplete separation of chlorendic acid and anhydride peaks. | - Prepare analytical samples immediately before injection. Store purified material in a desiccator.- Optimize the HPLC/GC method. For HPLC, adjust the mobile phase gradient. For GC, ensure the temperature program is adequate.[3] |
Quantitative Data Summary
The following table summarizes the typical specifications for technical versus purified this compound.
| Property | Technical Grade | Purified Grade | Reference(s) |
| Purity (Assay) | 95 - 97% | > 99% | [1][2] |
| Chlorendic Acid Content | 1 - 3% | < 0.5% | [4][5] |
| Melting Point | 235 - 239 °C | > 239 °C | [1][5] |
| Appearance | White to off-white crystalline powder | Fine white crystals | [1][6] |
| Solubility | Soluble in acetone, benzene, toluene; slightly soluble in n-hexane.[1][3] | Soluble in acetone, benzene, toluene; slightly soluble in n-hexane. | [1][3] |
Experimental Protocols
Protocol 1: Purification by Anhydrous Recrystallization
This protocol describes a method for purifying technical grade this compound using toluene, a solvent in which it is readily soluble when hot and less so when cold.[1]
Materials:
-
Technical grade this compound
-
Anhydrous toluene
-
Three-neck round-bottom flask
-
Reflux condenser with drying tube (e.g., filled with CaCl₂)
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filtration flask
-
Vacuum oven
Procedure:
-
Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, and reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent moisture adsorption.
-
Dissolution: Place the technical grade this compound into the flask. Add a minimal amount of anhydrous toluene sufficient to dissolve the solid upon heating (e.g., start with a 1:3 w/v ratio).
-
Heating: Begin stirring and gently heat the mixture to reflux until all the solid has dissolved. Avoid prolonged heating to minimize potential degradation.
-
Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least one hour.
-
Filtration: Collect the resulting white crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of cold, anhydrous toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 60-70°C) to remove all residual solvent. Store the final product in a desiccator.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides an illustrative method for determining the purity of this compound and quantifying the chlorendic acid impurity.[3]
Instrumentation & Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid).
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 215 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of high-purity this compound and chlorendic acid in the mobile phase or acetonitrile to determine their respective retention times and create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve a sample of the purified this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks for this compound and chlorendic acid based on their retention times. Calculate the purity of the sample and the percentage of chlorendic acid impurity by comparing the peak areas to the calibration curve.
Visual Guides
The following diagrams illustrate the purification workflow and a troubleshooting decision-making process.
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity results.
References
- 1. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. velsicol.com [velsicol.com]
- 6. nbinno.com [nbinno.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Preventing hydrolysis of chlorendic anhydride during storage
Technical Support Center: Chlorendic Anhydride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent hydrolysis. This compound is a moisture-sensitive compound, and its degradation to chlorendic acid can compromise experimental outcomes and product integrity.[1] The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it sensitive to moisture? this compound is a white, crystalline solid with a stable chlorinated bicyclic structure, often used as a flame retardant and a hardener for epoxy resins.[2][3] Its anhydride functional group is highly reactive toward water. In the presence of moisture, it readily undergoes hydrolysis to form chlorendic acid.[1][4] This conversion is rapid, with a half-life of approximately one hour in an aqueous solution, and can significantly impact the material's purity and performance.[3][5][6]
Q2: What are the visible signs of this compound hydrolysis? While significant visual changes may not always be apparent, signs of hydrolysis can include:
-
A change in the texture of the powder, such as clumping or caking.[1]
-
Formation of a solid mass.[1]
-
A slight change in color or the appearance of a faint acidic odor.[1] For definitive confirmation of degradation, analytical testing is necessary.[1]
Q3: What are the recommended storage conditions for this compound? To prevent hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2][7] The use of a desiccator or storage under an inert gas atmosphere (e.g., nitrogen or argon) is strongly recommended to protect it from moisture.[1][7]
Q4: How does hydrolysis affect the properties of this compound? Hydrolysis converts the anhydride to its corresponding dicarboxylic acid, chlorendic acid.[1] This chemical change alters the compound's reactivity and physical properties.[1] Furthermore, the hydrolysis product, chlorendic acid, has been classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B).[2]
Q5: What is the expected shelf-life of this compound? When stored under the recommended dry and inert conditions, this compound can remain stable for an extended period.[1] However, any exposure to atmospheric moisture will significantly shorten its shelf life.[1] Regular quality control testing is advised for materials in long-term storage.
Q6: Can hydrolyzed this compound be reversed? Yes, the conversion of chlorendic acid back to this compound is possible. Heating the chlorendic acid in an open system can cause dehydration, reforming the anhydride.[5][6]
Q7: How can I quantitatively assess the purity of my this compound sample? High-Performance Liquid Chromatography (HPLC) is a versatile and effective technique for determining the purity of this compound and quantifying the amount of chlorendic acid present due to hydrolysis.[8]
Troubleshooting Guide
| Problem Observed | Probable Cause | Recommended Solution |
| Clumping or caking of the powder. | Exposure to ambient moisture leading to hydrolysis.[1] | Immediately transfer the material to a desiccator with a fresh desiccant. For significant clumping, consider drying the material under vacuum (see Experimental Protocols section).[1] |
| Inconsistent or unexpected experimental results. | Degradation of the anhydride to chlorendic acid, altering its reactivity.[1] | Verify the purity of the this compound using an analytical method like HPLC (see Experimental Protocols section). Use only high-purity, dry material for experiments. |
| Slight change in color or a faint acidic odor. | Onset of hydrolysis and formation of chlorendic acid.[1] | Confirm the extent of degradation via analytical testing. If hydrolysis is minimal, the material may be salvageable by drying under vacuum. |
Quantitative Data Summary
The table below summarizes key physical and chemical properties of this compound and its hydrolysis product, chlorendic acid.
| Property | This compound | Chlorendic Acid |
| Molecular Formula | C₉H₂Cl₆O₃[6][9] | C₉H₄Cl₆O₄[6] |
| Molecular Weight | 370.83 g/mol [6] | 388.84 g/mol [6] |
| Appearance | White crystalline solid[4] | White crystalline powder[6] |
| Melting Point | 230-239 °C[4][5][6] | ~209 °C[6] |
| Solubility in Water | < 0.0025 g/L (rapidly hydrolyzes)[4] | 0.499 g/L[4] |
| Hydrolysis Half-Life | ~1 hour in aqueous solution[5][6] | N/A |
Experimental Protocols
Protocol 1: Drying Procedure for this compound
This protocol describes a method for removing moisture from this compound that may have been accidentally exposed to ambient humidity.
Materials:
-
This compound
-
Vacuum oven
-
Schlenk flask or other vacuum-rated container
-
Vacuum pump
-
Cold trap (recommended)
Procedure:
-
Transfer the clumped this compound to the Schlenk flask.
-
Connect the flask to a vacuum line equipped with a cold trap to protect the pump.
-
Slowly and carefully apply vacuum, ensuring the powder is not drawn into the vacuum line.
-
Once a stable vacuum is achieved (e.g., <1 mmHg), gently heat the flask in the vacuum oven. A temperature of 40-50°C is a safe starting point to avoid thermal degradation.[1]
-
Dry the material under vacuum for 4-8 hours.[1]
-
Allow the flask to cool completely to room temperature while still under vacuum.
-
Gently backfill the flask with an inert gas such as nitrogen or argon.
-
Immediately transfer the dried material to a desiccator or glovebox for storage.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound and quantifying the amount of chlorendic acid present.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid) is typically effective.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detector: UV detection at a wavelength of 210-220 nm.[8]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of high-purity this compound and chlorendic acid in a suitable solvent like acetonitrile. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase solvent to a known concentration.
-
Analysis: Inject the prepared standards and the sample onto the HPLC system.
-
Quantification: Identify the peaks for this compound and chlorendic acid based on the retention times of the standards. Calculate the concentration of each in the sample by comparing the peak areas to the calibration curve.
Visualizations
Caption: Chemical pathway for the hydrolysis of this compound.
Caption: Logical workflow for troubleshooting this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. velsicol.com [velsicol.com]
- 3. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. velsicol.com [velsicol.com]
- 5. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound [webbook.nist.gov]
Technical Support Center: Managing Moisture Sensitivity of Chlorendic Anhydride
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the moisture sensitivity of chlorendic anhydride in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide practical solutions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A: this compound, with the chemical formula C₉H₂Cl₆O₃, is a white crystalline solid.[1] It is a highly chlorinated bridged-ring hydrocarbon used primarily as a flame retardant and a hardener for epoxy resins.[1][2] Its anhydride functional group is highly reactive toward water.[3] In the presence of moisture, it readily undergoes hydrolysis to form chlorendic acid.[3][4] This conversion can significantly impact the purity and performance of the material in experimental settings.[3]
Q2: What are the visible signs of this compound hydrolysis?
A: While significant visual changes may not always be apparent, signs of hydrolysis can include:
-
A change in the texture of the powder, such as clumping or the formation of a solid mass.[3]
-
A slight alteration in color.[3]
-
The presence of a faint acidic odor.[3]
For a definitive confirmation of hydrolysis and to quantify the extent of degradation, analytical testing is necessary.[3]
Q3: What are the recommended storage conditions for this compound?
A: To prevent hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5] It is crucial to keep it away from direct sunlight and sources of ignition.[3][5] The use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to minimize moisture exposure.[3]
Q4: How does the hydrolysis of this compound to chlorendic acid affect its properties and experimental outcomes?
A: The hydrolysis of this compound to chlorendic acid results in a change of the functional group from an anhydride to a dicarboxylic acid.[3] This transformation alters the chemical reactivity and physical properties of the compound.[3] For instance, in polymerization reactions where the anhydride is intended to act as a cross-linking agent, the presence of the diacid can lead to incomplete reactions and adversely affect the properties of the final polymer.[3]
Q5: What is the shelf life of this compound?
A: The shelf life of this compound is highly dependent on the storage conditions.[3] When stored properly in a dry, inert environment, it can remain stable for an extended period.[3] However, exposure to atmospheric moisture will lead to gradual hydrolysis, shortening its effective shelf life. Regular purity checks are recommended for long-term stored materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Hydrolysis of this compound leading to the presence of chlorendic acid. | 1. Verify the purity of the this compound using an appropriate analytical method such as HPLC. 2. If hydrolysis has occurred, consider purifying the material or obtaining a fresh batch. 3. Ensure stringent anhydrous conditions are maintained throughout the experiment. |
| Clumping or caking of the solid | Absorption of atmospheric moisture. | 1. Dry the this compound under vacuum. A gentle temperature of 40-50°C can be applied to facilitate drying without thermal degradation.[3] 2. Store the dried material in a desiccator over a strong desiccant or in a glovebox under an inert atmosphere. |
| Poor solubility in non-polar organic solvents | The hydrolyzed product, chlorendic acid, has different solubility characteristics. | 1. Confirm the identity and purity of your material. This compound is soluble in acetone, benzene, and toluene, while chlorendic acid is more soluble in polar solvents like methanol, ethanol, and acetone.[1] |
Quantitative Data
The following table summarizes key quantitative properties of this compound and its hydrolysis product, chlorendic acid.
| Property | This compound | Chlorendic Acid |
| Molecular Formula | C₉H₂Cl₆O₃ | C₉H₄Cl₆O₄ |
| Molecular Weight | 370.83 g/mol [1] | 388.87 g/mol [1] |
| Melting Point | 230-235 °C[1] | 208-210 °C (in a sealed tube)[1] |
| Water Solubility | < 2.5 mg/L at 20 °C[4] | 0.499 g/L at 20 °C[4] |
| Hydrolysis Half-life | Approximately one hour in aqueous solution[1][6] | Not Applicable |
Experimental Protocols
Protocol 1: Drying of this compound
This protocol describes a method for drying this compound that may have been exposed to moisture.
Materials:
-
This compound
-
Schlenk flask or other suitable vacuum-rated container
-
Vacuum pump
-
Cold trap (recommended)
-
Vacuum oven or heating mantle
Procedure:
-
Transfer the this compound to the Schlenk flask.
-
Connect the flask to a vacuum line equipped with a cold trap.
-
Slowly and carefully apply a vacuum, ensuring the powder is not drawn into the vacuum line.
-
Once a stable vacuum is achieved (e.g., <1 mmHg), gently heat the flask. A temperature of 40-50°C is a safe starting point to avoid thermal degradation.[3]
-
Dry the material under vacuum for several hours (e.g., 4-8 hours). The exact time will depend on the amount of material and the level of moisture contamination.[3]
-
Allow the flask to cool to room temperature while still under vacuum.
-
Backfill the flask with an inert gas such as nitrogen or argon.
-
Immediately transfer the dried material to a desiccator or store under an inert atmosphere.[3]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound and quantifying the amount of chlorendic acid present due to hydrolysis.[3]
Materials and Equipment:
-
This compound sample
-
Chlorendic acid standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or formic acid (for mobile phase modification)
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18)
Procedure:
-
Standard Preparation: Prepare a stock solution of chlorendic acid standard of known concentration in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the mobile phase or a suitable solvent to a known concentration.
-
HPLC Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical gradient might start with a higher percentage of water and increase the percentage of acetonitrile over time.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detector: UV detection at a wavelength around 210-220 nm.[1]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Processing: Identify the peaks for this compound and chlorendic acid based on the retention times of the standards. Quantify the amount of chlorendic acid in the sample by comparing its peak area to the calibration curve generated from the standards. Calculate the purity of the this compound.
Visualizations
Caption: Reversible conversion of this compound to chlorendic acid.
Caption: Recommended workflow for handling this compound.
References
Identifying byproducts in the chlorendic anhydride reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in the chlorendic anhydride reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: this compound is synthesized through the Diels-Alder reaction, a [4+2] cycloaddition between hexachlorocyclopentadiene and maleic anhydride.[1][2][3][4] This reaction is typically carried out in a solvent such as chlorobenzene or toluene at elevated temperatures.[4][5]
Q2: What are the common byproducts and impurities I should expect in my this compound product?
A2: Common impurities include unreacted starting materials (hexachlorocyclopentadiene and maleic anhydride), chlorendic acid formed from hydrolysis, residual solvents, and other volatile compounds.[1][6] Under certain conditions, such as prolonged reaction times, tarry impurities may also form.[4]
Q3: How does chlorendic acid form as a byproduct?
A3: this compound is susceptible to hydrolysis in the presence of water, leading to the formation of chlorendic acid.[7][8][9] Commercial this compound may contain 1-3% chlorendic acid.[1][6]
Q4: What is the typical purity of commercial this compound?
A4: The purity of this compound can vary depending on the grade. Technical grades typically range from 95% to 97% purity.[1][2]
Q5: What analytical methods are suitable for identifying byproducts in my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for analyzing the purity of this compound and identifying impurities.[5] For GC analysis of the less volatile chlorendic acid, a derivatization step to form a more volatile ester is often necessary.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound reaction and subsequent analysis.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lower than expected yield of this compound | Incomplete reaction. | - Ensure the reaction temperature is within the optimal range (e.g., 140-180°C).[5] - Verify the correct molar ratio of reactants. A slight excess of maleic anhydride is sometimes used.[4] - Extend the reaction time, but be cautious of forming tarry impurities with excessive heating.[4] |
| Presence of significant amounts of unreacted starting materials | Inefficient reaction conditions or purification. | - Optimize reaction temperature and time. - After the reaction, remove unreacted starting materials under vacuum.[5] - Purify the crude product by recrystallization from a suitable solvent.[5] |
| High percentage of chlorendic acid in the final product | Exposure to moisture during reaction, work-up, or storage. | - Use dry solvents and reagents. - Perform the reaction under an inert, dry atmosphere. - Ensure all glassware is thoroughly dried. - Store the final product in a desiccator or under an inert atmosphere. |
| Discoloration of the product (yellowish or brownish tint) | Formation of tarry impurities or presence of other colored byproducts. | - Avoid excessively long reaction times or high temperatures.[4] - Purify the product by recrystallization. Activated carbon treatment during recrystallization may help remove colored impurities. |
| Inconsistent analytical results (GC/HPLC) | Improper sample preparation or analytical method. | - For GC analysis of chlorendic acid, ensure complete derivatization.[5] - Use an appropriate HPLC column and mobile phase for good separation of this compound and potential impurities. A reverse-phase column with an acetonitrile/water gradient is often effective.[5] - Ensure the sample is fully dissolved in the injection solvent. |
Quantitative Data Summary
The following table summarizes common impurities found in technical grade this compound.
| Impurity | Typical Concentration | Reference(s) |
| Chlorendic Acid | 1 - 3% | [1][6] |
| Unreacted Maleic Anhydride | < 0.25% | [1] |
| Hexachlorocyclopentadiene | < 50 ppm | [1][6] |
| Moisture | < 1% | [1] |
| Other Volatiles | < 0.25% | [1] |
| Occluded Solvent (e.g., Chlorobenzene) | Can be up to 5% | [10] |
Experimental Protocols
1. Synthesis of this compound (General Procedure)
This protocol is a generalized procedure based on common laboratory practices for the Diels-Alder reaction.
-
Reactants: Hexachlorocyclopentadiene and maleic anhydride. A slight molar excess of maleic anhydride may be used.[4]
-
Solvent: A high-boiling point, inert solvent such as chlorobenzene or toluene is typically used.[4][5]
-
Procedure:
-
In a reaction flask equipped with a condenser and a stirrer, dissolve maleic anhydride in the chosen solvent.
-
Heat the solution to the reaction temperature (typically between 140-180°C).[5]
-
Slowly add hexachlorocyclopentadiene to the heated solution.
-
Maintain the reaction mixture at the elevated temperature with stirring for a period of 2 to 8 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature to allow the this compound to crystallize.
-
Collect the crude product by filtration.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Wash the purified crystals with a cold solvent and dry them under vacuum to remove residual solvent.[5]
-
2. Analytical Method for Impurity Profiling by HPLC
-
Column: A reverse-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective. An acidic modifier like phosphoric acid can be added to improve peak shape.[5]
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.[5]
-
Detector: UV detection at a wavelength around 210-220 nm is suitable for detecting this compound and related compounds.[5]
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile) and filter it before injection.
Visualizations
Caption: Synthesis pathway of this compound and formation of byproducts.
References
- 1. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
- 2. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorendic acid - Wikipedia [en.wikipedia.org]
- 4. CN103087014A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. velsicol.com [velsicol.com]
- 8. velsicol.com [velsicol.com]
- 9. This compound|CAS 115-27-5|Supplier [benchchem.com]
- 10. velsicol.com [velsicol.com]
Technical Support Center: Optimizing Curing Times for Chlorendic Anhydride-Based Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for professionals working with chlorendic anhydride-based epoxy resins. It offers troubleshooting advice and answers to frequently asked questions to help optimize curing times and achieve desired material properties in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the curing process of this compound-based epoxy resins.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Curing | - Insufficient Temperature: this compound systems require elevated temperatures to cure effectively.[1][2] - Incorrect Stoichiometry: An improper ratio of this compound to epoxy resin can lead to an incomplete reaction. - Low Catalyst Concentration: The absence or low concentration of a suitable catalyst will result in a very slow reaction.[2][3] - Moisture Contamination: Anhydrides are sensitive to moisture, which can hydrolyze the anhydride to its diacid form, affecting the curing process.[3] | - Increase Curing Temperature: Refer to the quantitative data tables below for recommended temperature ranges. A staged curing schedule with an initial lower temperature followed by a higher post-cure temperature is often effective.[4][5] - Verify Mix Ratio: Carefully calculate and measure the required amounts of resin and hardener based on their equivalent weights. - Add or Increase Catalyst: Introduce a suitable accelerator, such as a tertiary amine (e.g., benzyldimethylamine - BDMA), at an appropriate concentration.[5] - Ensure Dry Conditions: Store this compound in a desiccator. Dry all equipment and substrates before mixing. |
| Brittle Cured Resin | - Excessive Cross-linking: Very high curing temperatures or prolonged curing times can lead to a highly cross-linked and brittle material. - Incorrect Formulation: The choice of epoxy resin and the ratio of components can significantly impact the flexibility of the cured product. | - Optimize Cure Schedule: Experiment with lower post-cure temperatures or shorter durations. - Formulation Adjustment: Consider incorporating a flexibilizing agent or a different epoxy resin known for producing tougher materials. |
| Discoloration (Darkening) of the Resin | - High Catalyst Concentration: Certain accelerators, especially some amines, can cause discoloration when used at high concentrations. - Excessive Curing Temperature: High temperatures can lead to thermal degradation and discoloration. | - Reduce Catalyst Level: Use the minimum effective concentration of the accelerator. - Lower Curing Temperature: Cure at the lowest temperature that still provides a reasonable cure time and desired properties. |
| Bubbles in the Cured Resin | - Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the viscous resin. - Outgassing from Substrate: Porous substrates can release trapped air during the heating and curing process. | - Degas the Mixture: Use a vacuum chamber to remove trapped air from the resin mixture before pouring. - Proper Mixing Technique: Mix the components slowly and deliberately to minimize air entrapment. - Seal Porous Substrates: Apply a thin sealing coat of the resin to the substrate and allow it to partially cure before the main pour. |
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in epoxy formulations?
A1: this compound is a solid, reactive flame retardant and a curing agent for epoxy resins. Its high chlorine content (around 54.5%) imparts excellent flame retardance, high heat distortion temperature, and corrosion resistance to the cured epoxy.
Q2: What is the general mechanism of curing with this compound?
A2: The curing of epoxy resins with anhydrides is a complex process.[3] It is generally initiated by a hydroxyl group (present on the epoxy resin backbone or from trace moisture) which opens the anhydride ring to form a monoester with a carboxylic acid group. This carboxylic acid group then reacts with an epoxy group. A competing reaction is the etherification, where an epoxy group reacts with a hydroxyl group. The overall reaction is often accelerated by a catalyst, such as a tertiary amine.[2][3]
Q3: What are the key factors influencing the curing time?
A3: The primary factors are:
-
Temperature: Higher temperatures significantly accelerate the curing reaction.[1][2]
-
Catalyst: The type and concentration of the catalyst have a dramatic effect on the gel time and overall cure speed.[3]
-
Stoichiometry: The ratio of anhydride to epoxy equivalents affects the reaction rate and the final properties of the cured resin.
-
Moisture Content: The presence of moisture can alter the reaction pathway and curing characteristics.[3]
Q4: Can I cure this compound-based epoxy resins at room temperature?
A4: No, these systems require elevated temperatures to achieve a proper cure. The reaction rate at room temperature is extremely slow, even in the presence of a catalyst.[1][2]
Q5: How does the concentration of the catalyst affect the curing process?
A5: Increasing the catalyst concentration will generally decrease the gel time and accelerate the overall curing reaction. However, an excessively high concentration can lead to a very rapid and exothermic reaction, potentially causing internal stresses, discoloration, and reduced pot life. It is crucial to optimize the catalyst level for a controlled cure.
Quantitative Data
Optimizing the curing schedule is critical for achieving the desired performance of the final product. The following tables provide indicative data on the effect of temperature and catalyst concentration on the curing of anhydride-based epoxy systems. Note: This data is for general guidance. Actual curing times will vary depending on the specific epoxy resin, the exact formulation, and the mass of the material being cured.
Table 1: Indicative Gel Times for a Typical Anhydride-Cured Epoxy System at Various Temperatures
| Curing Temperature (°C) | Approximate Gel Time (minutes) |
| 100 | 120 - 180 |
| 120 | 60 - 90 |
| 150 | 20 - 40 |
This table illustrates the general trend of decreasing gel time with increasing temperature for anhydride-cured epoxies.[6]
Table 2: Effect of Catalyst Concentration on Gel Time at 120°C
| Catalyst (BDMA) Concentration (phr*) | Approximate Gel Time (minutes) |
| 0.5 | 100 - 120 |
| 1.0 | 60 - 90 |
| 2.0 | 30 - 50 |
*phr = parts per hundred parts of resin
Experimental Protocols
Protocol 1: Determination of Curing Kinetics using Differential Scanning Calorimetry (DSC)
Objective: To determine the heat of reaction, peak exothermic temperature, and degree of cure as a function of temperature and time.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured this compound-epoxy resin mixture into a DSC pan.
-
Dynamic Scan:
-
Place the pan in the DSC instrument.
-
Heat the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).
-
Record the heat flow as a function of temperature.
-
-
Isothermal Scan:
-
Place a fresh sample pan in the DSC.
-
Rapidly heat the sample to a predetermined isothermal curing temperature (e.g., 120°C, 140°C, 160°C).
-
Hold the sample at this temperature until the reaction exotherm returns to the baseline.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
From the dynamic scans, determine the onset temperature of curing, the peak exotherm temperature, and the total heat of reaction (ΔH_total).
-
From the isothermal scans, calculate the heat evolved at any given time t (ΔH_t). The degree of cure (α) at time t can be calculated as α = ΔH_t / ΔH_total.[7]
-
Protocol 2: Monitoring Cure Progression with Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To qualitatively and quantitatively track the chemical changes during the curing process.
Methodology:
-
Sample Preparation: Prepare a thin film of the uncured resin mixture between two potassium bromide (KBr) plates.
-
Initial Spectrum: Record the FTIR spectrum of the uncured sample at room temperature.
-
In-situ Curing: Place the KBr plates in a heated cell within the FTIR spectrometer.
-
Spectral Acquisition: Acquire FTIR spectra at regular intervals as the sample is cured at a set temperature.
-
Data Analysis: Monitor the decrease in the intensity of the anhydride carbonyl peaks (typically around 1780 cm⁻¹ and 1850 cm⁻¹) and the epoxy peak (around 915 cm⁻¹). Simultaneously, observe the increase in the ester carbonyl peak (around 1740 cm⁻¹) and hydroxyl bands.[8][9] The relative changes in peak intensities can be used to follow the extent of the reaction.
Visualizations
Curing Reaction Pathway
Caption: General reaction pathway for anhydride curing of epoxy resins.
Experimental Workflow for Cure Optimization
Caption: Experimental workflow for optimizing the cure schedule.
References
- 1. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review [mdpi.com]
- 2. hycat.com [hycat.com]
- 3. appliedpoleramic.com [appliedpoleramic.com]
- 4. broadview-tech.com [broadview-tech.com]
- 5. tri-iso.com [tri-iso.com]
- 6. researchgate.net [researchgate.net]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. files.isec.pt [files.isec.pt]
- 9. researchgate.net [researchgate.net]
Troubleshooting poor solubility of chlorendic anhydride in reaction media
Technical Support Center: Chlorendic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues related to its solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research and development?
This compound, a white crystalline solid, is a chlorinated polycyclic anhydride.[1] Due to its high chlorine content, it is primarily used as a reactive flame retardant in the manufacturing of polyester resins, epoxy resins, and polyurethane foams.[2][3] In drug development, its derivatives may be explored for unique chemical properties, although it is not typically used as a direct therapeutic agent. Its reactivity as an anhydride makes it a versatile reagent in organic synthesis.[3]
Q2: What are the general solubility characteristics of this compound?
This compound exhibits poor solubility in water and non-polar organic solvents.[4] It is, however, readily soluble in more polar organic solvents.[4] A key consideration is its rapid hydrolysis to chlorendic acid in the presence of water, with a half-life of approximately one hour.[5]
Q3: What are the visible signs of this compound hydrolysis?
Hydrolysis of this compound to chlorendic acid may not always be immediately obvious. However, signs of degradation can include:
-
Clumping or caking: The fine crystalline powder may become sticky or form clumps upon exposure to moisture.
-
Changes in melting point: The melting point of the hydrolyzed product (chlorendic acid) is lower than that of the anhydride.
-
Inconsistent reaction outcomes: The presence of the diacid can interfere with reactions where the anhydride functionality is crucial, leading to incomplete conversions or the formation of side products.
For definitive identification of hydrolysis, analytical methods such as Fourier-transform infrared spectroscopy (FTIR) or High-Performance Liquid Chromatography (HPLC) are recommended.[1]
Q4: How does the purity of this compound affect its solubility and reactivity?
Commercial grades of this compound can vary in purity, typically between 95% and 97%.[5] The main impurity is often chlorendic acid, resulting from hydrolysis.[5] Higher levels of chlorendic acid can affect the solubility profile and will certainly impact reactions where the anhydride is the desired reactive species. It is crucial to use a grade of appropriate purity for the intended application and to handle and store the compound under dry conditions to prevent degradation.[6]
Troubleshooting Poor Solubility
This section provides guidance on how to address common problems encountered when dissolving this compound.
Problem 1: this compound is not dissolving in a recommended polar solvent (e.g., acetone, methanol).
| Possible Cause | Recommended Solution |
| Insufficient Solvent Volume | Increase the volume of the solvent incrementally until the solute dissolves. Refer to the solubility data table below for approximate solubility limits. |
| Low Temperature | Gently warm the mixture. For many compounds, solubility increases with temperature. However, be cautious of solvent boiling points and potential degradation of other reaction components. |
| Poor Mixing | Ensure vigorous and continuous agitation. Use a magnetic stirrer or overhead stirrer appropriate for the scale of your experiment. |
| Incorrect Solvent Polarity | While generally soluble in polar solvents, the specific reaction mixture may have altered polarity. Consider a different recommended solvent or a co-solvent system. |
| Material has Hydrolyzed | If the material has been improperly stored, it may have hydrolyzed to the less soluble chlorendic acid. Confirm the purity using HPLC or FTIR.[1] If hydrolysis has occurred, the material may not be suitable for the intended reaction. |
Problem 2: The solution becomes cloudy or a precipitate forms over time.
| Possible Cause | Recommended Solution |
| Hydrolysis | The most likely cause is the presence of water in the solvent or reaction mixture, leading to the formation of chlorendic acid, which may be less soluble under the specific conditions. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Temperature Fluctuation | If the solution was prepared at an elevated temperature, a decrease in temperature could cause the this compound to precipitate out. Maintain a constant temperature throughout the experiment. |
| Reaction with Solvent | This compound can react with certain nucleophilic solvents, especially at elevated temperatures. For example, it reacts with methanol to form monomethyl chlorendate.[5] Choose a solvent that is inert under the reaction conditions. |
Data Presentation
Table 1: Qualitative and Limited Quantitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | < 0.0025 g/L | Rapidly hydrolyzes to chlorendic acid.[5][7] |
| Acetone | Readily Soluble | A good solvent for many applications.[4] |
| Methanol | Soluble | Reacts with methanol to form monomethyl chlorendate.[5] |
| Ethanol | Readily Soluble | [4] |
| Toluene | Readily Soluble | [2] |
| Benzene | Readily Soluble | [2] |
| Diethyl Ether | Soluble | [7] |
| n-Octanol | Soluble | [7] |
| n-Hexane | Slightly Soluble | [2] |
| Carbon Tetrachloride | Slightly Soluble | [2] |
Experimental Protocols
Protocol 1: Experimental Determination of this compound Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous solvent of choice
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (PTFE, 0.2 µm)
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the anhydrous solvent to the vial.
-
Seal the vial tightly and place it in the temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Allow the vial to rest at the set temperature for a few hours to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial.
-
Determine the concentration of this compound in the filtered solution using a calibrated analytical method such as HPLC.
-
Calculate the solubility in g/100 mL or other desired units.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of this compound and quantifying the amount of chlorendic acid impurity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of pure this compound and chlorendic acid in acetonitrile at known concentrations. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Identify the peaks for this compound and chlorendic acid based on their retention times. Quantify the amount of each component in the sample by comparing the peak areas to the calibration curves.[1]
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Poor Solubility
A workflow diagram for troubleshooting poor solubility of this compound.
Diagram 2: Reaction Pathway of this compound in Polyester Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Velsicol Chemical, LLC [velsicol.com]
- 3. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
- 4. This compound|CAS 115-27-5|Supplier [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. velsicol.com [velsicol.com]
- 7. This compound - Chemical Supplier Distributor ChemCeed [chemceed.com]
How to handle chlorendic anhydride safely in a laboratory setting
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of chlorendic anhydride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is a white crystalline solid.[1] It is a reactive bicyclic anhydride produced from hexachlorocyclopentadiene and maleic anhydride.[2] In a laboratory setting, its primary use is for scientific research and development.[3]
Q2: What are the primary hazards associated with this compound?
This compound presents several health and safety risks. It is classified as a substance that:
-
Is suspected of causing cancer.[4]
-
May cause damage to organs through prolonged or repeated exposure.
-
Can cause an allergic skin reaction.[6]
-
Reacts with water to form chlorendic acid.[1][6] The International Agency for Research on Cancer (IARC) has classified the resulting chlorendic acid as possibly carcinogenic to humans (Group 2B).[6][7]
Q3: What immediate symptoms can result from short-term exposure?
Short-term exposure can lead to irritation of the eyes, skin, and respiratory tract.[1][8] Symptoms of inhalation include coughing, sore throat, wheezing, and shortness of breath.[1][8] Skin contact may cause redness and a burning sensation, while eye contact can result in redness and pain.[1][8]
Q4: What are the risks of long-term or repeated exposure?
Repeated or prolonged contact may lead to skin sensitization or asthma.[1][8] The symptoms of asthma may be delayed for a few hours after exposure and are often aggravated by physical exertion.[1][8] Anyone who develops asthma-like symptoms after exposure should avoid all further contact with the substance.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Clumping or caking of the powder. | Exposure to ambient moisture, leading to hydrolysis. | The material has likely reacted with water to form chlorendic acid. It is best to dry the material before use. A recommended drying protocol is provided in the "Experimental Protocols" section. To prevent this, always store this compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[9] |
| Material degrades rapidly after opening the container. | Repeated exposure to atmospheric moisture each time the container is opened. | Aliquot the bulk material into smaller, single-use containers under an inert atmosphere (e.g., in a glovebox). This minimizes moisture exposure for the main supply.[9] |
| Irritation or allergic reaction despite wearing gloves. | Glove material may not be sufficiently resistant, or a glove may have been punctured. | Cease work immediately. Remove and dispose of the contaminated gloves and wash your hands thoroughly with soap and water.[5] Consult the Safety Data Sheet (SDS) and your institution's safety officer to ensure you are using the correct type of chemical-resistant gloves. Always inspect gloves for damage before use. |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Appearance | White Crystalline Solid[1] |
| Molecular Formula | C₉H₂Cl₆O₃[1] |
| Molecular Mass | 370.8 g/mol [1] |
| Melting Point | 231-235°C[1] |
| Density | 1.73 g/cm³[1] |
| Solubility in Water | Reacts to form chlorendic acid[1][5] |
GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[3][4] |
| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[4] |
| Carcinogenicity | 1B / 2 | H350 / H351: May cause/Suspected of causing cancer[3][4][10] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[4] |
| Aquatic Hazard (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects[4] |
Experimental Protocols
Protocol 1: General Handling and Weighing Procedure
This protocol outlines the standard procedure for safely handling solid this compound in a laboratory.
-
Preparation & PPE: Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes a lab coat, chemical-resistant gloves (consult glove compatibility charts), and safety goggles.[5][11] A full-face shield may be required for splash-prone procedures.[11] All handling of the solid should be performed inside a certified chemical fume hood to control dust.
-
Engineering Controls: Ensure the chemical fume hood is functioning correctly. Keep the sash at the lowest possible height while allowing comfortable work.
-
Handling: Use a scoop or spatula to transfer the chemical.[6] Avoid any actions that could generate dust, such as pouring quickly from a height. If transferring from a larger drum, follow specific procedures for opening and resealing containers to prevent moisture absorption.[6]
-
Weighing: Tare a suitable, sealed container on the balance. Transfer the desired amount of this compound to the container inside the fume hood. Seal the container before removing it from the fume hood to transport it back to the balance for weighing.
-
Cleanup: After handling, decontaminate the spatula and work surface. Wipe the area with a damp cloth, being careful not to spread contamination. Dispose of all contaminated materials (e.g., weigh boats, wipes, gloves) as hazardous waste according to your institution's guidelines.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[1]
Protocol 2: Drying this compound Exposed to Moisture
This protocol describes a method for drying this compound that has clumped due to moisture exposure.[9]
-
Materials: You will need a vacuum oven, a Schlenk flask or other vacuum-rated container, a vacuum pump, and a cold trap.
-
Preparation: Transfer the clumped this compound into the Schlenk flask inside a chemical fume hood.
-
Setup: Connect the flask to a vacuum line that is fitted with a cold trap to protect the pump.
-
Applying Vacuum: Slowly and carefully apply the vacuum. Watch to ensure that the fine powder is not pulled into the vacuum line.
-
Heating: Once a stable vacuum is reached (e.g., <1 mmHg), gently heat the flask in the vacuum oven. A starting temperature of 40-50°C is recommended to prevent thermal degradation.[9]
-
Drying Time: Dry the material under vacuum for several hours (e.g., 4-8 hours), depending on the quantity of material and the extent of moisture contamination.[9]
-
Cooling and Storage: Allow the flask to cool completely to room temperature while still under vacuum. Backfill the flask with an inert gas, such as nitrogen or argon. Immediately transfer the dried material to a desiccator or store it under an inert atmosphere.[9]
Visualized Workflows and Logic
Caption: Experimental workflow for safely handling this compound.
Caption: Decision tree for responding to a this compound spill.
Safety Protocols: Spills, First Aid, and Disposal
Spill Response
-
Personal Protection: Do not handle a spill without appropriate PPE, including a particulate filter respirator adapted to the airborne concentration of the substance.[1]
-
Small Spills: For small, contained spills, prevent the dispersion of dust.[1] If appropriate, moisten the material first to prevent it from becoming airborne.[1] Carefully sweep the spilled substance into a covered, labeled container for disposal.[1]
-
Large Spills: If the spill is large, involves a threat to personnel, or you are uncertain how to proceed, evacuate the area immediately.[12] Alert others, close the doors to the lab, and contact your institution's emergency services and environmental health and safety office.[12]
-
Cleanup: After the bulk material is collected, wash the spill area thoroughly with water and detergent.[5] All materials used for cleanup should be disposed of as hazardous waste.[5]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, provide oxygen.[6] Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[5] Get medical attention if irritation or other symptoms occur.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][6] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1][8] Never give anything by mouth to an unconscious person.[5][6][7] Seek immediate medical attention.[5][6] |
Storage and Disposal
-
Storage: Store this compound in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[6] Keep containers tightly closed to prevent moisture absorption, which causes hydrolysis to chlorendic acid.[6][9] It is incompatible with oxidizing agents, water/moisture, strong acids, and strong bases.[3][10]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[5] All disposal must be in accordance with local, regional, and national regulations.[4][5] Do not allow the substance to enter sewers or surface water.[5]
References
- 1. ICSC 1373 - this compound [chemicalsafety.ilo.org]
- 2. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. velsicol.com [velsicol.com]
- 6. velsicol.com [velsicol.com]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Degradation of Chlorendic Anhydride under UV Light
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of chlorendic anhydride under UV light.
Frequently Asked Questions (FAQs)
Q1: What is the primary transformation of this compound in an aqueous environment?
In aqueous solutions, this compound rapidly hydrolyzes to form chlorendic acid. This reaction is relatively fast, with a reported half-life of approximately one hour. Therefore, any subsequent degradation under UV light in an aqueous medium is primarily the degradation of chlorendic acid.
Q2: What are the expected degradation pathways of this compound/acid under UV irradiation?
While specific, experimentally-confirmed degradation pathways for chlorendic acid under UV light are not extensively documented in publicly available literature, plausible pathways can be proposed based on the reactivity of similar highly chlorinated cyclic compounds. The degradation is expected to proceed through a series of reactions including:
-
Dehydrochlorination: The removal of a hydrogen and a chlorine atom from the molecule.
-
Dehydration: The loss of a water molecule.
-
Hydroxylation: The introduction of hydroxyl (-OH) groups.
-
Oxidation: Further reaction with oxygen or reactive oxygen species, potentially leading to ring-opening.
-
Decarboxylation: Loss of carbon dioxide from the carboxylic acid groups.
It is important to note that the exact products and their distribution can be influenced by the specific experimental conditions such as the solvent, pH, presence of photosensitizers, and the wavelength of the UV light.
Q3: Can the degradation of chlorendic acid be accelerated?
Yes, the degradation of chlorendic acid can be significantly enhanced by using a photocatalyst, such as titanium dioxide (TiO₂). Studies have shown that the photocatalytic degradation of chlorendic acid in the presence of TiO₂ is much faster than direct UV photolysis. The optimal concentration of TiO₂ for this process has been reported to be 2 g/L.
Q4: What analytical techniques are suitable for monitoring the degradation of this compound/acid?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for monitoring the concentration of chlorendic acid during degradation experiments. For the identification of degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. However, due to the low volatility of chlorendic acid, a derivatization step, such as methylation to form the corresponding ester, is typically required before GC-MS analysis.
Troubleshooting Guides
Issue 1: Slow or Incomplete Degradation
| Possible Cause | Troubleshooting Step |
| Low UV Lamp Intensity | Check the age and specifications of your UV lamp. UV lamps have a finite lifespan and their output decreases over time. Ensure the lamp's emission spectrum is appropriate for the absorption spectrum of chlorendic acid. |
| Inadequate Mixing | If using a photocatalyst like TiO₂, ensure the solution is continuously and vigorously stirred to maintain a uniform suspension of the catalyst particles. |
| Incorrect pH | The pH of the solution can influence the surface charge of the photocatalyst and the stability of the target compound. Experiment with adjusting the initial pH of the solution to see if it improves the degradation rate. |
| Presence of Scavengers | Other organic or inorganic compounds in the sample matrix can compete for UV light or reactive species, inhibiting the degradation of the target compound. If possible, purify the sample before irradiation. |
| Turbidity of the Solution | High concentrations of the photocatalyst or other suspended solids can scatter UV light, reducing its penetration into the solution. Optimize the catalyst loading to avoid excessive turbidity. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Fluctuations in Lamp Output | Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor the lamp's output with a radiometer if available. |
| Temperature Variations | Photochemical reactions can be temperature-dependent. Use a water bath or other temperature control system to maintain a constant temperature during the experiment. |
| Inconsistent Sample Preparation | Ensure that the initial concentration of chlorendic acid and any other reagents is consistent across all experiments. Use precise measurement techniques. |
| Aging of Photocatalyst | If reusing a photocatalyst, ensure it is properly cleaned and regenerated between experiments, as its activity can decrease over time due to surface fouling. |
Issue 3: Difficulty in Analyzing Degradation Products by GC-MS
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete conversion of the acidic degradation products to their more volatile esters. |
| Matrix Interference | The sample matrix can interfere with the GC-MS analysis. Employ a sample cleanup step, such as solid-phase extraction (SPE), before derivatization and analysis to remove interfering compounds. |
| Thermal Degradation in the Injector | Highly chlorinated or thermally labile degradation products may decompose in the hot GC injector. Try using a lower injector temperature or a gentler injection technique like cool on-column injection. |
| Poor Chromatographic Resolution | Optimize the GC temperature program and column type to achieve better separation of the degradation products. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the degradation of chlorendic acid.
| Parameter | Value | Conditions |
| Hydrolysis Half-life of this compound | ~1 hour | Aqueous solution |
| Photocatalytic Degradation Rate Constant (k) | 12.02 ± 1.38 mg L⁻¹ min⁻¹ | Aqueous TiO₂ suspension (2 g/L), UV irradiation |
| Optimal TiO₂ Concentration | 2 g/L | For photocatalytic degradation of chlorendic acid |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of Chlorendic Acid using UV/TiO₂
1. Materials:
-
Chlorendic acid
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
Deionized water
-
Photoreactor with a UV lamp (e.g., mercury lamp)
-
Magnetic stirrer
-
HPLC with UV detector
-
Syringes and filters (0.45 µm)
2. Procedure:
-
Prepare a stock solution of chlorendic acid in deionized water.
-
In the photoreactor, prepare a suspension of TiO₂ in deionized water at a concentration of 2 g/L.
-
Spike the TiO₂ suspension with the chlorendic acid stock solution to achieve the desired initial concentration.
-
Turn on the magnetic stirrer to ensure the TiO₂ is fully suspended.
-
Before turning on the UV lamp, take an initial sample (t=0) by withdrawing an aliquot, filtering it through a 0.45 µm filter to remove the TiO₂ particles, and transferring it to an HPLC vial.
-
Turn on the UV lamp to initiate the photodegradation reaction.
-
At regular time intervals, withdraw samples, filter them, and place them in HPLC vials.
-
Analyze the samples by HPLC to determine the concentration of chlorendic acid at each time point.
-
Plot the concentration of chlorendic acid versus time to determine the degradation kinetics.
Protocol 2: Identification of Degradation Products by GC-MS
1. Materials:
-
Aqueous samples from the degradation experiment
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Sodium sulfate (anhydrous)
-
Derivatization agent (e.g., diazomethane or BF₃/methanol)
-
GC-MS system
2. Procedure:
-
Take a larger volume of the irradiated sample.
-
Perform a liquid-liquid extraction of the aqueous sample with DCM to extract the chlorendic acid and its degradation products.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Carefully evaporate the solvent to concentrate the sample.
-
Perform a derivatization reaction to convert the acidic compounds into their methyl esters. This is a critical step for making the analytes volatile enough for GC analysis. (Caution: Derivatization agents can be hazardous. Follow appropriate safety protocols).
-
Analyze the derivatized sample by GC-MS.
-
Identify the degradation products by interpreting the mass spectra and comparing them with spectral libraries.
Visualizations
Caption: Proposed degradation pathway of this compound under UV light in an aqueous environment.
Caption: General experimental workflow for studying the UV degradation of this compound.
Caption: A logical troubleshooting workflow for slow degradation in UV experiments.
Best practices for storing and handling chlorendic anhydride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling chlorendic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound, also known as 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride, is a solid, reactive flame retardant.[1] Its highly chlorinated bicyclic structure imparts permanent flame retardancy, high heat distortion temperature, and excellent corrosion and abrasion resistance to polymers.[1] In a research setting, it is primarily used as a monomer or cross-linking agent in the synthesis of flame-retardant polymers such as unsaturated polyesters and epoxy resins.[2][3] It can also be used as a chemical intermediate for the synthesis of chlorendic acid.[2]
Q2: What are the main hazards associated with this compound?
A2: this compound is irritating to the eyes, skin, and respiratory tract.[4] It may cause an allergic skin reaction.[5] It is also suspected of causing cancer through oral exposure.[5] In the presence of water or moisture, it hydrolyzes to form chlorendic acid.[2]
Q3: How should this compound be stored?
A3: this compound should be stored in a cool, dry, well-ventilated area away from sources of ignition and direct sunlight.[6] Containers should be kept tightly closed to prevent moisture absorption, which leads to hydrolysis into chlorendic acid.[6] It is also sensitive to moisture and should be stored under an inert gas.[7]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, appropriate personal protective equipment should be worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing.[8] If there is a risk of generating dust, a respirator with a particulate filter is recommended.[8]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[9] It also reacts with water and moisture.[6]
Q6: What should I do in case of a spill?
A6: In the event of a spill, you should first ensure the area is well-ventilated and eliminate any ignition sources. Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9] The spill area should then be cleaned thoroughly.
Q7: How does this compound react with water?
A7: this compound readily hydrolyzes in the presence of water to form chlorendic acid.[2] This reaction is relatively rapid, with a half-life of approximately one hour in an aqueous solution.[2] This is an important consideration for storage and for any experiments conducted in the presence of moisture.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility in non-polar organic solvents during an experiment. | This compound has limited solubility in non-polar solvents. | Consider using more polar organic solvents such as acetone, in which it is readily soluble.[6] |
| Inconsistent results in polymerization reactions. | The this compound may have partially hydrolyzed to chlorendic acid due to moisture exposure. The presence of the diacid can alter the reaction kinetics. | Ensure the this compound is stored in a tightly sealed container in a dry environment. Consider drying the material under vacuum before use if moisture contamination is suspected. |
| The material has a strong, unexpected odor. | Technical grade this compound may contain volatile impurities. | Work in a well-ventilated fume hood. If high purity is required for your application, consider purification methods such as recrystallization, though specific solvent systems are not widely published.[10] |
| Skin or respiratory irritation experienced during handling. | Inhalation or skin contact with this compound dust. | Always handle this compound in a fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat. For tasks that may generate significant dust, use a respirator. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂Cl₆O₃ | [10] |
| Molecular Weight | 370.83 g/mol | [10] |
| Appearance | White crystalline solid | [10] |
| Melting Point | 230-235 °C | [2] |
| Solubility | Soluble in acetone, benzene, and toluene; slightly soluble in water, n-hexane, and carbon tetrachloride. | [10] |
Table 2: Safety and Hazard Information for this compound
| Hazard Category | GHS Classification | Precautionary Statements (Examples) | Reference(s) |
| Acute Toxicity (Oral) | Category 4 | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [5] |
| Skin Corrosion/Irritation | Category 2 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [5] |
| Serious Eye Damage/Eye Irritation | Category 2A | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Respiratory or Skin Sensitization | Skin Sensitizer, Category 1 | P261: Avoid breathing dust. P272: Contaminated work clothing should not be allowed out of the workplace. | [5] |
| Carcinogenicity | Category 2 | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] |
Experimental Protocols
Illustrative Protocol 1: Synthesis of a this compound-Based Unsaturated Polyester Resin
This protocol is an illustrative example for the preparation of a flame-retardant unsaturated polyester resin incorporating this compound.
Materials:
-
This compound
-
Maleic anhydride
-
Propylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Xylene (entrainer for water removal)
-
Styrene (cross-linking monomer)
-
Benzoyl peroxide (initiator)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound, maleic anhydride, and propylene glycol.
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to create an inert atmosphere.
-
Heating and Catalysis: Begin stirring and gradually heat the mixture. Once the reactants have melted and the temperature reaches approximately 140°C, add a catalytic amount of p-toluenesulfonic acid and xylene.
-
Polycondensation: Continue heating the mixture to 180-200°C. The water produced during the esterification reaction will be removed azeotropically with xylene and collected in the Dean-Stark trap. Monitor the reaction by measuring the acid value of the mixture at regular intervals.
-
Reaction Completion: The reaction is considered complete when the acid value reaches the desired level (typically below 50 mg KOH/g).
-
Cooling and Dilution: Once the reaction is complete, cool the flask to below 100°C and add styrene monomer to the polyester resin to achieve the desired viscosity. Add a small amount of an inhibitor (e.g., hydroquinone) to prevent premature polymerization.
-
Curing: To cure the resin, add a suitable initiator, such as benzoyl peroxide, and mix thoroughly. The resin can then be cast into a mold and cured at an elevated temperature (e.g., 80-120°C) until a hard, cross-linked polymer is formed.
Characterization:
-
Acid Value: Determined by titration with a standardized solution of potassium hydroxide.
-
Viscosity: Measured using a rotational viscometer.
-
Gel Time and Peak Exotherm: Determined by monitoring the temperature of the resin after the addition of the initiator.
-
Thermal Properties: Analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Flammability: Assessed by standard tests such as UL 94.
Illustrative Protocol 2: Curing of an Epoxy Resin with this compound
This protocol provides a general procedure for using this compound as a curing agent for an epoxy resin.
Materials:
-
Bisphenol A based liquid epoxy resin
-
This compound
-
Tertiary amine accelerator (e.g., benzyldimethylamine)
Procedure:
-
Preparation: Gently heat the epoxy resin to reduce its viscosity (e.g., to 50-60°C).
-
Mixing: In a suitable container, add the pre-heated epoxy resin and the calculated amount of this compound. The stoichiometric ratio can be a starting point, but optimal properties may be achieved at slightly different ratios, which should be determined experimentally.[7] Mix thoroughly until the this compound is completely dissolved.
-
Accelerator Addition: Add a small amount of the tertiary amine accelerator to the mixture and stir until homogeneous.[4]
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the bubble-free mixture into a pre-heated mold. The curing schedule will depend on the specific resin system and desired properties, but a typical schedule might involve an initial cure at a lower temperature (e.g., 2 hours at 120°C) followed by a post-cure at a higher temperature (e.g., 4 hours at 150°C).[11]
Characterization:
-
Glass Transition Temperature (Tg): Determined by DSC or dynamic mechanical analysis (DMA).
-
Mechanical Properties: Tensile strength, flexural strength, and impact strength can be measured according to ASTM standards.
-
Thermal Stability: Assessed using TGA.
Mandatory Visualizations
Caption: Safe handling workflow for this compound.
Caption: Chemical incompatibilities of this compound.
Caption: Workflow for this compound-based polyester synthesis.
References
- 1. Synthesis of Polyester Resin from Phthalic Anhydride and Epichlorohydrin-Academax [academax.com]
- 2. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
- 3. This compound | Velsicol Chemical, LLC [velsicol.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jchps.com [jchps.com]
- 6. benchchem.com [benchchem.com]
- 7. tri-iso.com [tri-iso.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization and preliminary... | F1000Research [f1000research.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Chlorendic Anhydride Purity Assessment
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. Chlorendic anhydride, a key component in the synthesis of flame retardants and polymers, is no exception. Impurities can lead to unwanted side reactions, altered product properties, and compromised experimental outcomes. This guide provides an objective comparison of various analytical methods for assessing the purity of this compound, complete with supporting experimental data and detailed protocols.
The primary impurity of concern in this compound is its hydrolysis product, chlorendic acid.[1][2] Other potential impurities may include unreacted starting materials from its synthesis, such as maleic anhydride and hexachlorocyclopentadiene, as well as residual solvents.[2] The choice of an analytical method for purity assessment depends on several factors, including the required sensitivity, specificity, accuracy, precision, and the available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of common analytical techniques for the purity assessment of this compound. The quantitative data presented is a combination of values reported for this compound and analogous organic anhydrides, providing a reliable estimate of expected performance.
| Method | Principle | Typical Accuracy (%) | Typical Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time (per sample) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation of this compound from its non-volatile impurities based on their differential partitioning between a stationary and a liquid mobile phase, with detection by UV absorption. | 98-102 | < 2 | ~0.2 µg/mL[1] | ~0.7 µg/mL | 15-30 minutes | High resolution for complex mixtures, suitable for non-volatile and thermally labile compounds, well-established and robust.[3][4][5] | Requires use of organic solvents, anhydride can hydrolyze on column if conditions are not optimized.[2] |
| Gas Chromatography (GC-FID) | Separation of volatile compounds. For this compound, it often involves hydrolysis and derivatization to the more volatile methyl ester of chlorendic acid, followed by separation and detection by flame ionization. | 98-102 | < 2 | ~0.01-0.7 µg/mL (for related compounds)[6][7] | ~0.03-2.8 µg/mL (for related compounds)[6][7] | 20-40 minutes | High sensitivity and efficiency for volatile compounds, robust and reliable detector (FID).[3][4][5] | Requires derivatization for the primary impurity (chlorendic acid), not suitable for non-volatile impurities, high temperatures can cause degradation.[1] |
| Titration (Acid-Base) | Hydrolysis of this compound to chlorendic acid, followed by titration with a standardized base to determine the total acid content. | 99-101 | < 1 | Not applicable for impurity detection at low levels. | Not applicable for impurity detection at low levels. | 10-20 minutes | Simple, inexpensive, and provides a direct measure of the total anhydride and acid content.[8] | Not specific for individual impurities, less sensitive than chromatographic methods, assumes all acidity is from chlorendic acid/anhydride.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification and semi-quantitative analysis based on the characteristic vibrational frequencies of the anhydride and acid functional groups. The two carbonyl peaks of the anhydride are distinct from the single carbonyl peak of the acid. | Semi-quantitative | > 5 | ~0.1% for related compounds[10] | Not typically used for precise quantification. | < 5 minutes | Rapid, non-destructive, provides structural information, and can be used for quick screening of impurities like chlorendic acid.[10][11] | Low sensitivity for minor impurities, challenging for complex mixtures, quantification is often not as precise as other methods.[7][12] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification of this compound by comparing the integral of its characteristic proton signals to that of a certified internal standard. | 99-101 | < 1 | Dependent on the concentration of the internal standard. | Dependent on the concentration of the internal standard. | 10-20 minutes | Absolute method (no need for a specific this compound standard), highly accurate and precise, provides structural confirmation.[13][14][15][16] | Requires a high-field NMR spectrometer, may be less sensitive than chromatographic methods for trace impurities.[14] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the simultaneous determination of this compound and its primary impurity, chlorendic acid.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical gradient might start at 40% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 222 nm.[1]
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve known amounts of pure this compound and chlorendic acid in acetonitrile to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standards and the sample onto the HPLC system. Identify the peaks for this compound and chlorendic acid based on their retention times from the standard injections. Quantify the amount of each component by comparing its peak area to the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for determining the purity of this compound after conversion to its corresponding acid and derivatization.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Derivatization: Hydrolyze the this compound sample to chlorendic acid by heating with water. Subsequently, methylate the chlorendic acid using a suitable reagent like diazomethane or BF3/methanol to form the dimethyl ester.[1]
-
Column: A capillary column with a polar stationary phase, such as polyethylene glycol (PEG) or cyanopropylsiloxane, is generally suitable.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: An initial temperature of 150°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min, and a final hold for 5 minutes.
-
Injector and Detector Temperature: 260°C and 280°C, respectively.
-
Sample Injection: 1 µL of the derivatized sample solution.
-
Quantification: Use an internal or external standard method for quantification. The purity is calculated based on the peak area of the derivatized chlorendic acid relative to the standard.
Titration (Acid-Base)
This method provides a measure of the total acid content (this compound + chlorendic acid).
-
Principle: this compound is hydrolyzed to chlorendic acid, and the total acid is titrated with a standardized solution of a strong base.
-
Reagents:
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Phenolphthalein indicator solution.
-
Distilled or deionized water.
-
-
Procedure:
-
Accurately weigh about 0.5 g of the this compound sample into a conical flask.
-
Add 50 mL of distilled water and heat the mixture to boiling for 5-10 minutes to ensure complete hydrolysis of the anhydride to the acid.
-
Cool the solution to room temperature.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed.
-
-
Calculation: The purity (as this compound) can be calculated using the following formula: Purity (%) = (V × M × 370.83) / (W × 2 × 1000) × 100 Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of the NaOH solution
-
370.83 = Molecular weight of this compound ( g/mol )
-
W = Weight of the sample (g)
-
The factor of 2 accounts for the two acidic protons per molecule of chlorendic acid.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This technique is primarily used for qualitative identification and to quickly check for the presence of the chlorendic acid impurity.
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
This compound: Look for two characteristic C=O stretching bands for the anhydride group, typically around 1850 cm⁻¹ and 1780 cm⁻¹.
-
Chlorendic Acid Impurity: The presence of chlorendic acid will be indicated by a broader C=O stretching band for the carboxylic acid at a lower wavenumber, typically around 1700 cm⁻¹, and a broad O-H stretching band in the region of 3300-2500 cm⁻¹.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a highly accurate and precise method for determining the absolute purity of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
A certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a resonance that is well-resolved from the analyte signals.
-
A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Acetone-d6, Chloroform-d).
-
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
-
Data Analysis:
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity of this compound using the following equation: Purity (%) = (I_sample / N_sample) × (N_std / I_std) × (MW_sample / MW_std) × (m_std / m_sample) × P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: Workflow for the analytical assessment of this compound purity.
Caption: Hydrolysis and titration pathway of this compound.
References
- 1. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
- 2. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. Titrimetric and chemical analysis methods | Basicmedical Key [basicmedicalkey.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. metrohm.com [metrohm.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 12. Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas | Semantic Scholar [semanticscholar.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. almacgroup.com [almacgroup.com]
- 15. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 16. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Comparative Guide to the Gas Chromatography Analysis of Chlorendic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gas chromatography (GC) and its alternatives for the analysis of chlorendic anhydride. The information presented is intended to assist researchers in selecting the most suitable analytical methodology for their specific needs, with a focus on performance, data quality, and experimental considerations.
Introduction
This compound is a highly chlorinated organic compound widely used as a flame retardant and a monomer in the synthesis of polymers. Accurate and reliable analytical methods are crucial for quality control, environmental monitoring, and research and development involving this compound. Gas chromatography is a commonly employed technique for the analysis of volatile and semi-volatile compounds like this compound.[1] This guide compares the performance of GC with High-Performance Liquid Chromatography (HPLC), providing available experimental data and detailed protocols.
Data Presentation: Performance Comparison
| Parameter | Gas Chromatography (GC) - Derivatized Cyclic Anhydride* | High-Performance Liquid Chromatography (HPLC) |
| Analyte | Derivatized Hexahydrophthalic Anhydride | This compound |
| Limit of Detection (LOD) | 2.9 - 8.0 pg[2] | Data not available |
| Limit of Quantification (LOQ) | 14.5 - 29.7 pg[2] | Data not available |
| Derivatization Required | Yes (for the corresponding acid)[2] | No |
| Typical Column | Polar capillary column (e.g., Polyethylene Glycol)[1] | C18 reverse-phase column[3] |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID)[1] | UV Detector (210-220 nm)[1] |
| Key Advantages | High sensitivity and selectivity (especially with MS) | Direct analysis without derivatization |
| Key Disadvantages | Potential need for derivatization, which adds complexity | Lower sensitivity compared to GC-MS |
*Data is for the analysis of the corresponding dicarboxylic acid of hexahydrophthalic anhydride after derivatization, as specific LOD/LOQ values for direct this compound GC analysis were not found in the literature.
Experimental Protocols
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
This protocol outlines a general procedure for the direct analysis of this compound. For the analysis of its hydrolysis product, chlorendic acid, a derivatization step is typically required to increase volatility.[1]
a) Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable organic solvent (e.g., acetone, toluene).
-
If analyzing for chlorendic acid, a derivatization step to form a more volatile ester (e.g., methylation with diazomethane) is performed prior to GC analysis.[1]
b) Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector, a capillary column, and an FID or MS detector.
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) or cyanopropylsiloxane stationary phase, is generally suitable.[1]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[1]
c) GC Conditions (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C
-
Injection Volume: 1 µL
High-Performance Liquid Chromatography (HPLC)
This protocol is based on a published method for the analysis of this compound.[3]
a) Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in the mobile phase.
b) Instrumentation:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reverse-phase column (e.g., Newcrom R1).[1]
c) HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C
-
Detection Wavelength: 210-220 nm.[1]
-
Injection Volume: 10 µL
Visualizations
The following diagrams illustrate the experimental workflow for the GC analysis of this compound and the logical relationship for method comparison.
Caption: Workflow for the GC analysis of a this compound sample.
Caption: Decision logic for selecting an analytical method for this compound.
References
Spectroscopic Analysis of Chlorendic Anhydride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for chlorendic anhydride against two common alternatives, phthalic anhydride and tetrabromophthalic anhydride. The data presented, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are essential for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorption Peaks (cm⁻¹) |
| This compound | 1850-1800 (s, C=O stretch, symmetric), 1790-1740 (s, C=O stretch, asymmetric), ~1230 (s, C-O-C stretch), ~930 (m), ~750 (m) |
| Phthalic Anhydride | 1858 (s, C=O stretch, symmetric), 1779 (s, C=O stretch, asymmetric), 1287 (s, C-O-C stretch), 910 (m), 720 (s, aromatic C-H bend)[1] |
| Tetrabromophthalic Anhydride | ~1840 (s, C=O stretch, symmetric), ~1770 (s, C=O stretch, asymmetric), ~1200 (s, C-O-C stretch), ~800 (m), ~700 (m) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
| Compound | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | ~4.0 | s |
| Phthalic Anhydride | 8.03[2], 7.95 | m |
| Tetrabromophthalic Anhydride | No proton signals | - |
¹³C NMR
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~165 (C=O), ~135 (C=C), ~90 (CCl₂), ~80 (CCl), ~50 (CH) |
| Phthalic Anhydride | 162.5 (C=O), 136.5 (Ar-C), 131.0 (Ar-C), 125.0 (Ar-CH) |
| Tetrabromophthalic Anhydride | ~160 (C=O), ~130 (Ar-C-Br), ~120 (Ar-C) |
Mass Spectrometry (MS)
| Compound | Key Mass-to-Charge Ratios (m/z) and Relative Intensities |
| This compound | 370 (M⁺), 335, 270, 235, 165[3] |
| Phthalic Anhydride | 148 (M⁺), 104, 76, 50 |
| Tetrabromophthalic Anhydride | 464 (M⁺), 384, 304, 148[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Infrared (IR) Spectroscopy
Sample Preparation (Solid Sample - KBr Pellet Method)
-
A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
A portion of the resulting powder is transferred to a pellet press.
-
A vacuum is applied to the press to remove entrapped air, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.
-
The KBr pellet is then mounted in a sample holder for analysis.
Instrumentation and Data Acquisition
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment is recorded prior to sample analysis and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (Solution NMR)
-
Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
The sample is gently agitated to ensure complete dissolution.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
Instrumentation and Data Acquisition
-
Instrument: NMR Spectrometer (e.g., 400 MHz or 500 MHz)
-
Nuclei Observed: ¹H and ¹³C
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: Typically 0-12 ppm
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence
-
Spectral Width: Typically 0-220 ppm
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
Mass Spectrometry
Sample Introduction and Ionization (Direct Analysis in Real Time - DART)
-
A small amount of the solid sample is applied to the tip of a sealed glass capillary.
-
The capillary is positioned in the gap between the DART ion source and the mass spectrometer inlet.[5]
-
The DART source generates a stream of heated, metastable helium or nitrogen gas that desorbs and ionizes the sample.[5]
Instrumentation and Data Acquisition
-
Instrument: Time-of-Flight (TOF) Mass Spectrometer coupled with a DART ion source.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Mass Range: Typically m/z 50-1000.
-
Gas Heater Temperature: Optimized for the specific analyte, typically in the range of 200-400 °C.
-
Data is acquired in real-time as the sample is introduced.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound and its alternatives.
Caption: Workflow for the spectroscopic analysis of anhydrides.
References
- 1. Phthalic anhydride(85-44-9) IR Spectrum [m.chemicalbook.com]
- 2. What is phthalic anhydride h nmr analysis? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Technical Note – Direct Analysis In Real Time Mass Spectrometry (DART-MS) | National Institute of Justice [nij.ojp.gov]
A Comparative Analysis: Chlorendic Anhydride versus Other Halogenated Flame Retardants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the critical field of material science, the selection of an appropriate flame retardant is paramount to ensuring the safety and efficacy of a multitude of products. This guide provides a comprehensive comparative study of chlorendic anhydride against other prominent halogenated flame retardants. By presenting quantitative performance data, detailed experimental protocols, and visual representations of flame retardant mechanisms, this document aims to equip professionals with the necessary information to make informed decisions for their specific applications.
Quantitative Performance Data
The efficacy of a flame retardant is quantitatively assessed through standardized testing methods. The following tables summarize the performance of this compound in comparison to other halogenated flame retardants across various polymer matrices. It is important to note that performance can be influenced by the specific polymer system, loading levels of the flame retardant, and the presence of synergists.
Table 1: Comparative Limiting Oxygen Index (LOI) Data
The Limiting Oxygen Index (LOI) indicates the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the combustion of a material. A higher LOI value signifies superior flame retardancy.
| Polymer Matrix | Flame Retardant System | Loading Level (% by wt.) | LOI (%) |
| Unsaturated Polyester | This compound | 30 | 35-45 |
| Unsaturated Polyester | Tetrabromophthalic Anhydride | 25 | 38-42 |
| Unsaturated Polyester | Dibromoneopentyl Glycol | 20 | 30-35 |
| Epoxy Resin | This compound | 28 | 33 |
| Epoxy Resin | Tetrabromobisphenol A (TBBA) | 20 | 30-34 |
Table 2: Comparative UL 94 Vertical Flammability Ratings
The UL 94 standard is a widely recognized test for the flammability of plastic materials. The V-0 rating represents the highest level of flame retardancy for this vertical burn test.
| Polymer Matrix | Flame Retardant System | Thickness (mm) | UL 94 Rating |
| Unsaturated Polyester | This compound | 3.2 | V-0 |
| Unsaturated Polyester | Tetrabromophthalic Anhydride | 3.2 | V-0 |
| Epoxy Resin | This compound | 1.6 | V-0 |
| Epoxy Resin | Tetrabromobisphenol A (TBBA) | 1.6 | V-0 |
| Polypropylene | Decabromodiphenyl Ether (DecaBDE) + Sb2O3 | 3.2 | V-0 |
Table 3: Comparative Thermal Stability Data (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) measures the thermal stability of a material by monitoring its weight change as a function of temperature. T5% and T10% represent the temperatures at which 5% and 10% weight loss occurs, respectively. Higher values indicate greater thermal stability.
| Polymer Matrix | Flame Retardant System | T5% (°C) | T10% (°C) |
| Unsaturated Polyester | This compound | 320 | 350 |
| Unsaturated Polyester | Tetrabromophthalic Anhydride | 310 | 340 |
| Epoxy Resin (cured) | This compound | 330 | 360 |
| Epoxy Resin (cured) | Tetrabromobisphenol A (TBBA) | 325 | 355 |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible comparison of flame retardant performance.
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard's specifications.
-
Test Apparatus: The specimen is placed in a vertical glass column through which a controlled mixture of oxygen and nitrogen flows.
-
Ignition: The top edge of the specimen is ignited with a pilot flame.
-
Observation: The oxygen concentration in the gas mixture is systematically varied. The LOI is the oxygen concentration at which the flame on the specimen self-extinguishes within a specified time after ignition. The flame must burn for a certain period or consume a specific length of the specimen to be considered as sustaining combustion.
-
Reporting: The LOI is expressed as a volume percentage of oxygen.
UL 94 Vertical Burn Test
Objective: To assess the flaming and glowing characteristics of a vertically oriented plastic specimen after exposure to a flame ignition source.
Methodology:
-
Specimen Preparation: A rectangular bar specimen of a specified dimension is prepared.
-
Test Setup: The specimen is clamped vertically. A layer of dry absorbent cotton is placed below the specimen to detect flaming drips.
-
Flame Application: A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton. V-0 represents the best performance with the shortest afterflame and afterglow times and no ignition of the cotton by flaming drips.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the material is placed in a TGA sample pan.
-
Instrument Setup: The sample is placed in a furnace with a high-precision balance. A controlled atmosphere (typically nitrogen or air) is purged through the furnace.
-
Heating Program: The sample is heated at a constant rate over a defined temperature range.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Analysis: The resulting TGA curve is analyzed to determine the temperatures at which weight loss occurs, indicating thermal degradation. Key parameters include the onset temperature of decomposition and the temperatures for specific percentages of weight loss (e.g., T5%, T10%).
Mandatory Visualizations
Flame Retardancy Mechanism of Halogenated Flame Retardants
Halogenated flame retardants, including this compound, primarily function in the gas phase by interrupting the radical chain reactions of combustion.
Caption: Gas-phase radical trapping mechanism of halogenated flame retardants.
Experimental Workflow for Comparative Flame Retardant Evaluation
A systematic workflow is essential for the objective comparison of different flame retardant systems.
Caption: Standardized workflow for evaluating and comparing flame retardant materials.
Chlorendic Anhydride: A Performance Evaluation in UL 94 Flame Retardancy Tests
For researchers, scientists, and product development professionals, selecting the optimal flame retardant is a critical decision in polymer formulation. This guide provides an objective comparison of chlorendic anhydride's performance in the industry-standard UL 94 flame tests against other common flame retardants, supported by available experimental data and detailed methodologies.
This compound is a reactive flame retardant, meaning it becomes an integral part of the polymer matrix.[1] This incorporation provides permanent flame-retardant properties. Its effectiveness stems from its high chlorine content, approximately 54.5%, which disrupts the combustion cycle in the gas phase.[2] Resin systems incorporating this compound are capable of meeting stringent flammability standards, including the UL 94 tests.[2]
Comparative Performance in UL 94 and Related Tests
The UL 94 standard is a widely accepted method for assessing the flammability of plastic materials.[3] The vertical burn test (V-0, V-1, V-2) evaluates the self-extinguishing characteristics of a material after ignition. A V-0 rating indicates the highest level of flame retardancy.
Below is a summary of the performance of this compound and its acid form in comparison to other flame retardants in various polymer systems.
| Polymer Matrix | Flame Retardant System | Loading (%) | UL 94 Rating | Limiting Oxygen Index (LOI) (%) | Dripping Behavior |
| Epoxy Resin | This compound Cured | Not Specified | V-0 | 27-32 | No Dripping |
| Epoxy Resin | Ammonium Polyphosphate (APP) + Zinc Borate (ZnB) | 10 (APP), 5 (ZnB) | V-0 | 28.0 | Not Specified |
| Epoxy Resin | DOPO-based Phosphorus FR | 1.6 (as P) | Not Specified | 28.9 | Not Specified |
| Unsaturated Polyester | Chlorendic Acid | 30 (wt%) | V-0 / V-1 | 28-35 | No Dripping |
| Unsaturated Polyester | Decabromodiphenyl Ethane (DecaBDPE) + Antimony Trioxide (Sb2O3) | Not Specified | Not Specified | 29.5 | Not Specified |
| Polyurethane Foam | Chlorendic Acid Polyol | Not Specified | Not Specified | 25-30 | Not Specified |
| Polyurethane Foam | Ammonium Polyphosphate (APP) | 15 (wt%) | Not Specified | 28.0 | Not Specified |
Note: Data for this compound and chlorendic acid is highlighted in bold. The performance of this compound is often closely related to that of chlorendic acid, as the anhydride readily hydrolyzes to the acid in the presence of moisture.
Flame Retardant Mechanism of this compound
This compound functions primarily through a gas-phase flame inhibition mechanism. When the polymer is exposed to a heat source, the this compound component releases halogenated species, which act as radical scavengers in the flame. This process interrupts the exothermic reactions of combustion, leading to flame suppression.
Flame retardancy mechanism of this compound.
Experimental Protocols
Synthesis of Flame-Retardant Unsaturated Polyester Resin
This protocol describes a typical procedure for incorporating this compound into an unsaturated polyester resin.
-
Initial Reaction Mixture: Propylene glycol and diethylene glycol are charged into a reactor equipped with a stirrer, thermometer, and nitrogen inlet.
-
Heating: The mixture is heated to 80°C under a nitrogen blanket with continuous stirring.
-
Addition of Anhydrides: this compound, maleic anhydride, and phthalic anhydride are added to the reactor.
-
Esterification (Step 1): The temperature is gradually raised to 150-160°C and maintained for 2-3 hours.
-
Esterification (Step 2): The temperature is then increased to 190-200°C.
-
Monitoring: The progress of the esterification reaction is monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops below 30 mg KOH/g.
-
Inhibition: The reactor is cooled to 170°C, and a small amount of hydroquinone is added as an inhibitor.
-
Final Product: The resulting polyester is cooled and can then be formulated for UL 94 testing.
UL 94 Vertical Burn Test Procedure
The following is a generalized workflow for conducting the UL 94 Vertical Burn Test.
Workflow for the UL 94 Vertical Burn Test.
Conclusion
This compound demonstrates effective flame retardant performance, enabling various polymer systems, particularly epoxy and unsaturated polyester resins, to achieve high UL 94 ratings such as V-0. Its reactive nature ensures permanent flame retardancy, a key advantage for applications requiring long-term safety and performance. When selecting a flame retardant, it is essential to consider not only the UL 94 rating but also other factors such as the impact on mechanical properties, processing characteristics, and the specific requirements of the end-use application. The data presented in this guide serves as a valuable starting point for formulators and researchers in the evaluation of this compound for their flame-retardant polymer systems.
References
A Comparative Guide to Chlorendic Anhydride and Chlorendic Acid in Polyester Resin Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chlorendic anhydride and chlorendic acid for use as reactive flame retardants in the formulation of unsaturated polyester resins. By integrating directly into the polymer backbone, both this compound and chlorendic acid impart permanent flame retardancy, as well as enhanced chemical and heat resistance.[1][2][3][4][5][6] This document outlines the key performance characteristics, supported by typical experimental data, and provides detailed methodologies for the synthesis and evaluation of these resins.
Executive Summary
This compound and chlorendic acid are chlorinated cycloaliphatic compounds widely used to enhance the fire safety and durability of polyester resins. The primary distinction lies in their chemical form: chlorendic acid is a dicarboxylic acid, while this compound is its cyclic anhydride. In practice, during the high-temperature esterification process of polyester resin synthesis, chlorendic acid dehydrates to form this compound in situ.[5] Consequently, the final polymer structure and its performance are largely similar regardless of the initial raw material chosen.
However, subtle differences in handling, reactivity, and formulation stoichiometry can influence the selection process. This compound is often favored for its higher purity and lower water content, which can be advantageous in controlling the polymerization reaction and ensuring consistent batch-to-batch quality.
Performance Comparison
While direct comparative studies are limited, the performance of polyester resins formulated with either this compound or chlorendic acid is expected to be comparable when formulated to an equivalent chlorine content. The following tables summarize typical performance data for chlorendic-based polyester resins.
Table 1: Typical Physical and Mechanical Properties
| Property | Test Method | This compound-Based Resin | Chlorendic Acid-Based Resin |
| Tensile Strength (MPa) | ASTM D638 | 40 - 60 | 40 - 60 |
| Flexural Strength (MPa) | ASTM D790 | 80 - 120 | 80 - 120 |
| Flexural Modulus (GPa) | ASTM D790 | 3.0 - 4.5 | 3.0 - 4.5 |
| Heat Deflection Temperature (°C) | ASTM D648 | 150 - 200 | 150 - 200 |
Table 2: Typical Flame Retardancy Properties
| Property | Test Method | This compound-Based Resin | Chlorendic Acid-Based Resin |
| Limiting Oxygen Index (LOI), % | ASTM D2863 | 30 - 40 | 30 - 40 |
| UL 94 Rating (3.2 mm) | UL 94 | V-0 | V-0 |
Table 3: Typical Chemical Resistance (Weight Change % after 30 days immersion)
| Chemical | Test Method | This compound-Based Resin | Chlorendic Acid-Based Resin |
| 10% Sulfuric Acid | ASTM D543 | < 1% | < 1% |
| 10% Sodium Hydroxide | ASTM D543 | < 2% | < 2% |
| Xylene | ASTM D543 | < 3% | < 3% |
Experimental Protocols
Synthesis of Chlorendic-Based Unsaturated Polyester Resin
This protocol describes a typical two-stage process for synthesizing an unsaturated polyester resin incorporating either this compound or chlorendic acid.
Materials:
-
Propylene Glycol
-
Maleic Anhydride
-
Isophthalic Acid
-
This compound or Chlorendic Acid
-
Styrene (inhibited)
-
Hydroquinone (inhibitor)
-
Methyl Ethyl Ketone Peroxide (MEKP) (initiator)
-
Cobalt Naphthenate (promoter)
Equipment:
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser for water removal.
-
Heating mantle
-
Vacuum pump
Procedure:
-
Stage 1: Esterification
-
Charge the reactor with propylene glycol, isophthalic acid, and either this compound or chlorendic acid. A slight excess of glycol (5-10 mole %) is used to control the molecular weight and ensure low acid number.
-
Heat the mixture to 150-160°C under a nitrogen blanket with continuous stirring.
-
Once the initial components have reacted, cool the mixture to below 140°C and add maleic anhydride.
-
Gradually increase the temperature to 180-200°C and hold until the acid number of the resin is below 50 mg KOH/g.
-
Apply vacuum to remove the final traces of water and drive the reaction to completion (acid number < 20 mg KOH/g).
-
-
Stage 2: Blending and Curing
-
Cool the resin to below 100°C and add hydroquinone as an inhibitor.
-
Slowly blend the hot resin with inhibited styrene to the desired viscosity.
-
For curing, add cobalt naphthenate promoter followed by MEKP initiator to the resin-styrene blend and mix thoroughly.
-
Cast the resin into molds and allow to cure at room temperature, followed by a post-cure at an elevated temperature (e.g., 80°C for 3 hours) to ensure complete crosslinking.
-
Performance Testing Methodologies
-
Mechanical Properties: Tensile strength, flexural strength, and flexural modulus are determined according to ASTM D638 and ASTM D790 standards using a universal testing machine.
-
Thermal Properties: Heat Deflection Temperature (HDT) is measured according to ASTM D648. Thermogravimetric Analysis (TGA) can be used to assess thermal stability.
-
Flame Retardancy: The Limiting Oxygen Index (LOI) is determined following ASTM D2863. The UL 94 vertical burn test is conducted as per the UL 94 standard.
-
Chemical Resistance: Cured resin samples are immersed in various chemical solutions for a specified period as per ASTM D543, and the percentage weight change is calculated.
Logical Framework for Selection
The choice between this compound and chlorendic acid in a polyester resin formulation is primarily driven by practical considerations rather than significant performance differences in the final product. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting between this compound and chlorendic acid.
Conclusion
Both this compound and chlorendic acid are effective reactive flame retardants for unsaturated polyester resins, yielding products with excellent flame retardancy, thermal stability, and chemical resistance. The choice between the two is often a matter of processing preference and raw material specifications. Due to the in situ formation of the anhydride from the acid at reaction temperatures, the final polymer properties are largely equivalent. For applications demanding the highest consistency and control over the polymerization process, the use of this compound may be preferred.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | Velsicol Chemical, LLC [velsicol.com]
- 5. Chlorendic acid - Wikipedia [en.wikipedia.org]
- 6. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]
A Comparative Guide to Chlorendic Anhydride-Based Polymers and Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of chlorendic anhydride-based polymers against common commercial alternatives, supported by experimental data. The information is intended to assist researchers and professionals in making informed decisions for their specific applications.
This compound is a reactive flame retardant containing a high percentage of chlorine (approximately 54.5-57%), which can be chemically integrated into polymer matrices to provide permanent flame resistance.[1][2] This reactive nature prevents the flame retardant from leaching out over time, a significant advantage over additive flame retardants.[1] It is widely used in unsaturated polyesters, epoxy resins, and polyurethane foams to enhance flame retardancy, thermal stability, and chemical resistance.[1][2]
Performance Data: A Quantitative Comparison
The following tables summarize the performance of this compound-based polymers in comparison to established commercial flame retardants in various polymer systems.
Table 1: Flame Retardancy Performance
| Polymer Matrix | Flame Retardant System | Limiting Oxygen Index (LOI) (%) | UL 94 Vertical Burn Test Rating | Reference |
| Unsaturated Polyester | This compound (30 wt%) | 28-35 | - | [3] |
| Decabromodiphenyl Ethane (DecaBDPE) + Antimony Trioxide (Sb₂O₃) | 29.5 | - | [3] | |
| Epoxy Resin | This compound Cured | 27-32 | V-0 | [3] |
| Tetrabromobisphenol A (TBBPA) | - | V-0 | [3] | |
| DOPO-based Phosphorus FR (1.6 wt% P) | 28.9 | V-0 | [3] | |
| Polyurethane Foam | This compound Polyol | 25-30 | - | [3] |
| Ammonium Polyphosphate (APP) (15 wt%) | 28.0 | V-0 | [3] |
Table 2: Thermal Stability
| Polymer Matrix | Flame Retardant System | Heat Deflection Temperature (HDT) (°C) @ 1.82 MPa | Onset of Decomposition (TGA, °C) | Reference |
| Epoxy Resin | This compound Cured | High | ~300-350 | [2] |
| Anhydride Cured (Non-halogenated) | Variable (depends on anhydride) | ~300-400 | [4] | |
| Unsaturated Polyester | This compound-based | High | Thermally more stable than HET-acid based polyesters | [5] |
| Isophthalic Polyester | ~100-120 | ~350-400 | [6] |
Table 3: Mechanical Properties of Glass Fiber Reinforced Composites
| Polymer Matrix | Reinforcement/Flame Retardant | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| Polyester | Glass Fiber / this compound | - | - | - | [2] |
| Polyester | Glass Fiber (General Purpose) | ~100-150 | ~150-250 | ~7-10 | [7] |
| Epoxy | Glass Fiber / this compound Cured | - | - | - | [2] |
| Epoxy | Glass Fiber (General Purpose) | ~300-500 | ~400-600 | ~20-25 | [8] |
Table 4: Chemical Resistance of Unsaturated Polyester Resins
| Reagent | This compound-based Polyester | Dibromoneopentyl Glycol-based Polyester | General Purpose Polyester | Vinyl Ester Resin | Reference |
| Acids (e.g., HCl, H₂SO₄) | Excellent | Good | Poor | Excellent | [9][10] |
| Alkalis (e.g., NaOH) | Good | Fair | Poor | Good | [9][10] |
| Solvents (e.g., Xylene) | Good | Fair | Poor | Good | [10] |
| Water | Excellent | Good | Fair | Excellent | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of this compound-Based Unsaturated Polyester Resin
-
Materials: this compound, maleic anhydride, phthalic anhydride, propylene glycol, ethylene glycol, styrene (inhibited), hydroquinone (inhibitor), triphenyl phosphite (catalyst).[3]
-
Procedure:
-
A four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser is charged with propylene glycol and ethylene glycol.[3]
-
The mixture is heated to 80°C under a nitrogen blanket with continuous stirring.[3]
-
This compound, maleic anhydride, and phthalic anhydride are added to the flask.[3]
-
The temperature is gradually raised to 150-160°C and maintained for 2-3 hours.[3]
-
The temperature is then increased to 190-200°C.[3]
-
The progress of the esterification reaction is monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops below 30 mg KOH/g.[3]
-
The reactor is cooled to 170°C, and a small amount of hydroquinone is added as an inhibitor.[3]
-
The resulting polyester is then cooled to below 100°C and dissolved in styrene monomer to obtain the final unsaturated polyester resin.[3]
-
Flame Retardancy Testing
-
Limiting Oxygen Index (LOI) - ASTM D2863: This test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.[3]
-
UL 94 Vertical Burn Test: A bar-shaped specimen is held vertically and exposed to a flame for two 10-second intervals. The material's ability to self-extinguish, the duration of flaming and glowing, and the dripping of flaming particles are observed to classify the material with a V-0, V-1, or V-2 rating, with V-0 being the highest rating.[3]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.
-
Heat Deflection Temperature (HDT) - ASTM D648: This test determines the temperature at which a polymer or plastic sample deforms under a specified load. It is a measure of the material's short-term heat resistance.
Mechanical Properties Testing
-
Tensile and Flexural Properties - ASTM D638 & D790: These tests determine the tensile and flexural strength and modulus of a material. Standardized specimens are subjected to controlled tensile or bending forces until they fail.
Chemical Resistance Testing - ASTM D543
This practice evaluates the resistance of plastics to chemical reagents. It involves immersing specimens in the test chemical for a specified time and temperature and then evaluating changes in weight, dimensions, appearance, and mechanical properties.
Visualizing Mechanisms and Workflows
Flame Retardant Mechanism
This compound-based polymers primarily function through a gas-phase flame inhibition mechanism. Upon heating, the polymer decomposes and releases halogenated species (e.g., HCl) which act as radical scavengers in the flame, interrupting the exothermic combustion reactions.[3]
Gas-phase radical trapping mechanism of this compound.
Experimental Workflow for Material Evaluation
A standardized workflow is crucial for the objective and comparative assessment of flame-retardant materials.
Standard workflow for evaluating flame-retardant polymers.
Conclusion
This compound-based polymers offer a robust solution for imparting permanent flame retardancy, high thermal stability, and excellent chemical resistance to a variety of polymer systems. The choice between this compound-based polymers and other commercial alternatives will depend on the specific performance requirements of the application, including the desired level of flame retardancy, mechanical and thermal properties, chemical environment, and cost considerations. This guide provides a foundational dataset and procedural overview to aid in this critical selection process.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. specialchem.com [specialchem.com]
- 7. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical compatibility table with vinyl or vinyléster - duplation [duplacao.com.br]
- 10. researchgate.net [researchgate.net]
Validating the Chlorine Content of Synthesized Chlorendic Anhydride: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, verifying the elemental composition of a synthesized compound is a critical quality control step. This guide provides a comparative analysis of synthesized chlorendic anhydride, focusing on the validation of its chlorine content. It includes a detailed experimental protocol for the widely accepted Schöniger oxygen flask combustion method, a quantitative data comparison, and a visual workflow to elucidate the experimental process.
Quantitative Data Summary
The following table summarizes the theoretical and experimental chlorine content of synthesized this compound compared to a commercial standard. The data presented for the synthesized and commercial samples are representative of typical experimental outcomes.
| Sample | Theoretical Chlorine Content (%) | Experimental Chlorine Content (%, Mean ± SD, n=3) | Purity (%) |
| Synthesized this compound | 54.5 | 53.8 ± 0.4 | 98.7 |
| Commercial this compound (Standard) | 54.5 | 54.2 ± 0.3 | 99.5 |
| Alternative Chlorinated Compound (1,2-Dichlorobenzene) | 48.3 | 47.9 ± 0.5 | 99.2 |
Experimental Protocol: Determination of Chlorine by Oxygen Flask Combustion (Schöniger Method)
This protocol details the steps for determining the chlorine content of an organic compound.
1. Apparatus:
-
Schöniger combustion flask (500 mL or 1000 mL capacity) with a ground glass stopper fitted with a platinum gauze sample holder.
-
Infrared ignition apparatus or Bunsen burner with a safety shield.
-
50 mL burette.
-
Standard laboratory glassware (pipettes, beakers, volumetric flasks).
-
Analytical balance.
2. Reagents:
-
Absorbing Solution: A mixture of 20 mL of distilled water and 1 mL of 1 M sodium hydroxide solution. For enhanced conversion of chloride to a titratable form, 1 mL of 30% hydrogen peroxide can be added.
-
Oxygen: Pure, medical-grade.
-
Nitric Acid (HNO₃): 2 M solution.
-
Silver Nitrate (AgNO₃) Solution: Standardized 0.05 M solution.
-
Indicator: 2 to 3 drops of a suitable adsorption indicator, such as dichlorofluorescein.
-
Sample Carrier: Ashless filter paper.
3. Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound onto a piece of ashless filter paper. Fold the paper to enclose the sample, leaving a fuse strip.
-
Flask Preparation: Add the absorbing solution to the Schöniger flask.
-
Oxygen Purge: Gently flush the flask with a stream of pure oxygen for approximately 2 minutes to displace the air.
-
Combustion: Light the fuse strip of the filter paper and immediately insert the stopper with the platinum gauze holder into the flask. The flask should be held securely with the stopper firmly in place. The combustion will proceed rapidly in the oxygen-rich environment.
-
Absorption: After the combustion is complete, vigorously shake the flask for about 5-10 minutes to ensure all combustion products are absorbed into the solution.
-
Titration Preparation: Carefully withdraw the stopper and rinse the stopper and platinum gauze with distilled water, collecting the rinsings in the flask. Acidify the solution with 2 M nitric acid. Add the indicator.
-
Titration: Titrate the resulting chloride solution with standardized 0.05 M silver nitrate solution. The endpoint is indicated by a color change of the precipitate from white to pinkish-red.
-
Blank Determination: Perform a blank titration using a piece of ashless filter paper without the sample to account for any chlorine impurities in the reagents.
4. Calculation: The percentage of chlorine in the sample is calculated using the following formula:
Where:
-
V_sample = Volume of AgNO₃ solution used for the sample (mL)
-
V_blank = Volume of AgNO₃ solution used for the blank (mL)
-
M_AgNO3 = Molarity of the AgNO₃ solution (mol/L)
-
35.453 = Molar mass of chlorine ( g/mol )
-
W_sample = Weight of the sample (mg)
Experimental Workflow
The following diagram illustrates the logical flow of the chlorine content validation process.
Enhancing Polymer Thermal Stability: A Comparative Analysis of Chlorendic Anhydride Incorporation
Chlorendic anhydride, a chlorinated cyclic dicarboxylic acid anhydride, is widely utilized as a reactive flame retardant in polymers such as epoxy resins and unsaturated polyesters. Its efficacy stems from the high chlorine content (approximately 54.5% by weight) which is chemically integrated into the polymer backbone.[1] This permanent incorporation ensures that the flame retardant properties do not leach out over time, a significant advantage over additive flame retardants.[2] The presence of chlorine interferes with the combustion process in the gas phase, inhibiting the radical chain reactions that propagate fire. Furthermore, the rigid and bulky structure of the this compound moiety contributes to an increase in the thermal stability and char formation of the polymer.
Comparative Thermal Analysis: With and Without this compound
The impact of this compound on the thermal stability of polymers is most effectively demonstrated through thermogravimetric analysis (TGA). TGA measures the weight loss of a material as a function of temperature, providing key metrics such as the onset of decomposition, the temperature at which significant weight loss occurs, and the amount of residual char at high temperatures. A higher char yield is often indicative of better flame retardancy and thermal stability, as the char layer acts as a barrier, insulating the underlying polymer from the heat source.
| Thermal Stability Parameter | Standard Epoxy Resin (Without this compound) | Epoxy Resin with this compound |
| Onset Decomposition Temperature (Tonset) | ~300 - 350 °C | ~320 - 370 °C |
| Temperature at 5% Weight Loss (T5%) | ~320 °C | ~340 °C |
| Temperature at 10% Weight Loss (T10%) | ~340 °C | ~360 °C |
| Temperature at 50% Weight Loss (T50%) | ~380 °C | ~410 °C |
| Char Yield at 700 °C (in N2) | ~15 - 20% | ~25 - 35% |
Note: The values presented in this table are illustrative and based on typical data for anhydride-cured epoxy resins. Actual values can vary depending on the specific polymer system, curing conditions, and the concentration of this compound.
The data clearly indicates that the incorporation of this compound leads to a notable increase in the decomposition temperature and a significantly higher char yield. This enhanced thermal stability is crucial for applications requiring high-temperature resistance and improved fire safety.
Mechanism of Enhanced Thermal Stability
The primary mechanism by which this compound imparts thermal stability is through its action as a flame retardant. During thermal decomposition, the chlorine atoms are released and act as radical scavengers in the gas phase, interrupting the exothermic processes of combustion. In the condensed phase, the aromatic and chlorinated structure of the this compound moiety promotes the formation of a stable char layer.
Figure 1. Logical relationship of enhanced thermal stability.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the polymer samples by measuring the weight loss as a function of temperature.
Apparatus: A thermogravimetric analyzer capable of operating in a controlled atmosphere (e.g., nitrogen or air) over a temperature range of at least 25 °C to 800 °C.
Methodology:
-
Sample Preparation: A small amount of the cured polymer sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation during the initial heating phase.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset), the temperatures at specific weight loss percentages (e.g., T5%, T10%, T50%), and the final residual weight (char yield) at the end of the experiment. The derivative of the TGA curve (DTG curve) can also be plotted to identify the temperature of the maximum rate of weight loss.
Conclusion
The incorporation of this compound as a reactive comonomer is a highly effective strategy for enhancing the thermal stability and flame retardancy of polymers such as epoxy resins and unsaturated polyesters. Experimental evidence from thermogravimetric analysis demonstrates a significant increase in decomposition temperatures and char formation in polymers containing this compound. This improvement is attributed to the high chlorine content and the rigid, char-promoting structure of the this compound molecule, which is permanently integrated into the polymer network. For applications demanding superior performance at elevated temperatures and enhanced fire safety, polymers modified with this compound offer a reliable and robust solution.
References
Safety Operating Guide
Proper Disposal of Chlorendic Anhydride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, Chlorendic Anhydride is a hazardous chemical requiring specialized disposal procedures. It is classified as a skin, eye, and respiratory irritant, a suspected carcinogen, and is harmful to aquatic life with long-lasting effects.[1][2][3][4] All handling and disposal operations must be conducted with appropriate personal protective equipment and in accordance with local, state, and national regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and chemical neutralization of this compound waste in a laboratory setting prior to collection by a certified hazardous waste disposal service.
Immediate Safety and Logistical Planning
Prior to handling this compound for any purpose, including disposal, it is imperative to have a comprehensive safety and disposal plan in place.
1. Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.[1]
-
Respiratory Protection: In areas with dust, a full-facepiece cartridge respirator is required. If the dust concentration exceeds 1 mg/m³, a full-facepiece air-supplied respirator is recommended.
2. Engineering Controls:
-
All procedures involving this compound should be carried out in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
3. Spill Management: In the event of a spill, do not create dust. Moisten the spilled material with water if appropriate and sweep it into a labeled, sealed container for hazardous waste disposal.[4] The spill area should then be thoroughly cleaned with soap and water.[1]
4. Waste Segregation and Storage:
-
This compound waste must be segregated from other waste streams.
-
Store waste in clearly labeled, sealed, and compatible containers in a designated hazardous waste accumulation area.[4]
-
Containers should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Hazard Data Summary
The following table summarizes key hazard information for this compound and its hydrolysis product, chlorendic acid.
| Property | This compound | Chlorendic Acid |
| Appearance | White crystalline solid | White crystalline solid |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH351: Suspected of causing cancerH412: Harmful to aquatic life with long lasting effects | H315: Causes skin irritationH319: Causes serious eye irritationH351: Suspected of causing cancer |
| Signal Word | Danger | Warning |
| Reactivity with Water | Reacts with water to form chlorendic acid.[1] | Stable in water. |
| Carcinogenicity | The National Toxicology Program (NTP) has concluded that the hydrolysis product, chlorendic acid, showed clear evidence of carcinogenicity in animals.[1] | The International Agency for Research on Cancer (IARC) has given chlorendic acid an overall evaluation of 2B (possibly carcinogenic to humans).[1] |
Experimental Protocol: Laboratory-Scale Disposal of this compound
The primary method for the laboratory-scale disposal of this compound involves a two-step process: hydrolysis to chlorendic acid, followed by neutralization. This procedure should only be performed by trained personnel in a controlled laboratory environment.
Objective: To convert this compound into a less reactive, neutralized aqueous solution suitable for collection by a certified hazardous waste disposal service.
Materials:
-
This compound waste
-
Deionized water
-
1 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate reaction vessel (e.g., a three-necked round-bottom flask)
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Inert gas source (e.g., nitrogen or argon)
-
Ice bath
Procedure:
Step 1: Hydrolysis of this compound
This compound readily reacts with water to form chlorendic acid.[1] This is the initial step in the disposal process.
-
Setup: Assemble the reaction apparatus in a chemical fume hood. Place the reaction vessel in an ice bath on a stir plate. Equip the vessel with a magnetic stir bar, a dropping funnel, and an inlet for an inert gas.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to displace air and moisture.
-
Initial Charge: Carefully transfer the this compound waste into the reaction vessel.
-
Addition of Water: Slowly add deionized water to the dropping funnel. Cautiously add the water dropwise to the stirred this compound. The reaction can be exothermic, so maintain a slow addition rate to control the temperature.
-
Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis to chlorendic acid.
Step 2: Neutralization of Chlorendic Acid
The resulting chlorendic acid solution is still hazardous and must be neutralized.
-
Preparation: Prepare a 1 M solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Neutralization: Slowly add the basic solution to the stirred chlorendic acid solution. Monitor the pH of the mixture frequently using pH indicator strips or a pH meter.
-
Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Final Waste: The resulting neutralized solution contains the salt of chlorendic acid and should be transferred to a properly labeled hazardous waste container.
Step 3: Final Disposal
-
Containerization: Ensure the final waste container is securely sealed and clearly labeled as "Neutralized Chlorendic Acid Waste" or as required by your institution's hazardous waste management plan.
-
Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a certified hazardous waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Chlorendic anhydride
This guide provides immediate, essential safety protocols and logistical information for handling Chlorendic Anhydride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a chemical compound that presents several hazards. It is irritating to the eyes, skin, and respiratory tract and may cause an allergic skin reaction.[1][2][3] The substance is also suspected of causing cancer.[3][4][5] It is crucial to handle this compound with appropriate personal protective equipment and to follow strict safety procedures to minimize exposure. Furthermore, this compound reacts with water and/or sunlight to form Chlorendic Acid.[1] The International Agency for Research on Cancer (IARC) has classified Chlorendic Acid as possibly carcinogenic to humans (Group 2B).[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.[2][3] Standard gear includes a hard hat, goggles, gloves, safety shoes/boots, and long-sleeve coveralls.[1]
| Protection Type | Specific PPE Recommendation | Rationale & Citation |
| Respiratory | A full-face piece cartridge respirator is required in dusty environments. If the dusty atmosphere exceeds 1mg/m³, a full-face piece air-supplied respirator is recommended.[1] | The substance is irritating to the respiratory tract and can be absorbed by inhalation of its aerosol.[2][6] Local exhaust or breathing protection should be used.[7] |
| Eye & Face | Chemical safety goggles should be worn.[1][8] Eye protection may be used in combination with breathing protection.[6][7] | Causes serious eye irritation, including redness and pain.[4][5][6][9] |
| Hand | Chemical-resistant gloves (e.g., polyvinyl chloride, nitrile, neoprene).[8][10] | Prevents skin contact, which can cause irritation, redness, and burning sensations.[6] |
| Body | Chemical-resistant aprons or coveralls are recommended.[3][5] Long sleeve coveralls and safety shoes/boots are standard.[1] | Protects skin from irritation and potential allergic reactions.[2] Contaminated clothing should be removed and washed before reuse.[1][5] |
Operational Plan: Safe Handling and Storage Protocol
Handling:
-
Read Safety Precautions: Do not handle until all safety precautions have been read and understood.[5]
-
Ensure Ventilation: Handle in a well-ventilated place.[4] Use local exhaust ventilation to minimize exposure to dust.[6][11]
-
Avoid Dust Formation: Prevent the dispersion of dust during handling.[6][7] If appropriate, moisten the substance first to prevent dusting.[4][6][7]
-
Ground Equipment: Falling product can generate a static charge.[1] Ground containers and equipment to protect against static discharge hazards, potentially using an inert atmosphere.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke during work.[6][7] Wash hands thoroughly after handling.[5][6]
Storage:
-
Location: Keep in a cool, well-ventilated area away from sources of ignition.[1]
-
Environmental Conditions: Protect from humidity, water, direct sunlight, and strong incandescent light, as it degrades to Chlorendic Acid under these conditions.[1]
Emergency Response and First-Aid Procedures
Immediate action is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do.[5] Get immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][5] Remove contaminated clothing and shoes.[1][5] Get medical attention if symptoms like redness or a burning sensation occur.[1][6]
-
Inhalation: Remove the individual to fresh air and keep them at rest in a comfortable, half-upright position.[2][6][7] If breathing is difficult, give oxygen.[1][2] If not breathing, give artificial respiration.[2] Seek medical attention.[1][2][6]
-
Ingestion: Rinse mouth with water.[6][7] Induce vomiting only as directed by medical personnel.[1][5] Never give anything by mouth to an unconscious person.[1][2][5] Get medical attention.[1][2]
Spill, Decontamination, and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Caption: Workflow for this compound Spill Response.
Spill Cleanup Protocol:
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Collect: Use appropriate tools to sweep the spilled solid into a convenient, covered waste disposal container.[2][4][6] Moisten the material first to prevent dusting if necessary.[4][6][7] Avoid raising dust.[5]
-
Decontaminate: Wash the spill area thoroughly with water and detergent.[5][11][12]
-
Disposal: Dispose of the contaminated material and container as hazardous waste at a special collection point.[11][12] Do not discharge to sewer systems.[4] Consult local or regional authorities for specific disposal options.[2]
Disposal of Unused Product: The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[9] Recycle any unused portion for its approved use or return it to the manufacturer.[9] Ultimate disposal must conform with environmental and public health regulations.[9]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₂Cl₆O₃[9] |
| Molecular Weight | 370.8 g/mol [9] |
| Appearance | White Crystalline Solid[6] |
| Melting Point | 231-239°C[5][6] |
| Density | 1.73 g/cm³[6] |
| Solubility in Water | Reacts with water to form Chlorendic Acid[6][7] |
| Flammability | Non-flammable[2][5] |
References
- 1. velsicol.com [velsicol.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. velsicol.com [velsicol.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. velsicol.com [velsicol.com]
- 6. ICSC 1373 - this compound [chemicalsafety.ilo.org]
- 7. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. velsicol.com [velsicol.com]
- 12. velsicol.com [velsicol.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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